molecular formula C27H20F6N2O2 B1671471 GI-530159 CAS No. 69563-88-8

GI-530159

Cat. No.: B1671471
CAS No.: 69563-88-8
M. Wt: 518.4 g/mol
InChI Key: HHLMWQDRYZAENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GI-530159, GI530159, GI 530159, a novel, selective, mechano-sensitive K2P channel opener. Exhibits selectivity for TREK1/2 over TRAAK, TASK3 and a range of other potassium channels.

Properties

IUPAC Name

4-[4-[2-[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F6N2O2/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)36-23-13-5-19(34)6-14-23)18-3-11-22(12-4-18)37-24-15-7-20(35)8-16-24/h1-16H,34-35H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLMWQDRYZAENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071987
Record name 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69563-88-8
Record name 4,4′-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69563-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-((2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(4,1-phenyleneoxy))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069563888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Agonistic Action of GI-530159 on TREK-1 Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GI-530159, a selective activator of the TWIK-related potassium channel-1 (TREK-1). TREK-1, a member of the two-pore domain potassium (K2P) channel family, is a key regulator of neuronal excitability and is implicated in pain perception, mood disorders, and neuroprotection.[1] this compound has emerged as a valuable pharmacological tool for studying the physiological roles of TREK-1 and as a potential lead compound for the development of novel therapeutics.[2] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's interaction with TREK-1 channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.

Core Mechanism of Action: Direct Channel Activation

This compound functions as a direct activator of TREK-1 channels.[3] This interaction leads to an increase in the open probability of the channel, resulting in an augmented outward potassium current.[4] The enhanced potassium efflux hyperpolarizes the cell membrane, making neurons less excitable and reducing the frequency of action potential firing.[2][3] This fundamental mechanism underlies the observed physiological effects of this compound, such as the reduction of dorsal root ganglion (DRG) neuron excitability, which is a key factor in its potential analgesic properties.[2][3]

While the precise binding site of this compound on the TREK-1 channel has not been definitively elucidated, structural studies of other small molecule TREK-1 activators, such as ML335 and ML402, have revealed a cryptic binding pocket near the selectivity filter. These molecules act as "molecular wedges," stabilizing the open conformation of the channel's C-type gate. It is hypothesized that this compound may engage with a similar allosteric site to exert its agonistic effect.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Type Cell Line Reference
EC50 0.76 µM⁸⁶Rb Efflux AssayCHO-hTREK-1[2][5]
EC50 0.8 µM⁸⁶Rb Efflux AssayRecombinant hTREK-1[2][6]
EC50 0.9 µMElectrophysiologyRecombinant hTREK-1[2][6]

Table 1: Potency of this compound on Human TREK-1 Channels

Channel Effect of this compound (1 µM or 10 µM) Reference
TREK-1 Activation[2]
TREK-2 Activation[2]
TRAAK No significant effect[2]
TASK3 No significant effect[2]

Table 2: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments used to characterize the mechanism of action of this compound.

⁸⁶Rb Efflux Assay

This assay provides a functional measure of potassium channel activity by tracking the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Cell Culture and ⁸⁶Rb⁺ Loading:

  • Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 (CHO-hTREK-1) are cultured in appropriate media.

  • Cells are seeded into 96-well plates and grown to confluence.

  • The growth medium is replaced with a loading buffer containing ⁸⁶RbCl and incubated to allow for cellular uptake of the radioisotope.

Compound Incubation and Efflux Measurement:

  • After loading, the cells are washed with a buffer to remove extracellular ⁸⁶Rb⁺.

  • A buffer containing varying concentrations of this compound or control vehicle is added to the wells.

  • The plate is incubated to allow for channel activation and ⁸⁶Rb⁺ efflux.

  • The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

  • The remaining intracellular ⁸⁶Rb⁺ is lysed from the cells.

  • The radioactivity in both the supernatant and the cell lysate is measured using a scintillation counter.

  • The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the compound concentration to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells, providing detailed information about channel gating and pharmacology.

Cell Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with the gene encoding the human TREK-1 channel.

  • Transfected cells are plated on glass coverslips for recording.

Recording Solutions:

  • External Solution (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): KCl, MgCl₂, EGTA, HEPES. The pH is adjusted to 7.2 with KOH.

Electrophysiological Recording:

  • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

  • Voltage steps or ramps are applied to elicit TREK-1 currents.

  • This compound is applied to the cell via a perfusion system, and the resulting changes in current are recorded.

  • Concentration-response curves are generated by applying a range of this compound concentrations to determine the EC50.

Visualizing the Mechanism and Workflows

Diagrams are provided below to illustrate the signaling pathway of TREK-1 activation by this compound and the experimental workflows.

GI530159_Mechanism GI530159 This compound TREK1 TREK-1 Channel (Closed State) GI530159->TREK1 Binds to allosteric site TREK1_Open TREK-1 Channel (Open State) TREK1->TREK1_Open Conformational Change K_efflux K+ Efflux TREK1_Open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of TREK-1 activation by this compound.

Rb_Efflux_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture CHO-hTREK-1 cells Seed Seed cells in 96-well plate Culture->Seed Load Load cells with ⁸⁶Rb+ Seed->Load Wash Wash to remove extracellular ⁸⁶Rb+ Load->Wash Add_Compound Add this compound Wash->Add_Compound Incubate Incubate for efflux Add_Compound->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse cells Collect_Supernatant->Lyse_Cells Measure_Radioactivity Measure radioactivity Lyse_Cells->Measure_Radioactivity Calculate_Efflux Calculate % efflux Measure_Radioactivity->Calculate_Efflux Determine_EC50 Determine EC50 Calculate_Efflux->Determine_EC50

Caption: Experimental workflow for the ⁸⁶Rb efflux assay.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Transfect Transfect HEK293 cells with hTREK-1 Plate Plate cells on coverslips Transfect->Plate Form_Seal Form giga-seal Plate->Form_Seal Whole_Cell Establish whole-cell configuration Form_Seal->Whole_Cell Record_Basal Record basal current Whole_Cell->Record_Basal Apply_Compound Apply this compound Record_Basal->Apply_Compound Record_Activated Record activated current Apply_Compound->Record_Activated Measure_Current Measure current amplitude Record_Activated->Measure_Current Concentration_Response Generate concentration- response curve Measure_Current->Concentration_Response Determine_EC50 Determine EC50 Concentration_Response->Determine_EC50

References

A Technical Guide to GI-530159: A Selective Activator of TREK-1 and TREK-2 Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GI-530159 is a potent and selective small-molecule activator of the two-pore domain potassium (K2P) channels, TREK-1 (KCNK2) and TREK-2 (KCNK10). These channels are members of the mechanosensitive subfamily of K2P channels and play a crucial role in regulating cellular excitability, particularly in the nervous system. By activating TREK-1 and TREK-2, this compound leads to membrane hyperpolarization and a reduction in neuronal firing frequency. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental characterization of this compound, making it a valuable resource for researchers in the fields of ion channel pharmacology and drug discovery.

Chemical Structure and Properties

This compound, with the chemical name 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine], is a complex organic molecule.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C27H20F6N2O2
Molecular Weight 518.45 g/mol [1][2]
CAS Number 69563-88-8[1][2]
PubChem ID 94652[1]
InChI Key HHLMWQDRYZAENA-UHFFFAOYSA-N[1]
SMILES NC1=CC=C(C=C1)OC2=CC=C(C(C(F)(F)F)(C(F)(F)F)C3=CC=C(C=C3)OC4=CC=C(C=C4)N)C=C2[1]

Biological Activity and Quantitative Data

This compound is a selective activator of TREK-1 and TREK-2 channels.[3] It exhibits selectivity for these channels over the related TRAAK channel and other potassium channels like TASK3.[3] The primary functional consequence of TREK-1 and TREK-2 activation by this compound is the hyperpolarization of the cell membrane, which in turn depresses neuronal activity.[3]

ParameterValueCell Line/SystemAssay
EC50 for TREK-1 Activation 0.76 µMTREK-1 expressing CHO cells86Rb Efflux Assay[3]
EC50 for TREK-1 Activation 0.9 µMRecombinant human TREK-1Electrophysiology[4]
Effect on Dorsal Root Ganglion (DRG) Neurons Hyperpolarizes membrane potential and reduces firing frequencyCultured Rat DRG NeuronsCurrent-Clamp Recordings[4][5]

Experimental Protocols

The characterization of this compound has been primarily achieved through two key experimental techniques: 86Rb efflux assays and patch-clamp electrophysiology.

86Rb Efflux Assay

This assay provides a measure of potassium channel activity by tracking the movement of the radioactive potassium analog, 86Rb+, out of cells.

Methodology:

  • Cell Culture and Loading: Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 channels are cultured to confluence. The cells are then incubated in a medium containing 86RbCl (1 µCi/ml) for a sufficient duration to allow for cellular uptake.

  • Compound Incubation: After loading, the cells are washed and then incubated with varying concentrations of this compound in a low-potassium buffer.

  • Stimulation of Efflux: To initiate 86Rb+ efflux, the cells are depolarized by the addition of a high-potassium buffer.

  • Measurement of Radioactivity: At specified time points, the supernatant is collected, and the remaining cells are lysed. The amount of 86Rb+ in both the supernatant and the cell lysate is quantified using a scintillation counter.

  • Data Analysis: The percentage of 86Rb+ efflux is calculated as the amount of radioactivity in the supernatant divided by the total radioactivity (supernatant + lysate). The EC50 value is determined by fitting the concentration-response data to a logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing TREK-1 channels are used. The cells are grown on coverslips suitable for microscopy.

  • Recording Setup: A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with a single cell. A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit ion channel currents. For example, a voltage ramp from -100 mV to +80 mV can be used to determine the current-voltage relationship.

  • Compound Application: this compound is applied to the cell via the extracellular solution. The effect of the compound on the TREK-1 current is measured.

  • Current-Clamp Recordings (in DRG Neurons): To study the effect of this compound on neuronal excitability, current-clamp recordings are performed on cultured dorsal root ganglion (DRG) neurons. In this configuration, the membrane potential is not controlled, and changes in response to current injection or compound application are measured. The firing frequency of action potentials is also monitored.

Signaling Pathways and Experimental Workflows

The activation of TREK-1 and TREK-2 channels by this compound has significant downstream consequences on cellular signaling and excitability. The following diagrams illustrate the experimental workflow for characterizing this compound and the known signaling pathways involving TREK channels.

experimental_workflow cluster_assays Experimental Assays cluster_characterization Compound Characterization rb_assay 86Rb Efflux Assay potency Determine Potency (EC50) rb_assay->potency Measures K+ efflux patch_clamp Patch-Clamp Electrophysiology mechanism Elucidate Mechanism of Action patch_clamp->mechanism Directly measures channel current functional_effect Assess Functional Effect patch_clamp->functional_effect Measures changes in membrane potential and firing frequency signaling_pathway cluster_upstream Upstream Regulation cluster_channel TREK Channel cluster_downstream Downstream Effects GPCR_Gs Gs-coupled GPCR AC Adenylyl Cyclase GPCR_Gs->AC GPCR_Gq Gq-coupled GPCR PLC Phospholipase C GPCR_Gq->PLC GPCR_Gi Gi/o-coupled GPCR TREK TREK-1 / TREK-2 GPCR_Gi->TREK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->TREK Inhibition DAG Diacylglycerol PLC->DAG PKC Protein Kinase C DAG->PKC PKC->TREK Inhibition hyperpolarization Membrane Hyperpolarization TREK->hyperpolarization JNK JNK Pathway Modulation TREK->JNK STAT3 STAT3 Signaling TREK->STAT3 decreased_excitability Decreased Neuronal Excitability hyperpolarization->decreased_excitability GI530159 This compound GI530159->TREK Activation

References

GI-530159: A Selective K2P Channel Opener for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Two-pore domain potassium (K2P) channels, particularly the TREK (TWIK-related K+ channel) subfamily, are critical regulators of neuronal excitability.[1][2][3][4] Their role in modulating pain perception has made them attractive targets for the development of novel analgesics.[4][5] GI-530159 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of these channels.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and effects on neuronal activity, based on currently available data.

Core Compound Properties

This compound is a potent and selective opener of TREK-1 (K2P2.1) and TREK-2 (K2P10.1) channels.[1][3][5] Its ability to activate these channels leads to membrane hyperpolarization and a reduction in neuronal excitability, suggesting its potential as an analgesic agent.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro electrophysiology and ion flux assays.

Table 1: Potency of this compound on Human TREK-1 Channels [1][6]

Assay TypeCell LineParameterValue (μM)
⁸⁶Rb EffluxCHO-hTREK1EC₅₀0.76 ± 0.1
Whole-Cell Patch ClampHEK293-hTREK1EC₅₀0.89 ± 0.3

Table 2: Selectivity Profile of this compound [1][3]

ChannelEffectConcentration Tested (μM)
TREK-1Activator1
TREK-2Activator1
TRAAKNo detectable action1 and 10
Other K+ ChannelsNo significant effectNot specified

Table 3: Electrophysiological Effects of this compound on Rat Dorsal Root Ganglion (DRG) Neurons [1]

ParameterControlThis compound (1 μM)
Resting Membrane Potential (mV)-53.6 ± 1.5-57.1 ± 1.5
Action Potential FiringNormalSignificantly reduced

Mechanism of Action

This compound directly activates TREK-1 and TREK-2 channels.[1] Single-channel patch-clamp recordings have shown that this compound enhances the channel open probability, indicating a direct gating modulation rather than an indirect effect through intracellular signaling pathways.[1] The precise binding site of this compound on the TREK channel protein has not yet been fully elucidated.

Below is a conceptual signaling pathway illustrating the effect of this compound on a neuron.

GI530159 This compound TREK TREK-1 / TREK-2 Channels GI530159->TREK Activates K_efflux K+ Efflux TREK->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

⁸⁶Rb Efflux Assay

This assay is used to assess the activity of potassium channels by measuring the efflux of radioactive rubidium (⁸⁶Rb), a potassium surrogate, from cells expressing the channel of interest.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 ⁸⁶Rb Loading cluster_2 Compound Treatment and Efflux cluster_3 Measurement and Analysis Plate_cells Plate CHO-hTREK1 cells in 96-well plates Incubate_overnight Incubate overnight Plate_cells->Incubate_overnight Load_86Rb Load cells with ⁸⁶Rb-containing medium Incubate_loading Incubate for a defined period Load_86Rb->Incubate_loading Wash_cells Wash cells to remove extracellular ⁸⁶Rb Add_compound Add this compound or control Wash_cells->Add_compound Incubate_efflux Incubate to allow for ⁸⁶Rb efflux Add_compound->Incubate_efflux Collect_supernatant Collect supernatant Incubate_efflux->Collect_supernatant Measure_radioactivity Measure ⁸⁶Rb in supernatant and lysate Collect_supernatant->Measure_radioactivity Lyse_cells Lyse remaining cells Lyse_cells->Measure_radioactivity Calculate_efflux Calculate % ⁸⁶Rb efflux Measure_radioactivity->Calculate_efflux Plot_dose_response Plot dose-response curve to determine EC₅₀ Calculate_efflux->Plot_dose_response

Caption: Workflow for the ⁸⁶Rb efflux assay.

Detailed Steps:

  • Cell Culture: CHO cells stably expressing human TREK-1 (CHO-hTREK1) are cultured in appropriate media and seeded into 96-well plates.[1]

  • ⁸⁶Rb Loading: Cells are incubated with a loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake.[1]

  • Compound Application: After washing to remove extracellular ⁸⁶Rb, cells are incubated with various concentrations of this compound or vehicle control in a physiological buffer.[1]

  • Efflux Measurement: The supernatant containing the effluxed ⁸⁶Rb is collected. The remaining intracellular ⁸⁶Rb is released by cell lysis. The radioactivity in both the supernatant and the cell lysate is measured using a scintillation counter.[1]

  • Data Analysis: The percentage of ⁸⁶Rb efflux is calculated for each concentration of this compound. The data is then fitted to a dose-response curve to determine the EC₅₀ value.[1]

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of ion channel activity.

Experimental Workflow:

cluster_0 Preparation cluster_1 Recording cluster_2 Compound Application and Measurement cluster_3 Analysis Prepare_cells Prepare HEK293 cells expressing hTREK-1 Pull_pipettes Pull glass micropipettes (1-5 MΩ) Prepare_cells->Pull_pipettes Fill_pipette Fill pipette with internal solution Pull_pipettes->Fill_pipette Approach_cell Approach cell with micropipette Form_seal Form a giga-ohm seal Approach_cell->Form_seal Rupture_membrane Rupture membrane to achieve whole-cell configuration Form_seal->Rupture_membrane Record_baseline Record baseline current Rupture_membrane->Record_baseline Perfuse_compound Perfuse with this compound Record_current Record current in the presence of compound Perfuse_compound->Record_current Washout Washout with control solution Record_current->Washout Measure_current_amplitude Measure current amplitude Calculate_enhancement Calculate percentage enhancement Measure_current_amplitude->Calculate_enhancement Plot_dose_response Plot dose-response curve for EC₅₀ Calculate_enhancement->Plot_dose_response

Caption: Workflow for whole-cell patch clamp recordings.

Detailed Steps:

  • Cell Preparation: HEK293 cells transiently or stably expressing human TREK-1 are used.[1]

  • Pipette and Solutions: Borosilicate glass pipettes with a resistance of 1-5 MΩ are filled with an internal solution containing KCl, and the external bath solution is a physiological saline solution.[7]

  • Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to allow for electrical access to the cell's interior.[8]

  • Voltage Protocol: The cell is held at a specific holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit TREK-1 currents.[1][7]

  • Compound Application: this compound is applied to the bath via a perfusion system, and the effect on the TREK-1 current is recorded.[1]

  • Data Analysis: The increase in current amplitude in the presence of this compound is measured and used to construct a dose-response curve to determine the EC₅₀.[1]

In Vivo and Ex Vivo Effects

While comprehensive in vivo studies in animal models of pain are not yet widely published, the effects of this compound on the excitability of primary sensory neurons have been characterized.

Dorsal Root Ganglion (DRG) Neuron Excitability

Current-clamp recordings from cultured rat DRG neurons have shown that this compound (1 μM) causes a significant hyperpolarization of the resting membrane potential and a reduction in the firing frequency of action potentials in response to depolarizing current injections.[1] These findings provide a direct link between the activation of TREK channels by this compound and a decrease in the excitability of pain-sensing neurons.

Conclusion

This compound is a selective and potent activator of TREK-1 and TREK-2 potassium channels. Its ability to reduce neuronal excitability in primary sensory neurons makes it a valuable tool for investigating the role of these channels in pain and other neurological disorders. Further studies are needed to fully characterize its in vivo efficacy in various pain models and to elucidate its precise binding site and mechanism of action. This technical guide provides a solid foundation of the available data for researchers and drug developers working in the field of K2P channel modulation.

References

discovery and synthesis of GI-530159

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of GI-530159

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline, is a novel and selective activator of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel 1) and TREK-2 (TWIK-related K+ channel 2). These channels are implicated in the regulation of neuronal excitability and are considered promising targets for the development of new analgesic agents. This document provides a comprehensive overview of the discovery, mechanism of action, and a plausible synthetic route for this compound, based on available scientific literature.

Discovery and Biological Activity

This compound was identified as a potent and selective opener of TREK-1 and TREK-2 channels through a screening campaign utilizing a Chinese Hamster Ovary (CHO) cell line stably expressing human TREK-1 (CHO-hTREK1).[1] The primary screening assay measured the efflux of Rubidium-86 (⁸⁶Rb), a surrogate for potassium ions, to identify compounds that enhance the channel's activity.[1]

Mechanism of Action

TREK channels are mechanosensitive potassium channels that play a crucial role in setting the resting membrane potential of neurons.[2][3] By activating these channels, this compound increases potassium ion efflux, leading to hyperpolarization of the neuronal membrane.[1][2] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.[1][2] This mechanism of action is particularly relevant in nociceptive (pain-sensing) neurons, such as those found in the dorsal root ganglion (DRG), suggesting the potential for this compound as an analgesic.[1][2][4]

Quantitative Biological Data

The biological activity of this compound has been quantified through various experimental paradigms. The following tables summarize the key findings.

Assay Type Channel Cell Line EC₅₀ (µM) Reference
⁸⁶Rb Efflux AssayHuman TREK-1CHO-hTREK10.76 ± 0.1[5]
ElectrophysiologyHuman TREK-1HEK2930.89 ± 0.3[5]
ElectrophysiologyHuman TREK-2tsA-201Active (EC₅₀ not specified)[1]
ElectrophysiologyHuman TRAAKtsA-201No detectable activation[1]

Table 1: In Vitro Activity of this compound on K₂P Channels

Experimental Model Parameter Measured Concentration Effect Reference
Cultured Rat DRG NeuronsResting Membrane Potential1 µMHyperpolarization from -53.6 ± 1.5 mV to -57.1 ± 1.5 mV[1]
Cultured Rat DRG NeuronsAction Potential Firing Frequency1 µMSignificant reduction[1][2]

Table 2: Ex Vivo Effects of this compound on Neuronal Excitability

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Reduction Bisphenol_AF 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) Dinitro_Precursor 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane Bisphenol_AF->Dinitro_Precursor K₂CO₃, DMF p_FNB p-Fluoronitrobenzene p_FNB->Dinitro_Precursor GI_530159 This compound (4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline) Dinitro_Precursor->GI_530159 Pd/C, Hydrazine or H₂

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (Dinitro Precursor)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The bisphenolate of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) acts as the nucleophile, displacing the fluoride from two equivalents of p-fluoronitrobenzene.

  • Reactants:

    • 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) (1 equivalent)

    • p-Fluoronitrobenzene (2.2 equivalents)

    • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Solvent:

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Bisphenol AF, potassium carbonate, and anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the bisphenolate.

    • Add p-fluoronitrobenzene to the reaction mixture.

    • Heat the reaction to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with vigorous stirring to precipitate the product.

    • Filter the solid, wash thoroughly with water, and then with a cold, low-polarity solvent (e.g., methanol or ethanol) to remove unreacted p-fluoronitrobenzene.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Step 2: Synthesis of this compound (Reduction of Dinitro Precursor)

This step is a standard reduction of aromatic nitro groups to primary amines. Catalytic hydrogenation is a common and effective method.

  • Reactants:

    • 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (1 equivalent)

    • Palladium on carbon (Pd/C, 10% w/w) (catalytic amount, e.g., 5-10 mol%)

    • Hydrazine hydrate or a hydrogen gas source

  • Solvent:

    • Ethanol or Tetrahydrofuran (THF)

  • Procedure (using Hydrazine Hydrate):

    • In a round-bottom flask, dissolve the dinitro precursor in ethanol.

    • Add the Pd/C catalyst to the solution.

    • Heat the mixture to reflux.

    • Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction is expected.

    • Continue refluxing for 4-8 hours until the reaction is complete (monitored by TLC).

    • Hot-filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Experimental Workflows and Signaling Pathways

Discovery and Validation Workflow

Discovery_Workflow Screening High-Throughput Screening (CHO-hTREK1 Cell Line) Assay ⁸⁶Rb Efflux Assay Screening->Assay Hit_ID Hit Identification (this compound) Assay->Hit_ID Electrophys Electrophysiological Validation (Patch-Clamp on TREK1, TREK2, TRAAK) Hit_ID->Electrophys Ex_Vivo Ex Vivo Testing (Cultured DRG Neurons) Electrophys->Ex_Vivo Analgesic_Potential Potential Analgesic Agent Ex_Vivo->Analgesic_Potential

Caption: Workflow for the discovery and validation of this compound.

Signaling Pathway of TREK-1 Activation

Signaling_Pathway GI530159 This compound TREK1 TREK-1 Channel (on Neuronal Membrane) GI530159->TREK1 binds and activates K_Efflux Increased K⁺ Efflux TREK1->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Analgesia Analgesic Effect Excitability->Analgesia

Caption: Simplified signaling pathway of this compound action.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of TREK-1 and TREK-2 channels. Its discovery as a selective activator highlights the potential of targeting these K₂P channels for the development of novel therapeutics for pain management. The proposed synthesis provides a viable route for obtaining this compound for further research and development. This guide summarizes the core technical information available, providing a foundation for researchers interested in this compound and the broader field of K₂P channel modulation.

References

GI-530159: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of GI-530159, a novel small molecule with potential therapeutic applications. We will explore its mechanism of action, summarize key quantitative data, detail the experimental protocols used in its characterization, and visualize the associated signaling pathways.

Executive Summary

This compound has been identified as a selective activator of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel 1) and TREK-2. These channels are critical regulators of neuronal excitability, and their activation by this compound leads to membrane hyperpolarization and a reduction in neuronal firing. This positions this compound as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as chronic pain. This document outlines the key experimental evidence that established the molecular targets of this compound and validated its mechanism of action.

Target Identification and Selectivity

The primary molecular targets of this compound were identified as the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) potassium channels.[1][2] The compound demonstrates selectivity for these channels with no significant activity observed at the related TRAAK (K2P4.1) channel or other tested potassium channels.[1][2][3] The initial identification of this compound as a putative TREK-1 channel activator was accomplished through a high-throughput screen utilizing an ⁸⁶Rb efflux assay in a CHO cell line stably expressing human TREK-1 (CHO-hTREK1).[1][4]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data from these experiments.

Table 1: Potency of this compound on Human TREK-1 Channels

Experimental AssayCell LineParameterValue
⁸⁶Rb Efflux AssayCHO-hTREK1EC₅₀0.76 ± 0.1 µM[1]
ElectrophysiologyHEK293EC₅₀0.9 µM[4]

Table 2: Effect of this compound on Rat Dorsal Root Ganglion (DRG) Neurons

ParameterConditionValue
Firing Frequency1 µM this compoundSignificant reduction[1][3]
Resting Membrane Potential1 µM this compoundHyperpolarization from -53.6 ± 1.5 mV to -57.1 ± 1.5 mV[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly activating TREK-1 and TREK-2 channels.[1] This activation increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

GI530159_Signaling_Pathway GI530159 This compound TREK TREK-1 / TREK-2 Channels GI530159->TREK Activates K_efflux K+ Efflux TREK->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Results in

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to identify and validate the target of this compound.

⁸⁶Rb Efflux Assay

This assay was used for the initial high-throughput screening and to determine the EC₅₀ of this compound on TREK-1 channels.[1][2]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 (CHO-hTREK1) were cultured in appropriate media.

  • ⁸⁶Rb Loading: Cells were incubated with a loading buffer containing ⁸⁶RbCl for a specified time to allow for cellular uptake of the radioactive tracer.

  • Compound Application: The loading buffer was removed, and cells were washed. A buffer containing varying concentrations of this compound was then added to the cells. A high potassium (70 mM K+) solution was used as a positive control for channel opening, and a reference inhibitor (e.g., 100 µM CP-338818) was used to establish a baseline.[1]

  • Efflux Measurement: After a 60-minute incubation with the compound, the supernatant containing the effluxed ⁸⁶Rb was collected.[1] The remaining intracellular ⁸⁶Rb was lysed and collected.

  • Data Analysis: The amount of ⁸⁶Rb in the supernatant and the cell lysate was quantified using a scintillation counter. The percentage of ⁸⁶Rb efflux was calculated and normalized to the response observed with the high potassium solution. The EC₅₀ value was determined by fitting the concentration-response data to a logistic equation.[1]

Rb_Efflux_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture CHO-hTREK1 Cells Loading Incubate with ⁸⁶RbCl Culture->Loading Wash Wash Cells Loading->Wash Add_Compound Add this compound / Controls Wash->Add_Compound Incubate Incubate for 60 min Add_Compound->Incubate Collect Collect Supernatant & Lysate Incubate->Collect Quantify Quantify ⁸⁶Rb Collect->Quantify Calculate Calculate % Efflux & EC₅₀ Quantify->Calculate

Caption: Workflow for the ⁸⁶Rb efflux assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure the effect of this compound on ion channel currents in individual cells.[1][2]

  • Cell Preparation: tsA-201 or HEK293 cells were transiently transfected with plasmids encoding the potassium channel of interest (TREK-1, TREK-2, or TRAAK).[1]

  • Recording Setup: Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier and data acquisition software.

  • Pipette and Bath Solutions: The internal solution in the glass pipette typically contained 150 mM KCl, 3 mM MgCl₂, 5 mM EGTA, and 10 mM HEPES, with the pH adjusted to 7.4 with KOH. The external bath solution contained physiological salt concentrations.[1]

  • Data Acquisition: Currents were recorded in response to a voltage protocol, typically stepping the membrane potential from a holding potential to a series of depolarizing and hyperpolarizing potentials (e.g., measuring the current difference between -80 mV and -40 mV steps).[1]

  • Compound Application: this compound was applied to the cells via bath perfusion.

  • Data Analysis: The recorded currents before and after compound application were analyzed to determine the effect of this compound on channel activity. Concentration-response curves were generated to calculate the EC₅₀.

Current-Clamp Recordings from Dorsal Root Ganglion (DRG) Neurons

This experiment was conducted to assess the effect of this compound on the excitability of primary sensory neurons.[1][2]

  • Neuron Culture: Dorsal root ganglion (DRG) neurons were acutely dissociated from rats and cultured.[1]

  • Recording: Current-clamp recordings were performed to measure the resting membrane potential and action potential firing in response to current injections.

  • Compound Application: this compound (e.g., at 1 µM) was applied to the cultured neurons.[1]

  • Data Analysis: The firing frequency and resting membrane potential were measured before and after the application of this compound. Statistical analyses, such as a paired t-test, were used to determine the significance of any changes.[1]

Conclusion

The comprehensive data from ⁸⁶Rb efflux assays, patch-clamp electrophysiology, and neuronal excitability studies provide strong evidence that this compound is a selective activator of TREK-1 and TREK-2 potassium channels.[1][2] Its ability to reduce the excitability of sensory neurons suggests its potential as a novel analgesic for the treatment of pain.[1][3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

The Electrophysiological Profile of GI-530159: A Selective K2P Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophysiological effects of GI-530159 on neurons. This compound is a novel and selective opener of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel-1) and TREK-2. These channels are critical regulators of neuronal excitability, particularly in sensory neurons. This document details the mechanism of action of this compound, presents quantitative data from key electrophysiological studies, outlines the experimental protocols used to ascertain these effects, and provides visual representations of its functional impact on neuronal signaling. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development investigating novel analgesics and modulators of neuronal excitability.

Introduction

Two-pore-domain potassium (K2P) channels are key players in the establishment and maintenance of the resting membrane potential in a variety of excitable cells, including neurons.[1][2][3] By conducting potassium ions across the cell membrane at potentials near the resting potential, they exert a hyperpolarizing influence that can dampen neuronal excitability. The TREK (TWIK-related K+ channel) subfamily of K2P channels, which includes TREK-1, TREK-2, and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel), are of particular interest as they are mechanosensitive and regulated by a variety of physical and chemical stimuli.[4][5]

The lack of potent and selective pharmacological tools has historically hampered the detailed investigation of these channels. This compound has emerged as a selective activator of TREK-1 and TREK-2 channels, providing a valuable probe for elucidating their physiological roles and therapeutic potential.[1][2][3] This guide synthesizes the current understanding of the electrophysiological consequences of this compound application to neurons.

Mechanism of Action

This compound exerts its primary electrophysiological effects through the direct activation of TREK-1 and TREK-2 potassium channels.[1][2] It shows selectivity for these channels with no detectable action on the closely related TRAAK channel or other tested potassium channels.[1][2][6] The activation of TREK-1 and TREK-2 channels by this compound increases the outward flow of potassium ions, leading to membrane hyperpolarization and a subsequent reduction in neuronal excitability.[1][2]

GI530159 This compound TREK1_2 TREK-1 / TREK-2 Channels GI530159->TREK1_2 Activates K_efflux Increased K+ Efflux TREK1_2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Firing Decreased Action Potential Firing Reduced_Excitability->Reduced_Firing

Figure 1: Mechanism of Action of this compound. This diagram illustrates the direct activation of TREK-1 and TREK-2 channels by this compound, leading to increased potassium efflux, membrane hyperpolarization, and a consequent reduction in neuronal excitability and action potential firing.

Quantitative Electrophysiological Data

The effects of this compound have been quantified in various experimental settings, primarily using recombinant human TREK-1 channels and cultured rat dorsal root ganglion (DRG) neurons. The following tables summarize the key findings.

Parameter Value Experimental System Reference
EC50 for hTREK-1 0.8 µM⁸⁶Rb Efflux Assay[6]
EC50 for hTREK-1 0.9 µMElectrophysiological Recordings[6]

Table 1: Potency of this compound on recombinant human TREK-1 channels.

Parameter Condition Effect Experimental System Reference
Membrane Potential 1 µM this compoundHyperpolarization from -53.6 ± 1.5 mV to -57.1 ± 1.5 mVCultured Rat DRG Neurons[1]
Firing Frequency 1 µM this compoundSignificant ReductionCultured Rat DRG Neurons[1][2]

Table 2: Effects of this compound on the electrophysiological properties of cultured rat dorsal root ganglion (DRG) neurons.

Experimental Protocols

The characterization of this compound's electrophysiological effects has relied on a suite of established techniques. Detailed methodologies for these key experiments are provided below.

Rat Dorsal Root Ganglion (DRG) Neuron Culture

A representative protocol for the isolation and culture of rat DRG neurons for electrophysiological recordings is as follows:

  • Dissection: DRGs are harvested from rats and transferred to an ice-cold collection medium, such as DMEM/F12.

  • Enzymatic Digestion: The ganglia are subjected to enzymatic digestion to dissociate the neurons. A common enzyme solution includes collagenase and trypsin in a balanced salt solution. The digestion is typically carried out at 37°C.

  • Mechanical Dissociation: Following enzymatic treatment, the ganglia are mechanically triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Plating: The dissociated neurons are plated on coverslips coated with an adhesive substrate, such as poly-L-lysine or laminin, to promote cell attachment.

  • Culture: The neurons are maintained in a culture medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF), in a humidified incubator at 37°C and 5% CO₂. For long-term cultures, mitotic inhibitors like cytosine arabinoside may be added to limit the proliferation of non-neuronal cells.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings are utilized to measure ion channel currents and changes in membrane potential.

cluster_0 Preparation cluster_1 Recording DRG_Culture Cultured DRG Neurons on Coverslip Place_in_Chamber Place Coverslip in Recording Chamber DRG_Culture->Place_in_Chamber Perfuse Perfuse with Extracellular Solution Place_in_Chamber->Perfuse Pipette Fabricate & Fill Micropipette Approach Approach Neuron & Form Gigaohm Seal Pipette->Approach Rupture Rupture Membrane (Whole-Cell) Approach->Rupture Record Record Currents (Voltage-Clamp) or Voltage (Current-Clamp) Rupture->Record

Figure 2: Experimental Workflow for Whole-Cell Patch-Clamp Recording. This flowchart outlines the key steps involved in preparing cultured DRG neurons and obtaining whole-cell electrophysiological recordings.

  • Extracellular Solution (Artificial Cerebrospinal Fluid - ACSF): A typical ACSF composition is (in mM): 119 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 1 NaH₂PO₄, 26 NaHCO₃, and 11 glucose, bubbled with 95% O₂/5% CO₂ to maintain a pH of 7.3-7.4.

  • Intracellular Solution: For recording potassium currents, a potassium-based intracellular solution is used. A representative composition is (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.

  • Recording Procedure:

    • A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and mounted on a micromanipulator.

    • The pipette is lowered into the recording chamber containing the cultured neurons perfused with ACSF.

    • Under microscopic guidance, the pipette tip is carefully positioned against the membrane of a neuron, and gentle suction is applied to form a high-resistance (GΩ) seal.

    • A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

    • Voltage-Clamp: The membrane potential is held at a constant value (e.g., -60 mV), and the currents flowing across the membrane are recorded. To study the effect of this compound on TREK channels, voltage ramps or steps are applied before and after the application of the compound.

    • Current-Clamp: The current injected into the cell is controlled (often held at 0 pA to measure the resting membrane potential), and changes in the membrane voltage are recorded. To assess neuronal excitability, depolarizing current steps are injected to elicit action potentials, and the firing frequency is measured before and after the application of this compound.

⁸⁶Rb Efflux Assay

This biochemical assay is used as a surrogate for measuring potassium channel activity.

  • Cell Loading: Cells stably expressing the channel of interest (e.g., CHO-hTREK1) are incubated with ⁸⁶Rb⁺, a radioactive potassium isotope, which accumulates inside the cells.

  • Wash: The cells are washed to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: The cells are then incubated with a solution containing the test compound (this compound) for a defined period.

  • Measurement: The amount of ⁸⁶Rb⁺ that has effluxed from the cells into the supernatant is measured using a scintillation counter. An increased efflux in the presence of the compound indicates channel activation.

Signaling Pathways and Functional Consequences

The activation of TREK-1 and TREK-2 channels by this compound has direct and significant consequences for neuronal function. The primary signaling event is the conformational change in the channel protein, leading to an open state and increased potassium conductance.

GI530159 This compound TREK1_2 TREK-1 / TREK-2 Activation GI530159->TREK1_2 K_efflux Increased K+ Conductance TREK1_2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Increased_Threshold Increased Action Potential Threshold Hyperpolarization->Increased_Threshold Reduced_Firing Reduced Firing Frequency Increased_Threshold->Reduced_Firing Analgesia Potential Analgesic Effect Reduced_Firing->Analgesia

Figure 3: Functional Consequences of TREK Channel Activation by this compound. This diagram illustrates the downstream electrophysiological and potential therapeutic effects resulting from the activation of TREK-1 and TREK-2 channels.

By increasing the outward potassium current, this compound drives the neuronal membrane potential closer to the equilibrium potential for potassium, resulting in hyperpolarization.[1] This hyperpolarized state increases the amount of depolarizing stimulus required to reach the threshold for action potential firing. Consequently, the neuron becomes less excitable, and its firing frequency in response to a given stimulus is reduced.[1][2] In the context of sensory neurons, particularly nociceptors, this reduction in excitability is hypothesized to lead to an analgesic effect, making compounds like this compound promising candidates for the development of novel pain therapeutics.[1][2][3]

Conclusion

This compound is a selective and potent opener of TREK-1 and TREK-2 potassium channels. Its application to neurons, particularly sensory neurons of the dorsal root ganglia, leads to a predictable and quantifiable set of electrophysiological changes: increased potassium conductance, membrane hyperpolarization, and a reduction in neuronal excitability. These effects underscore the critical role of TREK channels in regulating neuronal function and highlight the potential of selective K2P channel openers as a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as chronic pain. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other novel ion channel modulators.

References

GI-530159: A Novel TREK-1/TREK-2 Channel Opener with Analgesic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GI-530159 is a novel small molecule that has been identified as a selective activator of the two-pore domain potassium (K2P) channels TREK-1 (TWIK-related potassium channel-1) and TREK-2. These channels are critical regulators of neuronal excitability, particularly in sensory neurons of the dorsal root ganglion (DRG), and are considered promising targets for the development of new analgesic therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, detailed experimental protocols for its characterization, and a discussion of its potential as a non-opioid analgesic. While in vivo efficacy data for this compound is not yet publicly available, its demonstrated effects on neuronal excitability provide a strong rationale for its further investigation as a novel pain therapeutic.

Introduction: The Role of TREK Channels in Nociception

Chronic pain is a significant global health issue with a substantial need for novel, effective, and safe analgesics. Opioids, while potent, are associated with a range of serious adverse effects, including respiratory depression, tolerance, and addiction. The two-pore domain potassium (K2P) channels, particularly TREK-1 and TREK-2, have emerged as attractive non-opioid targets for pain management.

TREK-1 and TREK-2 channels are highly expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG).[1][2] They function as "leak" channels, allowing potassium ions to flow out of the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. By increasing the threshold for action potential firing, the activation of these channels can dampen the transmission of pain signals.[1][2] Various physical and chemical stimuli, including membrane stretch, temperature, and intracellular pH, modulate the activity of TREK channels.[2][3]

This compound: A Selective TREK-1 and TREK-2 Activator

This compound is a novel chemical entity that has been shown to selectively activate TREK-1 and TREK-2 channels.[1] Its ability to modulate these specific ion channels forms the basis of its potential as an analgesic agent.

Mechanism of Action

This compound acts as a direct opener of TREK-1 and TREK-2 channels.[1] This activation leads to an increased efflux of potassium ions from the neuron, resulting in hyperpolarization of the resting membrane potential and a decrease in neuronal firing frequency.[1] This reduction in excitability in sensory neurons is the key mechanism by which this compound is proposed to exert its analgesic effects.

Signaling Pathway

The activation of TREK-1 and TREK-2 channels by this compound initiates a signaling cascade that ultimately reduces the transmission of nociceptive signals.

TREK_Activation_Signaling_Pathway GI530159 This compound TREK1_TREK2 TREK-1 / TREK-2 Channels GI530159->TREK1_TREK2 Activates K_efflux ↑ K+ Efflux TREK1_TREK2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability PainSignal ↓ Nociceptive Signal Transmission Excitability->PainSignal Analgesia Analgesia PainSignal->Analgesia

Figure 1: Signaling pathway of this compound-mediated analgesia.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and ex vivo studies.

Table 1: In Vitro Activity of this compound

TargetAssay TypeCell LineParameterValue (µM)Reference
hTREK-186Rb EffluxCHO-hTREK-1EC500.76[1]
hTREK-1ElectrophysiologyHEK293EC500.9[4]
hTREK-2ElectrophysiologytsA-201-Active[1]
hTRAAKElectrophysiologytsA-201-No detectable action[1]

Table 2: Ex Vivo Effects of this compound on Rat Dorsal Root Ganglion (DRG) Neurons

ParameterConcentration (µM)EffectReference
Firing Frequency1Significant reduction[1]
Resting Membrane Potential1Small hyperpolarization[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

86Rb Efflux Assay

This assay is a common method to assess the activity of potassium channels.

Rb_Efflux_Assay_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Measurement cluster_3 Data Analysis c1 Culture CHO-hTREK-1 cells in 96-well plates c2 Load cells with 86Rb+ c1->c2 t1 Wash cells to remove extracellular 86Rb+ c2->t1 t2 Add this compound at various concentrations t1->t2 m1 Incubate for a defined period t2->m1 m2 Collect supernatant containing effluxed 86Rb+ m1->m2 m3 Measure radioactivity using a scintillation counter m2->m3 d1 Calculate percentage of 86Rb+ efflux m3->d1 d2 Plot concentration-response curve and determine EC50 d1->d2

Figure 2: Workflow for the 86Rb efflux assay.

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 (CHO-hTREK-1) are cultured in 96-well plates.

  • 86Rb+ Loading: Cells are incubated with a medium containing 86RbCl (a radioactive potassium analog) to allow for its uptake.

  • Compound Application: The cells are washed to remove extracellular 86Rb+, and then incubated with varying concentrations of this compound.

  • Efflux Measurement: After a specific incubation time, the supernatant is collected, and the amount of effluxed 86Rb+ is quantified using a scintillation counter.

  • Data Analysis: The percentage of 86Rb+ efflux is calculated relative to the total intracellular 86Rb+, and the EC50 value is determined by fitting the data to a concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

Detailed Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) or tsA-201 cells are transiently transfected with plasmids encoding the desired TREK channel subunits.

  • Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded in response to voltage steps or ramps.

  • Compound Application: this compound is applied to the cell via the perfusion system, and the change in current is measured.

  • Data Analysis: The effect of this compound on the channel current is quantified, and concentration-response curves are generated to determine the EC50.

Current-Clamp Recordings in DRG Neurons

This method is used to assess the effect of a compound on the firing properties of neurons.

Detailed Methodology:

  • Neuron Culture: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.

  • Recording: Whole-cell patch-clamp is performed in current-clamp mode, where the current injected into the neuron is controlled, and the resulting changes in membrane potential (including action potentials) are measured.

  • Firing Induction: A series of depolarizing current steps are injected to induce action potential firing.

  • Compound Application: this compound is applied to the neuron, and the firing frequency and resting membrane potential are recorded.

  • Data Analysis: The changes in firing frequency and resting membrane potential before and after the application of this compound are quantified and statistically analyzed.

Potential as an Analgesic: Rationale and Future Directions

The selective activation of TREK-1 and TREK-2 channels by this compound, leading to the hyperpolarization and reduced excitability of DRG neurons, provides a strong rationale for its potential as an analgesic.[1] By targeting the peripheral nervous system, this compound may offer a novel non-opioid approach to pain management with a potentially favorable side-effect profile.

Logical Framework for Development

The development of a compound like this compound typically follows a structured drug discovery and development process.

Drug_Development_Workflow cluster_0 Discovery cluster_1 Preclinical Development cluster_2 Clinical Development d1 Target Identification (TREK-1/TREK-2) d2 High-Throughput Screening d1->d2 d3 Hit Identification (e.g., this compound) d2->d3 p1 Lead Optimization d3->p1 p2 In Vitro & Ex Vivo Characterization p1->p2 p3 In Vivo Efficacy & Safety Studies p2->p3 c1 Phase I (Safety) p3->c1 c2 Phase II (Efficacy in Patients) c1->c2 c3 Phase III (Pivotal Trials) c2->c3

Figure 3: Logical workflow for the development of an ion channel modulator.
Unanswered Questions and Future Research

While the initial in vitro and ex vivo data for this compound are promising, several key questions remain to be addressed:

  • In Vivo Efficacy: The most critical next step is to evaluate the analgesic efficacy of this compound in established preclinical models of pain (e.g., inflammatory, neuropathic, and visceral pain models).

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety profile of this compound.

  • Selectivity Profile: A broader screening against a panel of other ion channels and receptors is needed to fully characterize its selectivity.

  • Structure-Activity Relationship (SAR): Further medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a promising lead compound in the quest for novel, non-opioid analgesics. Its selective activation of TREK-1 and TREK-2 channels and its demonstrated ability to reduce the excitability of sensory neurons provide a solid foundation for its further development. The progression of this compound or its analogs through in vivo efficacy and safety studies will be crucial in determining its ultimate therapeutic potential for the treatment of pain.

References

In Vitro Profile of GI-530159: A Selective TREK-1/TREK-2 Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preliminary in vitro studies of GI-530159, a novel small molecule activator of the two-pore-domain potassium (K2P) channels TREK-1 and TREK-2. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biophysical properties of this compound. All data presented herein is derived from publicly available research.

Core Findings

This compound has been identified as a selective and potent activator of TREK-1 and TREK-2 channels, with no significant activity on the related TRAAK channel or other tested potassium channels.[1][2][3][4][5] This activity leads to hyperpolarization of the neuronal cell membrane and a reduction in neuronal excitability, suggesting potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as pain.[1][2][3][4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Potency of this compound on Recombinant Human TREK-1 Channels

Experimental AssayCell LineEC50 (µM)
86Rb Efflux AssayCHO-hTREK10.76
ElectrophysiologyHEK2930.9[2][7]

Table 2: Activity of this compound on Rat Dorsal Root Ganglion (DRG) Neurons

ParameterConcentrationObservation
Firing Frequency1 µMSignificant reduction[1][2][3][4][5]
Resting Membrane Potential1 µMSmall hyperpolarization[1][2][3][4][5][6][7]
Membrane Potential Change1 µMHyperpolarized from -53.6 ± 1.5 mV to -57.1 ± 1.5 mV[1]

Signaling Pathway

This compound directly activates TREK-1 and TREK-2 channels, which are members of the two-pore-domain potassium (K2P) channel family. This activation increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

GI530159_Signaling_Pathway GI530159 This compound TREK TREK-1 / TREK-2 Channels GI530159->TREK Activates K_Efflux K+ Efflux ↑ TREK->K_Efflux Mediates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Excitability Neuronal Excitability ↓ Hyperpolarization->Excitability Results in

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

86Rb Efflux Assay

This assay is used to assess the functional activity of potassium channels by measuring the efflux of radioactive rubidium (86Rb), a surrogate for K+.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 (CHO-hTREK1) are cultured in appropriate media.

  • 86Rb Loading: Cells are incubated with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake.

  • Wash Step: The loading buffer is removed, and cells are washed with a 86Rb-free buffer to remove extracellular radioactivity.

  • Compound Incubation: Cells are incubated with various concentrations of this compound. A positive control (e.g., 70 mM K+) and a vehicle control are included.

  • Efflux Measurement: The supernatant containing the effluxed 86Rb is collected, and the remaining intracellular 86Rb is lysed. The radioactivity in both fractions is measured using a scintillation counter.

  • Data Analysis: The percentage of 86Rb efflux is calculated for each concentration of this compound, and the data is fitted to a logistic equation to determine the EC50 value.[8]

Rb_Efflux_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture CHO-hTREK1 Cells Load Load with 86Rb Culture->Load Wash Wash Load->Wash Incubate Incubate with this compound Wash->Incubate Collect Collect Supernatant Incubate->Collect Lyse Lyse Cells Incubate->Lyse Measure Measure Radioactivity Collect->Measure Lyse->Measure Calculate Calculate Efflux % Measure->Calculate EC50 Determine EC50 Calculate->EC50 Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_anal Analysis Transfect Transfect Cells Seal Form Giga-seal Prepare Prepare Electrodes WholeCell Achieve Whole-Cell Seal->WholeCell RecordBaseline Record Baseline Current WholeCell->RecordBaseline ApplyDrug Apply this compound RecordBaseline->ApplyDrug RecordDrug Record Drug Effect ApplyDrug->RecordDrug MeasureCurrent Measure Current Change PlotCurve Plot Concentration-Response MeasureCurrent->PlotCurve DetermineEC50 Determine EC50 PlotCurve->DetermineEC50

References

Unveiling the Interaction: A Technical Guide to the GI-530159 Binding Site on TREK-2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the current understanding of the binding site for GI-530159, a selective activator of the two-pore domain potassium (K2P) channels TREK-1 and TREK-2. While the precise binding location of this compound on TREK-2 remains to be definitively elucidated, this document synthesizes the available pharmacological data, discusses putative binding sites based on research of other TREK channel modulators, and provides detailed experimental protocols for the definitive identification of this site.

Introduction to TREK-2 Channels and the Activator this compound

The TWIK-related K+ channel 2 (TREK-2), encoded by the KCNK10 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential in various cell types, particularly in neurons.[1] TREK-2 is a polymodal channel, activated by a range of physical and chemical stimuli including membrane stretch, intracellular acidosis, and certain lipids.[2] Its role in nociception and mechanosensation has made it an attractive target for the development of novel analgesics.[3]

This compound is a potent and selective activator of TREK-1 and TREK-2 channels.[4][5][6] By activating these channels, this compound causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[5][7] This mechanism of action underlies its potential as a therapeutic agent for pain management.[3][7]

Quantitative Pharmacology of this compound

The activity of this compound on TREK channels has been quantified in several studies, primarily through rubidium efflux assays and electrophysiological recordings. The following table summarizes the key quantitative data for this compound's effect on human TREK-1 and TREK-2 channels.

ChannelAssay TypeParameterValue (µM)Reference
hTREK-1⁸⁶Rb EffluxEC₅₀0.76[5]
hTREK-1⁸⁶Rb EffluxEC₅₀0.8[7]
hTREK-1ElectrophysiologyEC₅₀0.9[7]
hTREK-2Electrophysiology-Activation observed at 1 µM[8]

The Putative Binding Site of this compound on TREK-2

As of the current literature, the precise binding site of this compound on the TREK-2 channel has not been experimentally determined. However, based on structural and functional studies of other small molecule modulators of TREK channels, two principal hypotheses for the binding location of activators like this compound can be proposed: the fenestration sites and a cryptic modulator pocket.

The Fenestration Sites

Crystal and cryo-electron microscopy (cryo-EM) structures of TREK channels have revealed the existence of "fenestrations," which are lateral openings in the transmembrane domain that connect the inner vestibule of the pore to the lipid bilayer.[2] These sites are known to be the binding location for some channel inhibitors, such as norfluoxetine.[2] It has been suggested that some activators, like BL-1249, may also bind within these fenestrations, particularly when the channel is in a conformation that makes these sites accessible.[9] The binding of an activator in this region is thought to stabilize the open state of the channel.

The Cryptic Modulator Pocket

Studies on the TREK-1 activators ML335 and ML402 have identified a "cryptic binding pocket" located behind the selectivity filter, at the interface of the P1 pore helix and the M4 transmembrane helix.[10][11][12] The binding of these activators in this pocket acts as a wedge, stabilizing the conductive conformation of the selectivity filter, which is a key gating site in K2P channels.[10][11][12] Given the structural homology between TREK-1 and TREK-2, it is highly probable that a similar pocket exists in TREK-2 and could be the binding site for this compound.

The following diagram illustrates the hypothetical binding of this compound to these two putative sites on a simplified model of a TREK-2 channel subunit.

cluster_Pore Pore Region M1 M1 P1 P1 SF Selectivity Filter P1->SF M2 M2 M3 M3 P2 P2 M4 M4 P2->SF GI530159_fen This compound (Hypothesis 1) GI530159_fen->M2 GI530159_fen->M4 GI530159_cryptic This compound (Hypothesis 2) GI530159_cryptic->M4 GI530159_cryptic->SF

Caption: Putative binding sites of this compound on a TREK-2 subunit.

Experimental Protocols for Binding Site Identification

To definitively determine the binding site of this compound on TREK-2, several established experimental approaches can be employed. The following sections provide detailed methodologies for three key techniques.

Site-Directed Mutagenesis and Patch-Clamp Electrophysiology

This method involves mutating specific amino acid residues within the putative binding sites and assessing the impact of these mutations on the activation of TREK-2 by this compound using patch-clamp electrophysiology. A significant reduction or loss of activation would suggest that the mutated residue is critical for binding.

Experimental Workflow:

A Identify Putative Binding Site Residues in TREK-2 B Design Mutagenic Primers A->B C Perform Site-Directed Mutagenesis of TREK-2 cDNA B->C D Sequence Verify Mutated cDNA C->D E Transfect Mammalian Cells (e.g., HEK293) with WT or Mutant TREK-2 cDNA D->E F Perform Whole-Cell Patch-Clamp Recordings E->F G Apply this compound and Measure Current Activation F->G H Analyze and Compare This compound Efficacy on WT vs. Mutant Channels G->H I Identify Critical Residues for this compound Binding H->I

Caption: Workflow for site-directed mutagenesis and electrophysiology.

Detailed Protocol:

  • Selection of Target Residues: Based on homology modeling with TREK-1 and the known binding sites of other modulators, identify key amino acid residues in the fenestration sites and the cryptic modulator pocket of TREK-2.

  • Primer Design: Design complementary mutagenic primers containing the desired nucleotide changes to alter the selected amino acid residues.

  • Site-Directed Mutagenesis:

    • Use a high-fidelity DNA polymerase to perform PCR with the mutagenic primers and a plasmid containing the wild-type TREK-2 cDNA as a template.

    • Digest the parental, methylated template DNA with the DpnI restriction enzyme.

    • Transform the mutated plasmids into competent E. coli for amplification.

  • Sequence Verification: Isolate the mutated plasmids and verify the desired mutations and the absence of off-target mutations by DNA sequencing.

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T cells).

    • Transfect the cells with plasmids containing either wild-type or mutant TREK-2 cDNA. Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.

  • Patch-Clamp Electrophysiology:

    • 24-48 hours post-transfection, perform whole-cell patch-clamp recordings.

    • Use a standard pipette solution containing potassium ions and an extracellular solution.

    • Apply a voltage-ramp protocol to elicit TREK-2 currents.

  • Drug Application and Data Analysis:

    • Establish a baseline recording of TREK-2 current.

    • Perfuse the cells with a known concentration of this compound and record the change in current.

    • Wash out the drug to observe the reversibility of the effect.

    • Compare the fold-activation of the current by this compound between wild-type and mutant channels. A significant reduction in activation for a particular mutant indicates the importance of that residue in this compound binding or the conformational changes leading to activation.

Photoaffinity Labeling and Mass Spectrometry

This technique uses a modified version of this compound that contains a photoreactive group and a tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the amino acid residues at the binding site. The tagged protein can then be isolated and the site of covalent attachment identified by mass spectrometry.

Experimental Workflow:

A Synthesize Photoaffinity Probe (this compound analog with photoreactive group and tag) B Incubate TREK-2 Expressing Cells or Membranes with the Probe C Expose to UV Light to Induce Covalent Cross-linking D Lyse Cells and Solubilize Proteins E Affinity Purify the Covalently Labeled TREK-2 (e.g., using streptavidin beads for a biotin tag) F Separate Proteins by SDS-PAGE G Excise the TREK-2 Band and Perform In-gel Digestion (e.g., with trypsin) H Analyze Peptides by LC-MS/MS I Identify the Peptide Covalently Modified by the Probe

Caption: Workflow for photoaffinity labeling and mass spectrometry.

Detailed Protocol:

  • Synthesis of Photoaffinity Probe: A chemical analog of this compound is synthesized to include a photoreactive moiety (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or an alkyne for click chemistry).

  • Labeling of TREK-2:

    • Incubate cells expressing TREK-2 or isolated cell membranes with the photoaffinity probe. A competition experiment with an excess of unmodified this compound should be run in parallel to demonstrate specific binding.

    • Irradiate the samples with UV light at the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking.

  • Protein Isolation and Purification:

    • Lyse the cells and solubilize the membrane proteins.

    • Enrich the biotin-tagged, cross-linked TREK-2 using streptavidin-coated beads.

  • Mass Spectrometry Analysis:

    • Elute the captured proteins and separate them by SDS-PAGE.

    • Excise the protein band corresponding to TREK-2 and perform in-gel digestion with a protease like trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identification of the Binding Site: Identify the peptide that has been modified by the photoaffinity probe. The mass shift corresponding to the probe will pinpoint the specific amino acid residue(s) at the binding site.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM can provide a high-resolution three-dimensional structure of the TREK-2 channel in complex with this compound. This would offer direct visualization of the binding pocket and the interactions between the ligand and the channel.

Experimental Workflow:

A Purify TREK-2 Protein B Incubate Purified TREK-2 with this compound C Prepare Cryo-EM Grids by Vitrification D Collect Cryo-EM Data (Image Acquisition) E Image Processing: Particle Picking and 2D Classification F 3D Reconstruction and Refinement G Build Atomic Model of the TREK-2/GI-530159 Complex H Identify the Binding Pocket and Key Interacting Residues

Caption: Workflow for cryo-electron microscopy.

Detailed Protocol:

  • Protein Expression and Purification: Express and purify a sufficient quantity of functional TREK-2 protein, typically in a detergent-solubilized form or reconstituted into nanodiscs.

  • Complex Formation: Incubate the purified TREK-2 with a saturating concentration of this compound to ensure a high occupancy of the binding site.

  • Cryo-EM Sample Preparation:

    • Apply a small volume of the protein-ligand complex to an EM grid.

    • Blot away excess liquid and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to pick individual particle images from the micrographs.

    • Classify the particles into different 2D views.

    • Reconstruct a 3D density map of the TREK-2/GI-530159 complex.

  • Model Building and Analysis:

    • Build an atomic model of the complex by fitting the TREK-2 amino acid sequence into the cryo-EM density map.

    • The density corresponding to the bound this compound will reveal its precise location and orientation within the binding pocket.

    • Analyze the interactions between this compound and the surrounding amino acid residues to understand the molecular basis of its activating effect.

Conclusion and Future Directions

While this compound is a valuable pharmacological tool for studying TREK-2 channels and holds therapeutic promise, the exact location of its binding site remains an important unanswered question. Based on the available structural and pharmacological data for other TREK channel modulators, the fenestration sites and a cryptic allosteric pocket behind the selectivity filter are the most likely candidates.

Future research should focus on employing the experimental strategies outlined in this guide to definitively identify the this compound binding site. The combination of site-directed mutagenesis with electrophysiology, photoaffinity labeling with mass spectrometry, and high-resolution structural studies using cryo-EM will be instrumental in providing a comprehensive understanding of how this potent activator modulates TREK-2 channel function. Elucidating the precise binding site will not only advance our fundamental knowledge of K2P channel pharmacology but will also pave the way for the structure-based design of next-generation TREK-2 activators with improved potency and selectivity for the treatment of pain and other neurological disorders.

References

Methodological & Application

Application Notes and Protocols for GI-530159 in Patch-Clamp Recording Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-530159 is a novel and selective activator of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel-1) and TREK-2 (TWIK-related K+ channel-2).[1][2] These channels are members of the K2P family that contribute to background or "leak" potassium currents in neurons and other cell types, playing a crucial role in setting the resting membrane potential and regulating cellular excitability.[1][2][3] By activating TREK-1 and TREK-2, this compound enhances potassium efflux, leading to membrane hyperpolarization and a reduction in neuronal excitability. This property makes this compound a valuable pharmacological tool for investigating the physiological roles of TREK channels and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as pain.[1][2][4]

This document provides detailed application notes and protocols for the use of this compound in patch-clamp recording experiments, targeting both recombinant expression systems and primary neuronal cultures.

Mechanism of Action

This compound directly activates TREK-1 and TREK-2 channels, increasing their open probability and leading to an enhanced outward potassium current. This results in hyperpolarization of the cell membrane, moving the membrane potential further from the threshold for action potential firing and thereby reducing neuronal excitability.[2] The activation of TREK-1 by this compound is concentration-dependent.[2]

GI530159_Mechanism GI530159 This compound TREK TREK-1 / TREK-2 Channels GI530159->TREK Activates K_efflux ↑ K+ Efflux TREK->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on TREK channels and neuronal excitability.

ParameterChannel/Cell TypeValueReference
EC₅₀ (Electrophysiology) Recombinant human TREK-1 in HEK293 cells0.9 µM[2]
EC₅₀ (⁸⁶Rb Efflux Assay) Recombinant human TREK-1 in CHO cells0.76 µM[2]
Channel Activation Recombinant human TREK-2 in tsA-201 cellsActivated by 1 µM this compound[2]
Channel Inactivity Recombinant human TRAAK in tsA-201 cellsNo detectable action[2]
Membrane Potential Hyperpolarization Cultured rat dorsal root ganglion (DRG) neurons-3.5 ± 0.4 mV at 1 µM[2]
Firing Frequency Reduction Cultured rat dorsal root ganglion (DRG) neuronsSignificant reduction at 1 µM[2]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording in Recombinant Expression Systems

This protocol is suitable for characterizing the effects of this compound on TREK-1 and TREK-2 channels expressed in cell lines such as HEK293, CHO, or tsA-201 cells.

1. Cell Culture and Transfection:

  • Culture cells in appropriate media and conditions.

  • Transiently transfect cells with plasmids encoding human TREK-1 or TREK-2. A co-transfection with a fluorescent marker (e.g., GFP) is recommended for easy identification of transfected cells.

  • Record from cells 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~295 mOsm.

3. Electrophysiological Recording:

  • Obtain whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a voltage ramp protocol from -100 mV to +50 mV over 500 ms to elicit channel currents.

  • Establish a stable baseline recording in the external solution.

  • Perfuse the cell with the external solution containing this compound at the desired concentrations.

  • Record the changes in the current-voltage (I-V) relationship.

Voltage_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (e.g., HEK293 with TREK-1) Patch Obtain Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch Baseline Record Baseline Current (Voltage Ramp: -100 to +50 mV) Patch->Baseline Application Apply this compound Baseline->Application Record_Effect Record Modulated Current Application->Record_Effect IV_Plot Generate I-V Curves Record_Effect->IV_Plot EC50 Calculate EC₅₀ IV_Plot->EC50

Caption: Workflow for whole-cell voltage-clamp experiments.
Protocol 2: Current-Clamp Recording in Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to investigate the effects of this compound on the excitability of primary sensory neurons.

1. Primary DRG Neuron Culture:

  • Isolate DRGs from rats and dissociate them into a single-cell suspension using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.

  • Plate the neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 1-3 days before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 K-gluconate, 5 KCl, 0.5 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~295 mOsm.

3. Electrophysiological Recording:

  • Establish a whole-cell current-clamp configuration.

  • Record the resting membrane potential (RMP).

  • Inject a series of depolarizing current steps (e.g., 500 ms duration, in 20 pA increments) to determine the rheobase (minimum current to elicit an action potential) and to evoke action potential firing.

  • Establish a stable baseline of RMP and firing frequency.

  • Perfuse the neuron with the external solution containing this compound (e.g., 1 µM).

  • Measure the change in RMP and re-assess the firing frequency in response to the same current injection protocol.

Current_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis DRG_Culture Primary DRG Neuron Culture Patch Obtain Whole-Cell Current-Clamp Configuration DRG_Culture->Patch Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch Baseline Record Baseline RMP & Action Potential Firing Patch->Baseline Application Apply this compound Baseline->Application Record_Effect Record Changes in RMP & Firing Frequency Application->Record_Effect Analyze_RMP Quantify RMP Hyperpolarization Record_Effect->Analyze_RMP Analyze_Firing Quantify Firing Rate Reduction Record_Effect->Analyze_Firing

References

Application Notes and Protocols for GI-530159 in Rubidium Efflux Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-530159 is a potent and selective opener of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel 1) and TREK-2.[1][2][3][4][5] These channels are critical in regulating neuronal excitability and are considered promising therapeutic targets for conditions such as pain.[1][2][3][4] Rubidium efflux assays are a well-established method for studying the function of potassium channels. In this assay, cells are loaded with non-radioactive or radioactive rubidium ions (Rb+), which serve as a surrogate for potassium ions (K+).[6][7][8] The efflux of Rb+ through potassium channels upon stimulation with a compound like this compound can be measured to determine the compound's activity and potency.[1][7] These application notes provide a detailed protocol for using this compound in a rubidium efflux assay to characterize its effects on TREK-1 channels.

Data Presentation

Table 1: Pharmacological Profile of this compound on TREK-1 Channels

ParameterValueAssay TypeCell LineReference
EC500.76 ± 0.1 µM⁸⁶Rb Efflux AssayCHO-hTREK1[1]
EC500.9 µMElectrophysiologyHEK293-hTREK1[9]
Effect on Neuronal FiringSignificant reduction in firing frequency at 1 µMCurrent-clamp recordingsCultured rat DRG neurons[1][2]
Effect on Membrane PotentialSmall hyperpolarization from -53.6 ± 1.5 mV to -57.1 ± 1.5 mV at 1 µMCurrent-clamp recordingsCultured rat DRG neurons[1]

Signaling Pathway

The mechanism of action of this compound involves the direct activation of TREK-1 and TREK-2 channels. This leads to an increase in potassium ion conductance across the cell membrane, causing hyperpolarization and a decrease in neuronal excitability.

GI530159_Signaling_Pathway cluster_cell Cell Membrane GI530159 This compound TREK1 TREK-1/TREK-2 (K2P Channel) GI530159->TREK1 Activates K_efflux K+ Efflux TREK1->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Signaling pathway of this compound action on TREK-1/TREK-2 channels.

Experimental Protocols

Rubidium Efflux Assay Using this compound

This protocol is adapted from established non-radioactive rubidium efflux assay methodologies and is suitable for determining the potency of this compound on cells expressing TREK-1 channels.[6][7][10]

Materials:

  • Cells: HEK293 or CHO cells stably expressing human TREK-1 (hTREK-1).

  • Compound: this compound

  • Reagents:

    • Cell Culture Medium (e.g., DMEM/F-12)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Loading Buffer: 140 mM NaCl, 5.4 mM RbCl, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM HEPES, 5 mM Glucose (pH 7.4)

    • Wash Buffer: 140 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM HEPES, 5 mM Glucose (pH 7.4)

    • Stimulation Buffer: Wash Buffer containing various concentrations of this compound.

    • Lysis Buffer: 0.1% Triton X-100 in deionized water.

  • Equipment:

    • 96-well cell culture plates

    • CO₂ incubator

    • Atomic Absorption Spectrometer (AAS)

Experimental Workflow:

Rubidium_Efflux_Workflow start Start cell_seeding 1. Seed hTREK-1 expressing cells in 96-well plate start->cell_seeding incubation_1 2. Incubate overnight (37°C, 5% CO₂) cell_seeding->incubation_1 rb_loading 3. Load cells with Rubidium Loading Buffer incubation_1->rb_loading incubation_2 4. Incubate for 3-4 hours (37°C, 5% CO₂) rb_loading->incubation_2 washing 5. Wash cells 2-3 times with Wash Buffer incubation_2->washing stimulation 6. Add Stimulation Buffer (containing this compound) washing->stimulation incubation_3 7. Incubate for a defined period (e.g., 10-30 min) stimulation->incubation_3 supernatant_collection 8. Collect supernatant (contains effluxed Rb+) incubation_3->supernatant_collection cell_lysis 9. Lyse remaining cells with Lysis Buffer supernatant_collection->cell_lysis lysate_collection 10. Collect lysate (contains intracellular Rb+) cell_lysis->lysate_collection aas_analysis 11. Analyze Rb+ content in supernatant and lysate by AAS lysate_collection->aas_analysis data_analysis 12. Calculate % Rb+ efflux and determine EC50 aas_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the rubidium efflux assay.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the hTREK-1 expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Rubidium Loading:

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of Rubidium Loading Buffer to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator to allow for cellular uptake of Rb+.

  • Washing:

    • Carefully aspirate the Loading Buffer.

    • Wash the cell monolayer 2-3 times with 100 µL of Wash Buffer per well to remove extracellular Rb+.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in Stimulation Buffer.

    • Add 100 µL of the appropriate concentration of this compound solution to each well. Include vehicle-only controls.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

  • Sample Collection:

    • Carefully transfer the supernatant from each well to a new 96-well plate. This sample contains the effluxed Rb+.

    • Add 100 µL of Lysis Buffer to the remaining cells in the original plate.

    • Incubate for 10 minutes to ensure complete cell lysis. This sample contains the intracellular Rb+.

  • Analysis:

    • Determine the rubidium concentration in both the supernatant and the lysate samples using an Atomic Absorption Spectrometer.

  • Data Analysis:

    • Calculate the percentage of rubidium efflux for each well using the following formula: % Rb+ Efflux = [Rb+ in Supernatant / (Rb+ in Supernatant + Rb+ in Lysate)] x 100

    • Plot the % Rb+ efflux against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound.

Conclusion

The rubidium efflux assay is a robust and reliable method for characterizing the activity of TREK-1 channel openers like this compound. The provided protocol offers a detailed framework for researchers to investigate the pharmacological properties of this and other related compounds, aiding in the discovery and development of novel therapeutics targeting K2P channels.

References

Application Notes and Protocols for GI-530159 in Cultured Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-530159 is a novel and selective opener of the two-pore-domain potassium (K2P) channels TREK1 (TWIK-related potassium channel 1) and TREK2.[1][2] These channels are critical in regulating the excitability of somatosensory nociceptive neurons and are implicated as important mediators of pain perception.[1][2][3] The selective activation of TREK channels by this compound leads to hyperpolarization of the neuronal membrane and a reduction in neuronal firing frequency, suggesting its potential as a novel analgesic agent.[1][2][3] These application notes provide a summary of the effects of this compound on cultured dorsal root ganglion (DRG) neurons and detailed protocols for its use in research settings.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterChannelCell TypeAssayValueReference
EC50Recombinant Human TREK1CHO Cells⁸⁶Rb Efflux Assay0.76 µM[4]
EC50Recombinant Human TREK1Not SpecifiedElectrophysiology0.9 µM[5]
Table 2: Electrophysiological Effects of this compound on Cultured Rat DRG Neurons
ParameterConcentrationEffectReference
Firing Frequency1 µMSignificant reduction[1][2][3][5]
Resting Membrane Potential1 µMSmall hyperpolarization[1][2][3][5]
Membrane Potential Hyperpolarization1 µMFrom -53.6 ± 1.5 mV to -57.1 ± 1.5 mV[3]

Signaling Pathway

This compound directly activates TREK1 and TREK2 channels, leading to an increase in potassium efflux. This results in hyperpolarization of the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential and thereby reducing neuronal excitability. The compound shows selectivity for TREK1 and TREK2 over the related channel TRAAK.[1][2][3]

GI530159_Pathway GI530159 This compound TREK TREK1 / TREK2 Channels GI530159->TREK Activates K_efflux K+ Efflux TREK->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Results in

Figure 1: Signaling pathway of this compound in neurons.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature.[1][3][5] Researchers should adapt these protocols to their specific experimental conditions and cell culture systems.

Protocol 1: Culturing Dorsal Root Ganglion (DRG) Neurons

This protocol provides a general method for the isolation and culture of DRG neurons from rodents.[6]

Materials:

  • Euthanized rodents (e.g., postnatal day 8 rats)[7]

  • Complete culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)

  • Enzymes for digestion (e.g., collagenase, dispase)

  • Poly-D-lysine and laminin-coated culture dishes

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Dissection: Aseptically dissect the dorsal root ganglia from the spinal column of euthanized rodents.

  • Digestion: Transfer the ganglia to a tube containing a mixture of digestive enzymes (e.g., collagenase and dispase) and incubate to dissociate the tissue into a single-cell suspension.

  • Trituration: Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons onto culture dishes pre-coated with poly-D-lysine and laminin.

  • Culture: Maintain the neurons in a humidified incubator at 37°C with 5% CO₂. Change the culture medium every 2-3 days.

Protocol 2: Assessment of Neuronal Excitability using Current-Clamp Recordings

This protocol describes how to measure the effect of this compound on the firing properties of cultured DRG neurons.[1][3][5]

Materials:

  • Cultured DRG neurons (as prepared in Protocol 1)

  • Patch-clamp electrophysiology setup (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Preparation: Place a coverslip with cultured DRG neurons in the recording chamber of the patch-clamp setup and perfuse with extracellular solution.

  • Patching: Using a micromanipulator, form a whole-cell patch-clamp configuration on a selected neuron with a borosilicate glass pipette filled with intracellular solution.

  • Baseline Recording: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and record the baseline firing frequency and resting membrane potential.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1 µM).

  • Post-Treatment Recording: After a stable effect is observed, repeat the current injection protocol to record the firing frequency and resting membrane potential in the presence of this compound.

  • Data Analysis: Compare the firing frequency and resting membrane potential before and after the application of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture DRG Neurons Prepare Prepare Electrophysiology Setup Patch Establish Whole-Cell Patch-Clamp Prepare->Patch Baseline Record Baseline Activity Patch->Baseline Apply Apply this compound Baseline->Apply Record Record Post-Treatment Activity Apply->Record Analyze Analyze Data (Firing Frequency, RMP) Record->Analyze

Figure 2: Experimental workflow for electrophysiological recording.

Conclusion

This compound serves as a valuable pharmacological tool for studying the role of TREK1 and TREK2 channels in regulating the excitability of DRG neurons. The provided data and protocols offer a foundation for researchers to investigate the potential of TREK channel openers as therapeutic agents for pain management. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

Application Notes and Protocols for GI-530159 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GI-530159, a selective activator of two-pore-domain potassium (K2P) channels TREK-1 and TREK-2, in various in vitro experimental settings. The following sections detail the compound's mechanism of action, optimal concentration ranges derived from published data, and detailed protocols for key assays.

Mechanism of Action

This compound is a potent and selective agonist for the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) channels.[1][2][3][4] These channels are members of the two-pore-domain potassium channel family, which contribute to the background "leak" potassium currents that are crucial in setting the resting membrane potential of cells. By activating TREK-1 and TREK-2, this compound enhances potassium efflux, leading to hyperpolarization of the cell membrane and a subsequent reduction in cellular excitability.[1][2][3] This mechanism of action makes this compound a valuable tool for studying the physiological roles of TREK channels and for investigating their therapeutic potential, particularly in the context of pain and neuronal hyperexcitability.[1][2][3][5] The compound shows high selectivity for TREK-1 and TREK-2 over the related TRAAK channel and other tested potassium channels.[1][2][3][4][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity from in vitro studies. These values provide a strong foundation for dose-selection in future experiments.

ParameterValueCell TypeAssayReference
EC50 0.76 µMCHO cells expressing hTREK-1⁸⁶Rb Efflux Assay[1][6][7][8]
EC50 0.9 µMHEK293 cells expressing hTREK-1Electrophysiology (Whole-cell patch-clamp)[1][5][9]
Effective Concentration 1 µMCultured Rat Dorsal Root Ganglion (DRG) NeuronsCurrent-clamp Electrophysiology[1][2][3][9]
Maximal Activation 10 - 30 µMHEK293 cells expressing hTREK-1Electrophysiology (Whole-cell patch-clamp)[1]

Experimental Protocols

General Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.[6][7]

  • Stock Concentration: 10 mM to 100 mM in DMSO.[6][7]

  • Storage: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is consistent across all experimental conditions and does not exceed a level that could induce cellular toxicity (typically <0.1% for DMSO).

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay

Prior to functional assays, it is crucial to determine the concentration range of this compound that is non-toxic to the specific cell line being used. A standard MTT or resazurin-based cytotoxicity assay is recommended.

Materials:

  • Selected cell line (e.g., HEK293, CHO, or a neuronal cell line)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (e.g., DMSO or a detergent-based solution for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adhesion: Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of this compound to determine the concentration range with no significant cytotoxicity.

Protocol 2: Functional Assessment of TREK-1/TREK-2 Activation using Electrophysiology

Whole-cell patch-clamp electrophysiology is a direct method to measure the effect of this compound on TREK channel activity.

Materials:

  • Cells expressing the TREK channel of interest (e.g., transiently or stably transfected HEK293 or CHO cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions

  • This compound stock solution and perfusion system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Configuration: Obtain a whole-cell patch-clamp recording from a cell expressing the TREK channel.

  • Baseline Recording: Record baseline channel activity in the voltage-clamp or current-clamp mode.

  • Compound Application: Perfuse the external solution containing the desired concentration of this compound (e.g., starting with the EC50 of ~1 µM).

  • Data Acquisition: Record the changes in membrane current (voltage-clamp) or membrane potential (current-clamp). An increase in outward current or hyperpolarization of the membrane potential is expected upon channel activation.

  • Dose-Response: To determine the EC50, apply a range of concentrations of this compound cumulatively and record the corresponding current enhancement.

  • Data Analysis: Analyze the recorded currents using appropriate software. Fit the dose-response data to a logistic equation to calculate the EC50.

Protocol 3: High-Throughput Screening using a Flux-Based Assay (e.g., ⁸⁶Rb Efflux)

For screening purposes, an ion flux assay can be a higher throughput alternative to electrophysiology.

Materials:

  • Cells stably expressing the TREK channel of interest

  • 96-well plates

  • ⁸⁶RbCl (radioactive rubidium)

  • Loading buffer (low potassium)

  • Stimulation buffer (containing various concentrations of this compound)

  • High potassium buffer (as a positive control for maximal flux)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

  • ⁸⁶Rb Loading: Incubate the cells with loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake.

  • Washing: Gently wash the cells with a wash buffer to remove extracellular ⁸⁶Rb.

  • Compound Treatment: Add the stimulation buffer containing different concentrations of this compound to the wells. Include a vehicle control and a high potassium buffer control.

  • Efflux Period: Allow the efflux to proceed for a defined period.

  • Supernatant Collection: Collect the supernatant, which contains the effused ⁸⁶Rb.

  • Cell Lysis: Lyse the remaining cells to determine the amount of ⁸⁶Rb that was not released.

  • Scintillation Counting: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb efflux for each condition. Plot the efflux against the this compound concentration and fit the data to determine the EC50.

Visualizations

Signaling Pathway of this compound

GI530159_Pathway GI530159 This compound TREK TREK-1 / TREK-2 Channels GI530159->TREK Activates K_efflux K+ Efflux TREK->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

Caption: Mechanism of action of this compound.

Experimental Workflow for Determining Optimal Concentration

Optimal_Concentration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock (e.g., 10mM in DMSO) dilution Prepare Serial Dilutions (0.1µM - 100µM) stock->dilution cells Seed Cells in 96-well Plate treatment Treat Cells with this compound cells->treatment dilution->treatment incubation Incubate (24-72h) treatment->incubation viability Perform Cell Viability Assay (MTT / Resazurin) incubation->viability readout Measure Absorbance/ Fluorescence viability->readout analysis Plot Viability vs. Concentration & Determine Non-toxic Range readout->analysis

Caption: Workflow for cytotoxicity assessment.

Functional Assay Workflow: Electrophysiology

Ephys_Workflow prep Prepare TREK-expressing cells on coverslips patch Obtain whole-cell patch-clamp configuration prep->patch baseline Record baseline current/ membrane potential patch->baseline application Perfuse with this compound baseline->application record Record changes in current/ potential application->record analysis Analyze data and determine EC50 (dose-response) record->analysis

Caption: Electrophysiological analysis workflow.

References

Application Notes and Protocols for GI-530159 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-530159 is a potent and selective activator of the two-pore-domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3][4] These channels are critical regulators of neuronal excitability, and their activation typically leads to membrane hyperpolarization and a reduction in neuronal firing rates.[1][2] This makes this compound a valuable pharmacological tool for studying the physiological roles of TREK-1 and TREK-2 channels and for investigating their therapeutic potential in conditions such as pain.[2] These application notes provide detailed protocols for the preparation, storage, and use of this compound in various cell culture-based assays.

Physicochemical Properties and Storage

This compound is a white to off-white solid powder.[4] For optimal stability and performance in cell culture experiments, proper handling and storage are crucial.

PropertyData
Molecular Weight 518.45 g/mol
Formula C₂₇H₂₀F₆N₂O₂
Solubility DMSO: ≥ 100 mM (51.84 mg/mL)[3] Ethanol: ≥ 50 mM (25.92 mg/mL)[3]
Storage (Solid) Store at +4°C for long-term storage.[3]
Storage (Solutions) Store stock solutions at -20°C or -80°C.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO (or ethanol)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, to prepare 1 mL of a 10 mM solution from 5.18 mg of this compound, add 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Mechanism of Action and Signaling Pathway

This compound selectively activates TREK-1 and TREK-2 potassium channels.[1][2] This activation increases the efflux of potassium ions (K⁺) from the neuron, following the electrochemical gradient. The outward movement of positive charge results in hyperpolarization of the cell membrane, making the neuron less likely to reach the threshold for firing an action potential.[1][2] This leads to a decrease in neuronal excitability.

GI530159_Signaling_Pathway GI530159 This compound TREK1_TREK2 TREK-1 / TREK-2 Channels GI530159->TREK1_TREK2 Activates K_efflux K+ Efflux ↑ TREK1_TREK2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability Neuronal Excitability ↓ Hyperpolarization->Neuronal_Excitability

Caption: Signaling pathway of this compound action.

Experimental Protocols

Protocol 1: Culturing and Treatment of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of primary rat DRG neurons, a relevant cell type for studying the effects of this compound on neuronal excitability.

Materials:

  • Sprague-Dawley rats (postnatal day 5-10)

  • DMEM/F12 medium

  • Collagenase/dispase

  • Trypsin

  • Poly-D-lysine and laminin-coated coverslips

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • This compound stock solution

Protocol:

  • DRG Neuron Isolation:

    • Euthanize neonatal rats in accordance with approved animal care protocols.

    • Dissect the dorsal root ganglia from the spinal column and place them in ice-cold DMEM/F12 medium.

    • Digest the ganglia with a collagenase/dispase solution followed by trypsin to dissociate the neurons.

    • Gently triturate the cell suspension to obtain single cells.

  • Cell Plating:

    • Plate the dissociated neurons on poly-D-lysine and laminin-coated coverslips in a suitable culture dish.

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment:

    • After 24-48 hours in culture, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1 µM).

    • Replace the existing medium with the this compound-containing medium.

    • Incubate for the desired duration before performing downstream assays such as patch-clamp electrophysiology.

Protocol 2: Rubidium Efflux Assay for TREK-1 Channel Activity

This assay is a non-radioactive method to measure the activity of potassium channels by quantifying the efflux of rubidium ions (Rb⁺), which serve as a surrogate for K⁺.[5][6][7]

Materials:

  • CHO or HEK293 cells stably expressing human TREK-1 (CHO-hTREK1)

  • 96-well cell culture plates

  • Rb⁺ loading buffer

  • Assay buffer

  • This compound stock solution

  • High K⁺ solution (as a positive control)

  • Atomic Absorption Spectrometer

Protocol:

  • Cell Plating:

    • Seed CHO-hTREK1 cells in a 96-well plate and grow to confluence.

  • Rb⁺ Loading:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add Rb⁺ loading buffer to each well and incubate for 2-4 hours at 37°C to allow for Rb⁺ uptake.

  • Compound Treatment:

    • Aspirate the loading buffer and wash the cells multiple times with assay buffer to remove extracellular Rb⁺.

    • Add assay buffer containing different concentrations of this compound to the wells. Include wells with assay buffer alone (basal efflux) and a high K⁺ solution (maximum efflux).

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Sample Collection and Analysis:

    • Carefully transfer the supernatant from each well to a new 96-well plate.

    • Lyse the cells remaining in the original plate with a lysis buffer.

    • Determine the Rb⁺ concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.

  • Data Calculation:

    • Calculate the percentage of Rb⁺ efflux for each condition: % Efflux = [Rb⁺(supernatant) / (Rb⁺(supernatant) + Rb⁺(lysate))] x 100

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and membrane potential in response to this compound.[8]

Materials:

  • Cultured cells expressing TREK-1/TREK-2 (e.g., tsA-201 cells or DRG neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound stock solution

Protocol:

  • Cell Preparation:

    • Place a coverslip with cultured cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with extracellular solution.

  • Pipette Preparation and Sealing:

    • Pull a glass capillary to create a micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.

    • Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording and Drug Application:

    • In voltage-clamp mode, hold the cell at a specific membrane potential and apply voltage steps to elicit TREK channel currents.

    • In current-clamp mode, measure the resting membrane potential and action potential firing.

    • Perfuse the bath with the extracellular solution containing the desired concentration of this compound and record the changes in channel current or membrane potential.[1]

Quantitative Data Summary

Assay TypeCell LineParameterValue (µM)
Rubidium Efflux CHO-hTREK1EC₅₀0.76[3]
Electrophysiology HEK293-hTREK1EC₅₀0.9

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assay Types cluster_analysis Data Analysis Prep_Compound Prepare this compound Stock Solution Treat_Cells Treat Cells with This compound Prep_Compound->Treat_Cells Culture_Cells Culture Target Cells (e.g., DRG, CHO-hTREK1) Culture_Cells->Treat_Cells Assay Perform Assay Treat_Cells->Assay Patch_Clamp Whole-Cell Patch-Clamp Assay->Patch_Clamp Rb_Efflux Rubidium Efflux Assay Assay->Rb_Efflux Analyze_Data Analyze Data (e.g., EC50, I-V curves) Patch_Clamp->Analyze_Data Rb_Efflux->Analyze_Data Conclusion Draw Conclusions Analyze_Data->Conclusion

References

Application Notes and Protocols for Transcriptome Analysis of Cells Treated with GI-530159

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-530159 is a potent and selective activator of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related potassium channel 1) and TREK-2.[1] These channels are implicated in a variety of physiological processes, including neuronal excitability, pain perception, and neuroprotection.[2][3] Activation of TREK-1 and TREK-2 channels leads to membrane hyperpolarization, which can reduce neuronal firing frequency.[2] This makes them attractive therapeutic targets for conditions such as chronic pain and neurological disorders. Understanding the global transcriptomic changes induced by this compound can provide critical insights into its mechanism of action beyond direct channel activation, identify potential off-target effects, and reveal novel therapeutic applications.

These application notes provide a comprehensive protocol for investigating the transcriptomic landscape of a neuronal cell line treated with this compound using RNA sequencing (RNA-Seq). The described workflow covers cell culture, drug treatment, RNA extraction, library preparation, sequencing, and bioinformatic analysis of the resulting data.

Signaling Pathway of this compound Action

This compound directly activates TREK-1 and TREK-2 channels, leading to an efflux of potassium ions from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This reduction in neuronal excitability is the primary mechanism for its potential analgesic effects.

GI530159_Signaling_Pathway GI530159 This compound TREK1_TREK2 TREK-1 / TREK-2 Potassium Channels GI530159->TREK1_TREK2 Activates K_efflux K+ Efflux TREK1_TREK2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Potential Analgesic Effects ReducedExcitability->Analgesia

Caption: Signaling pathway of this compound.

Experimental Protocols

I. Cell Culture and Treatment

This protocol describes the culture of the SH-SY5Y human neuroblastoma cell line, which is known to express TREK-1 channels, and their treatment with this compound.[4][5][6][7]

Materials:

  • SH-SY5Y cell line (ATCC® CRL-2266™)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (Tocris Bioscience or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells per well.

    • Allow cells to adhere and grow for 24 hours.

    • On the day of treatment, prepare working solutions of this compound in fresh culture medium. The final concentration of this compound should be based on its EC50 value (approximately 0.76 µM for TREK-1 activation).[1] A concentration of 1 µM is recommended for initial experiments.

    • Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated group.

    • Aspirate the old medium from the cells and replace it with the medium containing either this compound or vehicle control.

    • Incubate the cells for a predetermined time point (e.g., 24 hours) to allow for changes in gene expression.

II. RNA Extraction, Library Preparation, and Sequencing

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I treatment kit

  • RNA quantification and quality control reagents (e.g., Qubit RNA HS Assay Kit, Agilent RNA 6000 Nano Kit)

  • RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • RNA Extraction:

    • After the treatment period, wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol, including an on-column DNase I digestion step to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Quantify the extracted RNA using a fluorometric method (e.g., Qubit).

    • Assess the integrity of the RNA by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value of ≥ 8 is recommended for high-quality RNA-Seq data.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from a starting amount of 100 ng to 1 µg of total RNA, following the library preparation kit manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.

    • Perform quality control on the final libraries to assess their size distribution and concentration.

    • Sequence the libraries on a high-throughput sequencing platform to a recommended depth of 20-30 million reads per sample.

Data Presentation

The following tables present mock quantitative data that could be expected from a transcriptome analysis of SH-SY5Y cells treated with 1 µM this compound for 24 hours.

Table 1: Top 10 Differentially Expressed Genes (DEGs)

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
KCNK2 (TREK-1)1.51.2e-083.5e-07
FOS2.13.4e-077.8e-06
JUN1.85.6e-071.1e-05
EGR12.58.9e-071.5e-05
ARC1.91.1e-061.8e-05
BDNF1.72.3e-063.2e-05
GABRA1-1.64.5e-065.5e-05
GRIA2-1.46.7e-067.1e-05
CACNA1A-1.88.1e-068.2e-05
SCN2A-1.59.8e-069.9e-05

Table 2: Enriched KEGG Pathways for Upregulated Genes

KEGG PathwayGene Count in Pathwayp-valueAdjusted p-value (FDR)
MAPK signaling pathway251.5e-052.1e-04
Neuronal signaling pathway303.2e-053.9e-04
Potassium ion transport158.9e-059.1e-04
Long-term potentiation181.2e-041.1e-03

Table 3: Enriched KEGG Pathways for Downregulated Genes

KEGG PathwayGene Count in Pathwayp-valueAdjusted p-value (FDR)
Glutamatergic synapse222.8e-064.5e-05
GABAergic synapse195.1e-066.8e-05
Calcium signaling pathway287.8e-069.2e-05
Axon guidance241.5e-051.6e-04

Experimental Workflow and Data Analysis

The following diagram outlines the major steps in the experimental and data analysis workflow for the transcriptome analysis of this compound-treated cells.

Transcriptome_Workflow cluster_experimental Experimental Protocol cluster_bioinformatics Bioinformatic Analysis CellCulture SH-SY5Y Cell Culture Treatment This compound Treatment (1 µM, 24h) CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (RIN ≥ 8) RNA_Extraction->QC1 LibraryPrep RNA-Seq Library Preparation QC1->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing QC2 Sequencing Data Quality Control Sequencing->QC2 Alignment Read Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway Enrichment Analysis (KEGG) DEA->Enrichment Interpretation Biological Interpretation Enrichment->Interpretation

Caption: Transcriptome analysis workflow.

III. Bioinformatic Data Analysis Protocol
  • Quality Control of Raw Sequencing Data:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Read Alignment:

    • Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification:

    • Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Perform differential expression analysis between the this compound-treated and vehicle control groups using packages like DESeq2 or edgeR in R.

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).

  • Pathway and Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes using tools like DAVID, g:Profiler, or the clusterProfiler package in R.

    • This will help to identify the biological pathways and functions that are significantly affected by this compound treatment.

  • Data Visualization:

    • Generate visualizations such as volcano plots to display the differentially expressed genes and heatmaps to show the expression patterns of key genes across samples.

Conclusion

The protocols and information provided here offer a robust framework for conducting a comprehensive transcriptome analysis of cells treated with the TREK-1/TREK-2 channel activator this compound. The resulting data will be invaluable for elucidating the compound's broader cellular effects, identifying novel biomarkers of its activity, and guiding future drug development efforts. By understanding the full spectrum of molecular changes induced by this compound, researchers can gain deeper insights into its therapeutic potential and mechanism of action.

References

Application Notes and Protocols for Testing GI-530159 Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-530159 is a selective activator of the two-pore domain potassium (K2P) channels TREK-1 (TWIK-related potassium channel-1) and TREK-2 (TWIK-related potassium channel-2). These channels are critical in regulating neuronal excitability, particularly in somatosensory neurons involved in pain perception. By activating TREK-1 and TREK-2, this compound facilitates potassium efflux, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal firing. This mechanism of action suggests that this compound holds significant promise as a novel analgesic agent for the treatment of various pain states.[1][2]

These application notes provide a comprehensive overview of the experimental models and protocols for evaluating the analgesic efficacy of this compound. The included methodologies cover cellular and in vivo approaches to characterize the compound's activity, from its molecular target engagement to its behavioral effects in established pain models.

Data Presentation

The following tables summarize the key quantitative data for this compound and serve as a reference for expected outcomes in preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterChannelCell LineValueReference
EC50 (86Rb Efflux Assay) Human TREK-1CHO0.76 ± 0.1 µM[1]
EC50 (Electrophysiology) Human TREK-1HEK2930.9 µM[1]
Effect on Neuronal Firing (at 1 µM) Rat DRG NeuronsPrimary CultureSignificant Reduction[1][2]
Membrane Potential Hyperpolarization (at 1 µM) Rat DRG NeuronsPrimary Culture-53.6 ± 1.5 mV to -57.1 ± 1.5 mV[1]

Table 2: Expected Outcomes in Preclinical Pain Models

Experimental ModelPain TypeExpected Effect of this compoundPrimary Endpoint
Formalin Test Inflammatory/NociceptiveReduction in paw licking/flinching timeTime spent licking/flinching the injected paw
Hot Plate Test ThermalIncreased latency to paw licking or jumpingLatency to response (sec)
Von Frey Test Mechanical AllodyniaIncreased paw withdrawal thresholdPaw withdrawal threshold (g)

Note: Specific in vivo dose-response data for this compound in these models is not extensively available in the public domain. The expected outcomes are based on its mechanism of action and data from other TREK channel activators.

Signaling Pathway

The analgesic effect of this compound is initiated by its direct activation of TREK-1 and TREK-2 potassium channels located on the membrane of nociceptive neurons. This activation leads to an increased efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane. This hyperpolarized state increases the threshold for action potential firing, thereby reducing the excitability of the neuron and diminishing the transmission of pain signals.

GI530159_Signaling_Pathway cluster_neuron Nociceptive Neuron GI530159 This compound TREK TREK-1 / TREK-2 Channels GI530159->TREK Activates K_efflux K+ Efflux TREK->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Analgesia Analgesic Effect Reduced_Excitability->Analgesia Results in

Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for assessing the analgesic effects of this compound in preclinical models.

Formalin Test for Inflammatory and Nociceptive Pain

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of both acute nociceptive and persistent inflammatory pain responses. The test has two distinct phases: Phase I (acute/neurogenic pain) and Phase II (inflammatory pain).

Materials:

  • This compound solution (various concentrations)

  • Vehicle control (e.g., saline, DMSO solution)

  • Formalin solution (1-5% in saline)

  • Syringes and needles (30-gauge)

  • Observation chambers with a clear floor

  • Video recording equipment (optional, but recommended for unbiased scoring)

  • Timer

Procedure:

  • Animal Acclimatization: Acclimate mice or rats to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject 20-50 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately place the animal back into the observation chamber and start the timer.

  • Data Collection: Record the cumulative time the animal spends licking or flinching the injected paw during Phase I (typically 0-5 minutes post-injection) and Phase II (typically 15-40 minutes post-injection).

Formalin_Test_Workflow Acclimatization Animal Acclimatization (30 min) Compound_Admin Administer this compound or Vehicle Acclimatization->Compound_Admin Formalin_Injection Inject Formalin (s.c., hind paw) Compound_Admin->Formalin_Injection Observation Observation Period Formalin_Injection->Observation Phase1 Phase I (0-5 min) Observation->Phase1 Phase2 Phase II (15-40 min) Observation->Phase2 Data_Analysis Data Analysis: Licking/Flinching Time Phase1->Data_Analysis Phase2->Data_Analysis

Workflow for the formalin test.
Hot Plate Test for Thermal Pain

The hot plate test is a classic method for assessing the response to a thermal stimulus, primarily reflecting central analgesic effects.

Materials:

  • This compound solution (various concentrations)

  • Vehicle control

  • Hot plate apparatus with adjustable temperature

  • Transparent cylindrical restrainer

  • Timer

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Baseline Latency: Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer this compound or vehicle control.

  • Post-Treatment Latency: At predetermined time points after administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline or vehicle-treated group.

Hot_Plate_Test_Workflow Setup Set Hot Plate Temperature (e.g., 55°C) Baseline Measure Baseline Response Latency Setup->Baseline Compound_Admin Administer this compound or Vehicle Baseline->Compound_Admin Post_Treatment Measure Post-Treatment Response Latency Compound_Admin->Post_Treatment Data_Analysis Data Analysis: Increase in Latency Post_Treatment->Data_Analysis

Workflow for the hot plate test.
Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. This is particularly relevant for neuropathic pain models.

Materials:

  • This compound solution (various concentrations)

  • Vehicle control

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Animal Acclimatization: Place the animals in the testing chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes.

  • Baseline Threshold: Determine the baseline paw withdrawal threshold by applying von Frey filaments of increasing force to the plantar surface of the hind paw. The threshold is the lowest force that elicits a withdrawal response. The "up-down" method is commonly used for this determination.

  • Induction of Allodynia (if applicable): In models of neuropathic or inflammatory pain, allodynia is induced prior to compound testing (e.g., through nerve ligation or injection of an inflammatory agent).

  • Compound Administration: Administer this compound or vehicle control.

  • Post-Treatment Threshold: At predetermined time points, re-evaluate the paw withdrawal threshold.

  • Data Analysis: An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Von_Frey_Test_Workflow Acclimatization Animal Acclimatization on Wire Mesh Baseline Determine Baseline Paw Withdrawal Threshold Acclimatization->Baseline Induce_Allodynia Induce Allodynia (Optional) Baseline->Induce_Allodynia Compound_Admin Administer this compound or Vehicle Baseline->Compound_Admin (for acute models) Induce_Allodynia->Compound_Admin Post_Treatment Measure Post-Treatment Paw Withdrawal Threshold Compound_Admin->Post_Treatment Data_Analysis Data Analysis: Increase in Threshold Post_Treatment->Data_Analysis

References

Application Notes and Protocols for In Vivo Research of GI-530159

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-530159 is a novel and selective small molecule opener of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel 1) and TREK-2.[1][2][3] These channels are critical regulators of neuronal excitability, particularly in somatosensory neurons involved in pain perception.[1][2][4] By activating TREK-1 and TREK-2, this compound hyperpolarizes the neuronal membrane potential, leading to a reduction in neuronal firing frequency.[1][2][4][5] This mechanism of action suggests significant therapeutic potential for this compound as a novel analgesic agent for the treatment of pain.[1][2]

These application notes provide an overview of this compound's mechanism of action, guidelines for its formulation and delivery in in vivo research, and example experimental protocols. While detailed in vivo studies specifically employing this compound are not extensively published, this document compiles available data and provides general protocols to guide researchers in their study design.

Mechanism of Action and Signaling Pathway

This compound acts as a selective activator of TREK-1 and TREK-2 potassium channels.[1][3] These channels are part of the K2P family, which are considered "leak" channels that contribute to the resting membrane potential of neurons. Activation of TREK channels by this compound increases the outward flow of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability. This effect is particularly relevant in nociceptive (pain-sensing) neurons, such as those in the dorsal root ganglion (DRG).[1][2][3]

GI530159_Signaling_Pathway GI530159 This compound TREK1_2 TREK-1 / TREK-2 Channels (K2P Family) GI530159->TREK1_2 Activates K_efflux Increased K+ Efflux TREK1_2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

Caption: Signaling pathway of this compound in neurons.

Quantitative Data

The following tables summarize the available quantitative data for this compound based on in vitro studies.

ParameterCell LineValueAssayReference
EC₅₀ Recombinant human TREK-10.8 µM⁸⁶Rb Efflux Assay[1]
EC₅₀ Recombinant human TREK-10.9 µMElectrophysiology[1]
EC₅₀ TREK-10.76 µMNot Specified[3]
ParameterCell TypeConcentrationEffectReference
Neuronal Firing Cultured Rat DRG Neurons1 µMSignificant reduction in firing frequency[1][2][4]
Membrane Potential Cultured Rat DRG Neurons1 µMSmall hyperpolarization of resting membrane potential[1][2][4]

In Vivo Delivery Methods and Formulations

This compound has low water solubility, requiring specific formulations for in vivo administration. The following are example formulations for oral and parenteral routes. Researchers should always perform small-scale formulation tests to ensure solubility and stability.

Table of Example Formulations:

Route of AdministrationFormulation ComponentsExample Preparation
Oral (Suspension) 0.5% Carboxymethylcellulose Sodium (CMC Na) in ddH₂OTo prepare a 2.5 mg/mL suspension, add 250 mg of this compound to 100 mL of 0.5% CMC Na solution.
Injection (Parenteral) DMSO, PEG300, Tween 80, ddH₂O1. Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL). 2. Take a specific volume of the DMSO stock. 3. Add PEG300 and mix until clear. 4. Add Tween 80 and mix until clear. 5. Add ddH₂O to the final volume and mix.
Injection (Parenteral) DMSO, Corn oil1. Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL). 2. For a 10:90 DMSO:Corn oil formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil to get a final concentration of 2.5 mg/mL.

Note: These formulations are provided as a reference. It is highly recommended to consult literature for compound-specific formulation protocols.[3]

Experimental Protocols

While specific in vivo studies detailing the administration of this compound are limited, the following protocols provide a general framework for its use in rodent models of pain.

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol is based on a common formulation strategy for hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or ddH₂O

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to make a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration for injection. For example, to make 1 mL of a 5 mg/mL solution, add 100 µL of the 50 mg/mL stock to 900 µL of the vehicle.

  • Mixing: Vortex the final solution thoroughly to ensure it is a clear and homogenous solution or a uniform suspension.

  • Administration: Use the freshly prepared formulation for intraperitoneal injection in the animal model.

IP_Injection_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix_final Mix Stock with Vehicle (Final Formulation) dissolve->mix_final prepare_vehicle Prepare Vehicle (PEG300, Tween 80, Saline) prepare_vehicle->mix_final vortex Vortex Thoroughly mix_final->vortex ip_injection Intraperitoneal (IP) Injection vortex->ip_injection Administer Freshly Prepared animal_model Rodent Model of Pain animal_model->ip_injection

Caption: Workflow for preparing and administering this compound via IP injection.
Protocol 2: Assessment of Analgesic Efficacy in a Rodent Model of Neuropathic Pain

This protocol describes a general procedure for evaluating the analgesic effects of a compound using the von Frey test in a model like spinal nerve ligation (SNL).

Materials:

  • Rodents with induced neuropathic pain (e.g., SNL model)

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control

  • Von Frey filaments of varying forces

  • Testing apparatus with a wire mesh floor

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment and apparatus for several days before the experiment.

  • Baseline Measurement: Before drug administration, measure the baseline mechanical withdrawal threshold for each animal. Apply von Frey filaments to the plantar surface of the hind paw and determine the force at which the animal withdraws its paw.

  • Drug Administration: Administer the prepared this compound formulation (e.g., via IP injection) at the desired dose. A control group should receive the vehicle only.

  • Post-treatment Measurements: At various time points after administration (e.g., 30, 60, 120, and 180 minutes), repeat the von Frey test to measure the mechanical withdrawal threshold.

  • Data Analysis: Compare the withdrawal thresholds of the this compound-treated group to the vehicle-treated group at each time point. An increase in the withdrawal threshold indicates an analgesic effect. Calculate the Maximum Possible Effect (%MPE) if applicable.

Conclusion

This compound is a promising research compound that selectively activates TREK-1 and TREK-2 channels, offering a potential new avenue for analgesic drug development. The information and protocols provided herein are intended to serve as a guide for researchers initiating in vivo studies with this molecule. Careful consideration of formulation and administration route is critical for obtaining reliable and reproducible results. As more research becomes available, these protocols may be further refined.

References

Application Notes and Protocols: Quantifying the Effect of GI-530159 on Action Potential Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-530159 is a novel and selective opener of the two-pore-domain potassium (K2P) channels TREK-1 and TREK-2.[1][2][3][4] These channels are critical in regulating neuronal excitability, particularly in sensory neurons such as those found in the dorsal root ganglion (DRG).[1][2][3][4] By activating TREK-1 and TREK-2, this compound enhances potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in neuronal firing. This makes this compound a valuable pharmacological tool for studying the role of TREK channels in various physiological and pathophysiological processes, including pain perception. These application notes provide detailed protocols for quantifying the inhibitory effects of this compound on action potential firing in cultured rat DRG neurons using patch-clamp electrophysiology.

Mechanism of Action

This compound directly activates TREK-1 and TREK-2 channels, increasing the open probability of these channels and leading to an outward potassium current. This hyperpolarizes the neuronal membrane potential, moving it further from the threshold required to initiate an action potential. Consequently, a stronger depolarizing stimulus is needed to elicit firing, and the overall frequency of action potentials is reduced. This compound shows selectivity for TREK-1 and TREK-2 over the related TRAAK channel.[1][2][3]

GI530159 This compound TREK1_TREK2 TREK-1 / TREK-2 Channels GI530159->TREK1_TREK2 Activates K_efflux Increased K+ Efflux TREK1_TREK2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Firing Reduced Action Potential Firing Hyperpolarization->Reduced_Firing

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the quantitative effects of this compound on recombinant human TREK-1 channels and native rat DRG neurons.

Table 1: Effect of this compound on Recombinant Human TREK-1 Channels

ParameterValueCell TypeMethod
EC₅₀0.9 µMHEK293 cellsElectrophysiology
EC₅₀0.8 µMCHO cells⁸⁶Rb Efflux Assay

Data sourced from Loucif et al. (2018).[5]

Table 2: Electrophysiological Effects of 1 µM this compound on Cultured Rat Small DRG Neurons

ParameterControlThis compound (1 µM)
Resting Membrane Potential-53.6 ± 1.5 mV-57.1 ± 1.5 mV
Action Potential Firing (in response to 15 pA current injection)PresentAbolished in 6 of 14 cells; Reduced in 2 of 14 cells

Data sourced from Loucif et al. (2018).[1]

Experimental Protocols

This section provides a detailed protocol for whole-cell patch-clamp recordings from cultured rat DRG neurons to assess the effect of this compound on action potential firing.

Preparation of Cultured Dorsal Root Ganglion (DRG) Neurons
  • Dissociation: Isolate DRGs from neonatal Sprague-Dawley rats and dissociate them using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

  • Plating: Plate the dissociated neurons onto poly-D-lysine and laminin-coated glass coverslips.

  • Culture: Maintain the neuronal cultures in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) for 2-5 days before recording.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

Procedure:

  • Coverslip Transfer: Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.

  • Perfusion: Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a small-diameter (<30 µm) DRG neuron with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Rupture the membrane patch with a brief pulse of suction to establish the whole-cell recording configuration.

  • Recording Mode: Switch the amplifier to current-clamp mode.

  • Resting Membrane Potential (RMP) Measurement: Allow the RMP to stabilize and record its value.

  • Action Potential Elicitation (Baseline): Inject a series of depolarizing current steps (e.g., from 0 pA to 50 pA in 5 pA increments, for 500 ms each) to determine the rheobase and elicit action potentials. For a standardized protocol, use a 15 pA depolarizing current injection to evoke firing. Record the number of action potentials fired.

  • This compound Application: Perfuse the recording chamber with the external solution containing 1 µM this compound (final DMSO concentration ≤ 0.1%).

  • Post-Drug Measurement: After a stable effect is reached (typically 2-3 minutes), record the new RMP.

  • Action Potential Elicitation (Post-Drug): Apply the same depolarizing current injection (15 pA) and record the number of action potentials.

  • Washout: Perfuse the chamber with the control external solution to assess the reversibility of the drug's effect.

cluster_prep Preparation cluster_recording Patch-Clamp Recording prep_neurons Prepare Cultured DRG Neurons setup Establish Whole-Cell Configuration prep_neurons->setup prep_solutions Prepare Recording Solutions prep_solutions->setup baseline_rmp Record Baseline RMP setup->baseline_rmp baseline_ap Elicit and Record Baseline Action Potentials (15 pA) baseline_rmp->baseline_ap apply_drug Apply this compound (1 µM) baseline_ap->apply_drug post_drug_rmp Record RMP in Presence of Drug apply_drug->post_drug_rmp post_drug_ap Elicit and Record Action Potentials in Presence of Drug post_drug_rmp->post_drug_ap washout Washout post_drug_ap->washout

Caption: Experimental workflow for patch-clamp analysis.

Data Analysis

  • Resting Membrane Potential: Compare the RMP before and after the application of this compound using a paired t-test.

  • Action Potential Firing Frequency: Quantify the number of action potentials elicited by the depolarizing current step in the control condition and in the presence of this compound. Calculate the percentage reduction in firing frequency. Statistical significance can be assessed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Conclusion

This compound is a potent and selective activator of TREK-1 and TREK-2 channels, leading to a quantifiable reduction in neuronal excitability. The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on action potential firing in sensory neurons. These methods are valuable for researchers in neuroscience and drug development who are interested in the modulation of K2P channels for therapeutic purposes, particularly in the context of pain research.

References

Application Notes and Protocols for Single-Channel Recording of TREK Channels with GI-530159

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related potassium (TREK) channel subfamily, which includes TREK-1 and TREK-2, are members of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential and regulating cellular excitability in various tissues, particularly in the nervous system.[1] Their activity is modulated by a diverse range of physical and chemical stimuli, including membrane stretch, temperature, pH, and lipids.[1] Consequently, TREK channels have emerged as promising therapeutic targets for a variety of conditions, including pain, depression, and neurodegenerative diseases.

GI-530159 is a novel and selective pharmacological opener of TREK-1 and TREK-2 channels.[2][3][4][5][6] It displays selectivity for TREK-1 and TREK-2 over the related TRAAK channel and other potassium channels.[1][2][6] Studies utilizing single-channel patch-clamp recordings have demonstrated that this compound directly enhances the open probability of TREK-1 channels, suggesting a direct interaction with the channel protein rather than modulation through an indirect signaling pathway.[2]

These application notes provide detailed protocols for performing single-channel recordings of TREK channels to investigate the effects of this compound. The included methodologies are designed to guide researchers in accurately assessing the impact of this compound on channel gating and conductance.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the single-channel properties of TREK channels and the effects of this compound.

Table 1: Single-Channel Conductance of TREK Channels

ChannelConductance (pS)Experimental ConditionsReference
TREK-1~100-130Symmetrical K+ solutions[2]
TREK-2~50-220Multiple conductance levels observed, symmetrical K+[7]

Note: Single-channel conductance can vary depending on the specific recording solutions and membrane potential.

Table 2: Effect of this compound on TREK Channels

ParameterValueChannelMethodReference
EC500.76 µMTREK-186Rb Efflux Assay
EC50~0.9 µMTREK-1Electrophysiology (whole-cell)[5]
EffectIncreases open probabilityTREK-1Single-channel recording (inside-out)[2]
SelectivityActivates TREK-1 and TREK-2; no significant effect on TRAAKTREK SubfamilyElectrophysiology[1][2]

Experimental Protocols

Protocol 1: Cell Culture and Transfection

This protocol describes the preparation of cells for patch-clamp experiments. Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human TREK-1 or TREK-2

  • Lipofectamine 2000 or a similar transfection reagent

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Poly-L-lysine coated coverslips

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: One day prior to transfection, seed the cells onto poly-L-lysine coated coverslips in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A common approach is to co-transfect with a fluorescent marker protein (e.g., GFP) to easily identify transfected cells.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh, pre-warmed culture medium.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for channel expression before performing patch-clamp recordings.

Protocol 2: Single-Channel Patch-Clamp Recording

This protocol details the procedure for obtaining single-channel recordings of TREK channels in both cell-attached and inside-out configurations.

Solutions:

  • Pipette Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Bath Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentration in the bath solution immediately before use.

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance for single-channel recording is typically 5-10 MΩ when filled with the pipette solution.

  • Cell Preparation: Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the bath solution.

  • Giga-seal Formation:

    • Fill a patch pipette with the pipette solution and mount it on the headstage of the patch-clamp amplifier.

    • Apply positive pressure to the pipette and approach a transfected cell (identified by fluorescence if co-transfected with a marker).

    • Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal).

  • Cell-Attached Recording:

    • Once a giga-seal is formed, record channel activity in the cell-attached configuration. This configuration keeps the intracellular environment intact.

    • Apply a holding potential (e.g., +60 mV) to the pipette to observe channel openings.

  • Inside-Out Patch Formation:

    • To study the direct effect of this compound on the intracellular side of the channel, excise the membrane patch by pulling the pipette away from the cell after forming a giga-seal. This will result in an inside-out patch with the intracellular face of the membrane exposed to the bath solution.

  • Application of this compound:

    • After obtaining a stable recording in the inside-out configuration, perfuse the bath with the desired concentration of this compound.

    • Record the channel activity in the presence of the compound. Observe for changes in open probability and channel kinetics.

  • Data Acquisition:

    • Record single-channel currents using a patch-clamp amplifier and a data acquisition system.

    • Filter the currents at 1-2 kHz and sample at 5-10 kHz.

Protocol 3: Data Analysis

This protocol outlines the steps for analyzing single-channel recording data.

Software:

  • pCLAMP, AxoGraph, or similar electrophysiology data analysis software.

Procedure:

  • Idealization: Idealize the single-channel data to create a record of channel open and closed events. This is typically done using a 50% threshold-crossing method.

  • Amplitude Histogram: Generate an all-points histogram from the idealized data to determine the single-channel current amplitude. The single-channel conductance can then be calculated using Ohm's law (g = I/V).

  • Open Probability (Po): Calculate the open probability as the total open time divided by the total recording time. Compare the Po before and after the application of this compound.

  • Dwell Time Analysis: Generate histograms of the open and closed dwell times to analyze the kinetics of channel gating. Fit these histograms with exponential functions to determine the mean open and closed times.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Single-Channel Recording cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with TREK Channel Plasmid cell_culture->transfection plating Plating on Coverslips transfection->plating giga_seal Giga-seal Formation plating->giga_seal cell_attached Cell-Attached Recording giga_seal->cell_attached inside_out Inside-Out Patch Excision cell_attached->inside_out drug_application Application of this compound inside_out->drug_application idealization Event Idealization drug_application->idealization po_analysis Open Probability (Po) Analysis idealization->po_analysis conductance_calc Conductance Calculation idealization->conductance_calc

Caption: Experimental workflow for single-channel recording of TREK channels with this compound.

Proposed Signaling Pathway

signaling_pathway GI530159 This compound TREK_channel TREK Channel (in cell membrane) GI530159->TREK_channel Direct Binding & Activation K_ion K+ TREK_channel->K_ion Increased K+ Efflux Hyperpolarization Membrane Hyperpolarization TREK_channel->Hyperpolarization Leads to

Caption: Proposed direct activation of TREK channels by this compound leading to membrane hyperpolarization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Small Molecule Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound GI-530159 is not publicly available. Therefore, this guide provides general strategies and protocols for troubleshooting solubility issues of small molecule inhibitors in common experimental buffers. These guidelines can be adapted for new or proprietary compounds like this compound as their specific physicochemical properties become known.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor precipitated out of solution after dilution in my aqueous buffer. What are the common causes?

A1: Precipitation upon dilution into aqueous buffers is a frequent issue. The primary causes include:

  • Poor aqueous solubility: The compound may be inherently hydrophobic and requires organic co-solvents or other excipients to stay in solution.

  • Buffer pH and compound pKa: If the buffer pH is close to the compound's pKa, it can lead to the formation of a less soluble, neutral species. For ionizable compounds, solubility is typically highest at a pH where the compound is fully ionized.

  • "Salting out" effect: High salt concentrations in the buffer can decrease the solubility of a compound by competing for water molecules needed for solvation.

  • Temperature effects: Solubility of many compounds is temperature-dependent. A decrease in temperature during the experimental setup can cause precipitation.

  • Common ion effect: If the buffer contains an ion that is also present in the salt form of your compound, it can reduce solubility.

Q2: What is the best way to prepare a stock solution of a new small molecule inhibitor?

A2: For a new compound with unknown solubility, it is recommended to start with a high-concentration stock solution in an organic solvent.

  • Solvent Selection: Begin with a polar, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These can typically dissolve a wide range of organic molecules at high concentrations (e.g., 10-50 mM).

  • Solubility Testing: Before preparing a large volume, test the solubility on a small scale. Add a known amount of the compound to a small volume of solvent and observe for complete dissolution. Sonication or gentle warming can aid in this process.

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation and solvent evaporation. Ensure the cap is tightly sealed. Note that some compounds may be less soluble at lower temperatures, so it's crucial to ensure they are fully redissolved before use.

Q3: How can I improve the solubility of my compound in my final experimental buffer?

A3: Several strategies can be employed to enhance compound solubility in aqueous buffers:

  • pH Adjustment: For ionizable compounds, adjusting the buffer pH away from the compound's pKa can significantly increase solubility. For acidic compounds, a higher pH is generally better, while for basic compounds, a lower pH is preferred.

  • Use of Co-solvents: Including a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in the final buffer can help maintain solubility. However, it is critical to ensure the co-solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

  • Inclusion of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

Troubleshooting Workflow

Below is a general workflow for addressing solubility issues during experimental setup.

G cluster_0 cluster_1 cluster_2 cluster_3 A Compound Precipitates in Aqueous Buffer B Review Compound Properties (LogP, pKa, Known Solubility) A->B START C Is Compound Ionizable? B->C D Adjust Buffer pH Away from pKa C->D Yes E Add Co-solvent (e.g., 1-5% DMSO) C->E No / pH Change Ineffective G Re-test Solubility D->G F Incorporate Solubilizing Agent (e.g., Tween, Cyclodextrin) E->F Co-solvent Ineffective or Not Tolerated F->G H Issue Resolved G->H Precipitation Solved I Consult Formulation Specialist G->I Precipitation Persists

Caption: A decision tree for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol helps determine an approximate solubility limit in a specific buffer.

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 50 mM stock solution.

  • Serial Dilutions: Prepare a series of dilutions of your compound in DMSO (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).

  • Buffer Addition: In separate microcentrifuge tubes, add a small volume of each DMSO stock (e.g., 2 µL).

  • Dilution: To each tube, add the corresponding volume of your experimental buffer to achieve the desired final concentration and a consistent final DMSO concentration (e.g., add 98 µL of buffer for a 1:50 dilution, resulting in 2% final DMSO).

  • Observation: Vortex each tube briefly and let it sit at room temperature for 30 minutes.

  • Analysis: Visually inspect for any precipitate or cloudiness. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV. The highest concentration that remains clear is your approximate solubility limit under these conditions.

Quantitative Data Summary

The following table provides a hypothetical example of solubility data for a small molecule inhibitor in various common buffers, which should be experimentally determined for any new compound.

Buffer (pH)Co-solvent (v/v)Max Soluble Concentration (µM)Observations
PBS (7.4)1% DMSO5Precipitates at > 5 µM
PBS (7.4)5% DMSO25Clear solution
Tris-HCl (8.0)1% DMSO15Clear solution
MES (6.0)1% DMSO< 1Heavy precipitation
PBS (7.4)1% DMSO + 0.1% Tween® 8050Clear solution

Note: This data is for illustrative purposes only. Actual solubility will be compound-specific.

Signaling Pathway Considerations

When troubleshooting, it is also important to consider the biological context. The choice of solubilizing agent should not interfere with the target signaling pathway.

G cluster_0 Experimental Design cluster_1 Potential Interactions A Select Compound (e.g., this compound) D Target Signaling Pathway (e.g., Kinase Cascade) A->D B Choose Buffer System E Cell-Based Assay (e.g., Viability, Reporter) B->E pH, Ionic Strength C Select Solubilizing Agent C->D Agent may have off-target effects C->E Agent may affect cell membranes or enzyme activity

Caption: Considerations for selecting solubilizing agents.

Technical Support Center: Optimizing GI-530159 Concentration for Maximum TREK Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GI-530159 to achieve maximal activation of TREK (TWIK-related K+) channels. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective small molecule activator of TREK channels, specifically TREK-1 and TREK-2.[1] It functions by binding to the channel, which leads to an increase in the open probability of the channel, resulting in potassium ion efflux and hyperpolarization of the cell membrane.[2] This hyperpolarization can reduce neuronal excitability, making it a compound of interest for conditions such as pain.[2][3]

Q2: What is the optimal concentration range for this compound to activate TREK channels?

A2: The optimal concentration of this compound for TREK activation is typically in the range of 1 µM to 10 µM. A concentration of 1 µM is sufficient to cause a substantial enhancement of TREK-1 channel current.[2] The half-maximal effective concentration (EC50) has been determined to be approximately 0.76 µM in Rubidium (Rb+) efflux assays and 0.9 µM in electrophysiological recordings.[1][2][4] Maximal activation is observed at concentrations between 10 µM and 30 µM.[2]

Q3: Is this compound selective for specific TREK channels?

A3: Yes, this compound is selective for TREK-1 and TREK-2 channels.[1][2] It has no detectable activating effect on TRAAK channels, another member of the TREK subfamily.[2][5] Furthermore, it shows negligible effects on other potassium channels such as TASK3, KCa1.1 (BK), Kv7.2/7.3, and hERG at a concentration of 10 µM.[2]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO and ethanol. For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mM) and then dilute it to the final working concentration in your experimental buffer. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent effects.

Q5: What are the expected effects of this compound on neuronal activity?

A5: In neurons, particularly dorsal root ganglion (DRG) neurons, application of 1 µM this compound has been shown to cause a significant reduction in firing frequency and a small hyperpolarization of the resting membrane potential.[2][3] This is consistent with the activation of TREK channels leading to an outward potassium current.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound on TREK channel activity. Incorrect concentration: The concentration of this compound may be too low.Verify the dilution calculations and prepare a fresh dilution from the stock solution. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Compound degradation: The stock solution of this compound may have degraded.Prepare a fresh stock solution from powder. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Low TREK channel expression: The cell line or primary cells used may have low endogenous expression of TREK-1 or TREK-2 channels.Use a cell line known to express high levels of TREK channels (e.g., HEK293 or CHO cells stably transfected with TREK-1). If using primary cells, confirm TREK channel expression using techniques like qPCR or Western blotting.
High background channel activity. Cell culture conditions: Suboptimal cell culture conditions can lead to leaky membranes and high background currents.Ensure cells are healthy and not overgrown. Use appropriate culture media and supplements.
Recording conditions (electrophysiology): Poor seal resistance in patch-clamp experiments can result in high background noise.Aim for a giga-ohm seal (>1 GΩ) before breaking into whole-cell configuration. Use fresh, filtered intracellular and extracellular solutions.
Variability in results between experiments. Inconsistent compound application: The method of compound application may not be consistent.For manual patch-clamp, ensure rapid and complete solution exchange around the cell. For automated systems, verify the fluidics are working correctly.
Cell passage number: High passage numbers can lead to changes in cell physiology and channel expression.Use cells within a defined low passage number range for all experiments.
Temperature fluctuations: TREK channel activity can be temperature-sensitive.Maintain a consistent temperature throughout the experiment.
Cell death observed at higher concentrations. Compound toxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and DMSO in your cell line. Keep the final DMSO concentration as low as possible.

Quantitative Data Summary

Table 1: Potency of this compound on TREK-1 Channels

Assay TypeCell LineParameterValueReference
⁸⁶Rb+ Efflux AssayCHO-hTREK1EC₅₀0.76 ± 0.1 µM[2]
ElectrophysiologyHEK293-hTREK1EC₅₀0.89 ± 0.3 µM[2]

Table 2: Effect of this compound on Neuronal Excitability

Cell TypeConcentrationEffectReference
Rat Dorsal Root Ganglion (DRG) Neurons1 µMSignificant reduction in firing frequency[2]
Rat Dorsal Root Ganglion (DRG) Neurons1 µMSmall hyperpolarization of resting membrane potential[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on TREK-1 channel currents in a heterologous expression system.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human TREK-1 channels in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • Recording:

    • Obtain whole-cell recordings using an patch-clamp amplifier.

    • Hold the membrane potential at -60 mV.

    • Apply voltage ramps or steps to elicit TREK-1 currents.

    • Establish a stable baseline recording in the extracellular solution.

    • Perfuse the cells with the extracellular solution containing the desired concentration of this compound (e.g., 0.1 µM to 30 µM).

    • Record the change in current amplitude.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV).

    • Normalize the current in the presence of this compound to the baseline current.

    • Plot the normalized current as a function of this compound concentration to generate a dose-response curve and calculate the EC₅₀.

⁸⁶Rb⁺ (Rubidium) Efflux Assay

This is a functional assay to measure the activity of potassium channels by monitoring the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Methodology:

  • Cell Culture: Culture CHO cells stably expressing human TREK-1 channels in a 96-well plate.

  • Loading: Incubate the cells with a loading buffer containing ⁸⁶Rb⁺ for a defined period to allow for cellular uptake.

  • Washing: Wash the cells with a buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Add the assay buffer containing different concentrations of this compound. Include a positive control (e.g., high extracellular K⁺) and a negative control (vehicle).

  • Efflux Measurement: After a specific incubation time, collect the supernatant (containing the effluxed ⁸⁶Rb⁺) and lyse the cells to measure the remaining intracellular ⁸⁶Rb⁺.

  • Scintillation Counting: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition.

    • Normalize the efflux stimulated by this compound to the maximum efflux induced by the positive control.

    • Plot the normalized efflux as a function of this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Visualizations

GI530159_Signaling_Pathway cluster_membrane Cell Membrane TREK1 TREK-1 Channel (Closed State) TREK1_open TREK-1 Channel (Open State) K_ion K+ TREK1_open->K_ion K+ Efflux GI530159 This compound GI530159->TREK1 Binds and Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in

Caption: Signaling pathway of this compound-mediated TREK-1 channel activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Dilute to working concentration Stock->Dilute Cells Culture TREK-expressing cells Apply Apply this compound to cells Cells->Apply Dilute->Apply Measure Measure TREK channel activity Apply->Measure DoseResponse Generate Dose-Response Curve Measure->DoseResponse EC50 Calculate EC50 DoseResponse->EC50

Caption: General experimental workflow for optimizing this compound concentration.

References

GI-530159 off-target effects in neuronal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GI-530159 in neuronal cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective activator of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related potassium channel 1) and TREK-2 (TWIK-related potassium channel 2).[1][2][3][4] Activation of these channels leads to an increase in potassium efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability.[1][2][3]

Q2: What are the known off-target effects of this compound in neuronal cell lines?

Current research indicates that this compound is highly selective for TREK-1 and TREK-2 channels.[4] Studies have shown no detectable activity on the closely related TRAAK (TWIK-related arachidonic acid-stimulated K+) channel or other tested potassium channels.[1][2][3][5][6] As such, significant off-target effects on other ion channels or receptors have not been reported in the available literature. However, the mechanism of activation of TREK channels by this compound is not yet fully understood.[7]

Q3: What is the expected effect of this compound on neuronal activity?

In neuronal cells expressing TREK-1 and/or TREK-2 channels, such as dorsal root ganglion (DRG) neurons, application of this compound is expected to cause a hyperpolarization of the resting membrane potential and a significant reduction in action potential firing frequency.[1][2][3][5]

Q4: In which cell lines has this compound been tested?

This compound has been characterized in recombinant systems such as CHO (Chinese Hamster Ovary) and HEK293 cells expressing human TREK-1 channels.[7][8] Its effects on neuronal excitability have been demonstrated in primary cultures of rat dorsal root ganglion (DRG) neurons.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No observable effect on neuronal firing or membrane potential. The neuronal cell line used does not express TREK-1 or TREK-2 channels.Confirm the expression of TREK-1 (KCNK2) and TREK-2 (KCNK10) in your cell line using techniques such as RT-qPCR, Western blot, or immunocytochemistry.
Incorrect concentration of this compound used.Refer to the dose-response data. The EC50 for TREK-1 activation is in the sub-micromolar range. A concentration of 1 µM has been shown to be effective in reducing DRG neuron firing.[1][2][3]
Issues with compound stability or solubility.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[4] Ensure the final concentration of the solvent in your experimental medium does not affect cell viability or channel function.
Unexpected excitatory effects observed. This is highly unexpected based on the known mechanism of action.Re-verify the identity and purity of the compound. Rule out any potential contamination of your cell culture or experimental solutions. Consider the possibility of indirect network effects in complex neuronal cultures.
Variability in response between experiments. Inconsistent experimental conditions.Maintain consistent parameters such as temperature, pH, and bath solution composition. Ensure consistent cell passage number and density, as ion channel expression can vary with these factors.
Heterogeneity of primary neuronal cultures.Be aware that primary cultures, such as DRG neurons, are a mixed population of cells.[9] This can lead to variability in the response to this compound.

Quantitative Data Summary

Table 1: Potency of this compound on TREK-1 Channels

AssayCell LineEC50Reference
86Rb EffluxCHO cells expressing hTREK-10.76 ± 0.1 µM[1][4][8]
ElectrophysiologyHEK293 cells expressing hTREK-10.9 µM[5][6]

Table 2: Electrophysiological Effects of this compound on Rat DRG Neurons

ParameterConcentrationEffectReference
Firing Frequency1 µMSignificant reduction[1][2][3]
Resting Membrane Potential1 µMHyperpolarization from -53.6 ± 1.5 mV to -57.1 ± 1.5 mV[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of this compound on recombinant TREK channels and primary neurons.[1][2][3][5]

  • Cell Preparation: Culture tsA-201 or HEK293 cells and transiently transfect with the desired TREK channel construct. For primary neurons, isolate DRG neurons from rats and culture for 24-48 hours.

  • Recording Setup: Use a standard patch-clamp rig with an amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH 7.3 with KOH).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • For voltage-clamp recordings, hold the cell at -60 mV and apply voltage steps or ramps to elicit channel currents.

    • For current-clamp recordings, inject current to elicit action potentials.

    • Obtain a stable baseline recording.

    • Perfuse the cell with the external solution containing this compound at the desired concentration.

    • Record the changes in channel current or firing properties.

Protocol 2: 86Rb Efflux Assay

This protocol is based on the method used to determine the potency of this compound on TREK-1 channels.[1][2][3]

  • Cell Plating: Plate CHO cells stably expressing human TREK-1 in a 96-well plate.

  • Loading with 86Rb: Incubate the cells with a loading buffer containing 86RbCl for a defined period.

  • Washing: Aspirate the loading buffer and wash the cells with a buffer to remove extracellular 86Rb.

  • Compound Application: Add the assay buffer containing different concentrations of this compound.

  • Efflux Measurement: After a short incubation period, collect the supernatant (containing the effluxed 86Rb) and measure the radioactivity using a scintillation counter.

  • Cell Lysis: Lyse the cells and measure the remaining intracellular radioactivity.

  • Data Analysis: Calculate the percentage of 86Rb efflux for each concentration of this compound and fit the data to a dose-response curve to determine the EC50.

Visualizations

GI530159_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GI530159 This compound TREK1_2 TREK-1 / TREK-2 Channel GI530159->TREK1_2 Activates K_ion K+ TREK1_2->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Signaling pathway of this compound in neuronal cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Data Analysis Culture Culture Neuronal Cell Line Transfection Transfect with TREK-1/2 (optional) Culture->Transfection Baseline Record Baseline Activity Culture->Baseline Transfection->Baseline Application Apply this compound Baseline->Application Record Record Post-treatment Activity Application->Record Measure Measure Changes in: - Firing Frequency - Membrane Potential Record->Measure Compare Compare to Control Measure->Compare

Caption: General experimental workflow for testing this compound.

References

Technical Support Center: Minimizing GI-530159 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the use of GI-530159 in long-term cell culture experiments. The following information is based on the known mechanism of action of this compound and general principles of small molecule handling in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective activator of the two-pore-domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3][4][5] Activation of these channels leads to an increase in potassium efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.[2][4] This mechanism is of interest for therapeutic applications, particularly in pain research.[1][3]

Q2: Is there any known toxicity associated with this compound?

A2: Currently, there is limited publicly available data specifically detailing the toxicity profile of this compound in long-term cell culture. Most studies have focused on its efficacy as a TREK-1/2 channel activator.[2][3][4][5] However, as with any small molecule, off-target effects or concentration-dependent toxicity are possible, especially in long-term applications.

Q3: What are the potential signs of this compound-induced toxicity in my cell cultures?

A3: Potential signs of toxicity can be morphological or quantitative. Morphological changes may include cell shrinkage, rounding, detachment from the culture surface, neurite blebbing in neuronal cultures, or the appearance of apoptotic bodies.[6] Quantitative indicators include a decrease in cell viability, an increase in cell death markers, or a reduction in proliferation rates.[6][7]

Q4: How can I determine a non-toxic working concentration of this compound for my long-term experiments?

A4: It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.[6][7] We recommend testing a range of concentrations, for example, from nanomolar to micromolar, and assessing cell viability at different time points (e.g., 24, 48, 72 hours, and longer for chronic studies). The highest concentration that does not significantly impact cell viability would be the recommended starting point for your long-term experiments.[6]

Q5: Could the solvent for this compound be causing the observed toxicity?

A5: Yes, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[8] It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1% for sensitive cell types like primary neurons.[8] Always include a vehicle control (cells treated with the same concentration of solvent without this compound) in your experiments to differentiate between solvent- and compound-induced effects.[7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Significant cell death observed at all tested concentrations. High intrinsic toxicity of this compound for the specific cell line.Perform a wider dose-response curve, starting from very low (picomolar) concentrations. Consider using a different cell line if the toxicity remains high.
Solvent toxicity.Ensure the final solvent concentration is as low as possible (e.g., <0.1% DMSO). Test the toxicity of the vehicle alone.[8]
Poor initial health of cell cultures.Optimize cell culture conditions, including seeding density, media changes, and overall culture maintenance.[8]
Cell viability decreases over time in long-term culture. Cumulative toxicity of this compound.Consider a dose-reduction strategy after an initial treatment period. Alternatively, intermittent dosing (e.g., treating for a period, followed by a washout period) may be beneficial.
Degradation of the compound in the medium.Replenish the medium with freshly prepared this compound at regular intervals.
Inconsistent results between experiments. Instability of this compound stock solution.Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles).[9]
Variation in cell seeding density.Ensure consistent cell seeding density across all experiments as this can influence the cellular response to a compound.[10]
Morphological changes observed, but viability assays show no significant toxicity. The compound may be inducing cellular stress or differentiation rather than cell death.Assess for markers of cellular stress (e.g., reactive oxygen species) or differentiation markers specific to your cell type.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in activating TREK-1 channels.

Assay Type Cell Line Target EC50
86Rb Efflux AssayCHO cells expressing hTREK-1hTREK-10.76 µM[1]
ElectrophysiologyRecombinant hTREK-1hTREK-10.9 µM[5]

Key Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.[11][12][13][14][15]

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (solvent only) and an untreated control. Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[11][12][13]

Protocol 2: Assessing Cell Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[16][17][18]

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well cell culture plates

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[18]

Protocol 3: Detecting Apoptosis using a Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19][20][21][22][23]

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • White-walled 96-well plates (for luminescence-based assays)

  • Caspase-Glo® 3/7 Assay kit or similar

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Signal Measurement: Measure luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations

G cluster_0 This compound Treatment Workflow A 1. Dose-Response & Time-Course (MTT, LDH Assays) B Significant Toxicity? A->B C Establish Non-Toxic Concentration B->C No G Troubleshoot: - Lower Concentration - Intermittent Dosing - Check Vehicle Control B->G Yes D Long-Term Culture Experiment C->D E Monitor Cell Health (Morphology, Viability) D->E F Toxicity Observed? E->F F->G Yes H Continue Experiment F->H No G->A Re-optimize I Analyze Results H->I G GI530159 This compound TREK1_2 TREK-1 / TREK-2 Channels GI530159->TREK1_2 activates K_efflux K+ Efflux TREK1_2->K_efflux increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Downstream Potential Downstream Signaling Hyperpolarization->Downstream NFkB NF-κB1 Cascade Downstream->NFkB RIG1 RIG-1 Cascade Downstream->RIG1

References

improving the stability of GI-530159 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of GI-530159 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be prepared in high-purity DMSO or ethanol.[1] Once prepared, it is crucial to store these stock solutions at low temperatures. For long-term storage of up to six months, -80°C is recommended. For shorter-term storage of up to one month, -20°C is suitable.[2] The solid, powdered form of this compound should be stored at +4°C.[1]

Q2: I observed precipitation in my this compound stock solution after storage. What could be the cause and how can I resolve it?

A2: Precipitation of your this compound stock solution upon storage can be attributed to two primary factors: poor solubility or degradation of the compound into an insoluble product.[3] To address this, consider preparing a more dilute stock solution. Alternatively, using a different solvent with a higher solubilizing capacity could resolve the issue.[3] It is also advisable to analyze the precipitate to determine if it is the original compound or a degradant.[3]

Q3: My compound, this compound, seems to be losing activity in my cell-based assays. What are the potential reasons for this?

A3: A loss of this compound activity in cell-based assays can stem from several factors. The compound may be degrading in the culture medium, adsorbing to the plasticware used in the assay, or exhibiting poor cell permeability.[3] To troubleshoot, you should first assess the stability of this compound in your specific cell culture medium. Using low-binding plates or adding a small amount of a non-ionic surfactant can help mitigate adsorption to plasticware.[3] If these steps do not resolve the issue, evaluating the cell permeability of the compound using standard assays is recommended.[3]

Q4: What general strategies can I employ to enhance the stability of this compound in my experimental solutions?

A4: Several general strategies can be effective in improving the stability of this compound in solution. Optimizing the pH of your buffer can be beneficial if the compound is susceptible to pH-dependent hydrolysis.[3] For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or ethanol can improve both solubility and stability.[3] If oxidation is a concern, the addition of antioxidants such as ascorbic acid or dithiothreitol (DTT) to your buffer may protect the compound.[3] For highly oxygen-sensitive compounds, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3] Protecting light-sensitive compounds by storing solutions in amber vials or wrapping containers in aluminum foil is also a good practice.[3] Finally, degradation reactions are often slower at lower temperatures, so storing stock solutions and performing experiments at reduced temperatures, when feasible, can enhance stability.[3] Preparing fresh solutions immediately before each experiment is the most reliable approach to ensure compound integrity.[3]

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffers

Symptoms:

  • Visible precipitate in the working solution.

  • Inconsistent results in downstream assays.

  • Lower than expected compound concentration.

Possible Causes:

  • Poor aqueous solubility of this compound.

  • The compound is precipitating out of the aqueous buffer over time.[3]

  • Degradation of the compound into an insoluble product.[3]

Troubleshooting Workflow:

start Precipitate Observed in Aqueous Buffer solubility_check Check Solubility Limits start->solubility_check co_solvent Add Co-solvent (e.g., DMSO, Ethanol) solubility_check->co_solvent If solubility is low degradation_check Assess for Degradation (HPLC/LC-MS) solubility_check->degradation_check If solubility is sufficient sonicate Briefly Sonicate Solution co_solvent->sonicate filter Filter Sterilize (0.22 µm) sonicate->filter fresh_prep Prepare Fresh Solution Before Use filter->fresh_prep end_precipitate Precipitation Resolved fresh_prep->end_precipitate adjust_ph Adjust Buffer pH degradation_check->adjust_ph If degradation is observed adjust_ph->end_precipitate

Caption: Troubleshooting precipitate formation.

Detailed Steps:

  • Verify Solubility: Confirm that the working concentration of this compound is below its solubility limit in the chosen aqueous buffer.

  • Use a Co-solvent: To improve solubility, a small percentage of an organic co-solvent such as DMSO or ethanol can be added.[3] Ensure the co-solvent is compatible with your experimental setup.[3]

  • Sonication: Briefly sonicate the solution to aid in the dissolution of the compound.

  • Sterile Filtration: If preparing sterile solutions, use a 0.22 µm filter that is compatible with your solvent system.

  • Fresh Preparation: The most reliable method to avoid precipitation due to instability is to prepare the working solution fresh before each experiment.[3]

  • Degradation Analysis: If precipitation persists, it may be due to compound degradation. Analyze the solution using HPLC or LC-MS to check for the appearance of new peaks, which would indicate the presence of degradants.[3]

  • pH Adjustment: If degradation is confirmed and is suspected to be pH-dependent, adjusting the pH of the buffer to a range where this compound is more stable can be effective.[3]

Issue 2: Inconsistent Biological Activity

Symptoms:

  • Variable EC50 values between experiments.[2]

  • Loss of potency over the duration of an experiment.

  • Discrepancies between expected and observed biological responses.

Possible Causes:

  • Degradation of this compound in the assay medium.[3]

  • Adsorption of the compound to plasticware.[3]

  • Oxidation of the compound.

  • Photodegradation.

Troubleshooting Workflow:

start_activity Inconsistent Biological Activity stability_medium Assess Stability in Assay Medium start_activity->stability_medium low_binding_plates Use Low-Binding Plates stability_medium->low_binding_plates If stable add_antioxidants Add Antioxidants (e.g., DTT, Ascorbic Acid) stability_medium->add_antioxidants If degradation observed fresh_solutions Prepare Fresh Solutions low_binding_plates->fresh_solutions protect_light Protect from Light (Amber Vials) add_antioxidants->protect_light inert_atmosphere Use Inert Atmosphere (N2 or Ar) protect_light->inert_atmosphere inert_atmosphere->fresh_solutions end_activity Consistent Activity Achieved fresh_solutions->end_activity

Caption: Troubleshooting inconsistent biological activity.

Detailed Steps:

  • Medium Stability Test: Perform a preliminary stability assessment by incubating this compound in your specific assay medium under experimental conditions (e.g., 37°C, 5% CO2). Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the amount of parent compound remaining.[3]

  • Minimize Adsorption: To counteract potential adsorption to plastic surfaces, utilize low-binding microplates and pipette tips.[3]

  • Prevent Oxidation: If oxidative degradation is suspected, consider adding an antioxidant to your buffer system.[3]

  • Light Protection: Store and handle solutions of this compound in amber vials or tubes, or wrap them in aluminum foil to prevent photodegradation.[3]

  • Inert Atmosphere: For experiments sensitive to oxygen, prepare solutions and perform the assay under an inert atmosphere of nitrogen or argon.[3]

  • Fresh is Best: Always endeavor to prepare working solutions of this compound immediately prior to use to minimize the impact of any potential instability.[3]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO~250~482.21
Ethanol25.9250

Data sourced from InvivoChem and Tocris Bioscience.[2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from InvivoChem.[2]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To quickly assess the stability of this compound in a specific solvent or buffer.

Methodology:

  • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

  • Divide the solution into aliquots for incubation under different conditions (e.g., room temperature, 4°C, 37°C).[3]

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.[3]

  • Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Monitor for a decrease in the peak area of the parent this compound compound and the appearance of new peaks, which would signify degradation.[3]

Protocol 2: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Methodology:

  • Based on the molecular weight of this compound (518.45 g/mol ), calculate the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).[1]

  • Weigh the calculated amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to dissolve the powder. For example, to make a 10 mM stock solution, dissolve 5.18 mg of this compound in 1 mL of DMSO.

  • Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Signaling Pathway and Logical Relationships

This compound Mechanism of Action

GI530159 This compound TREK1_TREK2 TREK-1 & TREK-2 Channels GI530159->TREK1_TREK2 activates K_efflux K+ Efflux TREK1_TREK2->K_efflux increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes

Caption: this compound activates TREK-1 and TREK-2 channels.

References

Navigating GI-530159: A Technical Support Guide for Reproducible Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for addressing variability in experimental results obtained with GI-530159, a selective opener of TREK-1 and TREK-2 potassium channels. By providing detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols, we aim to empower researchers to achieve consistent and reliable data.

Troubleshooting Guide & FAQs

Variability in experimental outcomes can arise from multiple factors, ranging from reagent handling to the biological systems under investigation. This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent TREK-1/TREK-2 channel activation.

  • Question: My electrophysiology recordings show inconsistent activation of TREK-1/TREK-2 channels with this compound. What could be the cause?

  • Answer: Several factors can contribute to this. First, verify the final concentration of this compound in your assay. Serial dilutions should be prepared fresh for each experiment. Second, ensure the stability of the compound in your experimental buffer; prolonged incubation times may lead to degradation. Finally, consider the expression levels of TREK-1 and TREK-2 in your cell line, as low expression can lead to small and variable currents.

Issue 2: High variability in dorsal root ganglion (DRG) neuron response.

  • Question: I am observing that this compound only affects a subset of the DRG neurons in my culture. Why is this happening?

  • Answer: This is a known phenomenon. DRG neurons are a heterogeneous population of cells.[1] Transcriptome analysis has shown that the expression of TREK-1 and TREK-2 can vary significantly between individual DRG neurons.[1][2][3] Therefore, it is expected that only neurons expressing sufficient levels of these channels will respond to this compound.

Issue 3: Low potency (higher than expected EC50).

  • Question: The calculated EC50 of this compound in my assay is significantly higher than published values. What should I check?

  • Answer: Confirm the accuracy of your this compound stock solution concentration. If possible, verify the purity of the compound. Additionally, review your experimental protocol, paying close attention to incubation times and the composition of your assay buffer. The presence of certain proteins or other substances in the buffer could potentially interfere with the compound's activity.

Issue 4: Cell health appears compromised after treatment.

  • Question: I'm noticing signs of cytotoxicity in my cell cultures after applying this compound. Is this expected?

  • Answer: While this compound is generally not reported to be cytotoxic at effective concentrations, the vehicle used to dissolve the compound (e.g., DMSO) can be toxic to some cell types at higher concentrations. Prepare a vehicle control to assess the impact of the solvent on your cells. It is also crucial to use the recommended concentration range for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

ParameterCell LineAssay TypeValueReference
EC50 CHO-hTREK1⁸⁶Rb Efflux0.76 ± 0.1 µM[4]
EC50 HEK293-hTREK1Electrophysiology0.9 µM[1][5]
Effect on TREK-2 tsA-201ElectrophysiologyActivation Observed[1]
Effect on TRAAK tsA-201ElectrophysiologyNo Detectable Action[1]
ParameterNeuron TypeMeasurementEffect of 1 µM this compoundReference
Resting Membrane Potential Rat DRG NeuronsCurrent ClampSmall Hyperpolarization[1][2]
Firing Frequency Rat DRG NeuronsCurrent ClampSignificant Reduction[1][2]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are key experimental protocols for working with this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies on recombinant TREK-1 channels.[1][2]

  • Cell Culture: Culture HEK293 cells stably expressing human TREK-1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before recording.

  • Recording Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Internal Solution: Prepare an internal solution containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP. Adjust pH to 7.3 with KOH.

  • External Solution: Use an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

  • Recording: Establish a whole-cell configuration. Hold cells at a holding potential of -80 mV. Apply voltage steps or ramps to elicit TREK-1 currents.

  • This compound Application: Prepare fresh dilutions of this compound in the external solution. Apply the compound via a perfusion system.

⁸⁶Rubidium Efflux Assay

This protocol is a common method for assessing potassium channel activity.[2][4]

  • Cell Culture: Plate CHO cells stably expressing human TREK-1 in a 96-well plate and grow to confluence.

  • ⁸⁶Rb⁺ Loading: Incubate cells with a loading buffer containing ⁸⁶RbCl for 2-4 hours at 37°C.

  • Washing: Gently wash the cells with a potassium-free buffer to remove extracellular ⁸⁶Rb⁺.

  • Compound Incubation: Add the test compound (this compound) at various concentrations in a low-potassium buffer and incubate for a defined period (e.g., 10-30 minutes).

  • Efflux Collection: Collect the supernatant containing the effluxed ⁸⁶Rb⁺.

  • Cell Lysis: Lyse the cells with a lysis buffer to determine the intracellular ⁸⁶Rb⁺.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of this compound.

Dorsal Root Ganglion (DRG) Neuron Culture

This protocol provides a general guideline for isolating and culturing DRG neurons.[6][7]

  • Dissection: Euthanize an adult rat or mouse according to approved institutional protocols. Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Enzymatic Digestion: Transfer the ganglia to a tube containing a dissociation medium with enzymes such as collagenase and dispase. Incubate at 37°C to dissociate the tissue.

  • Mechanical Dissociation: Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Plate the dissociated neurons onto coverslips coated with poly-D-lysine and laminin.

  • Culture Medium: Culture the neurons in a suitable neurobasal medium supplemented with B27, NGF, and other growth factors.

  • Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experimentation.

GI530159_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GI530159 This compound TREK1 TREK-1 Channel GI530159->TREK1 Activates TREK2 TREK-2 Channel GI530159->TREK2 Activates K_efflux K+ Efflux TREK1->K_efflux TREK2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action.

Experimental_Workflow_Variability cluster_analysis Data Analysis & Troubleshooting Reagent_Prep Reagent Preparation (Fresh this compound dilutions) Assay_Protocol Standardized Assay Protocol (e.g., Electrophysiology, Rb+ Efflux) Reagent_Prep->Assay_Protocol Cell_Line_Selection Cell Line Selection (TREK-1/2 Expression) Cell_Line_Selection->Assay_Protocol Controls Include Controls (Vehicle, Positive Control) Data_Analysis Data Analysis (EC50 Calculation) Assay_Protocol->Data_Analysis Controls->Data_Analysis Variability_Check Assess Variability Data_Analysis->Variability_Check Troubleshooting Troubleshooting Guide Variability_Check->Troubleshooting If high

Caption: Workflow for minimizing experimental variability.

References

GI-530159 Technical Support Center: Reversible Binding & Washout Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GI-530159 in reversible binding studies. The following information includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective opener of two-pore-domain potassium (K2P) channels, specifically TREK-1 (TWIK-related potassium channel 1) and TREK-2.[1][2][3] Its mechanism of action involves the direct activation of these channels, leading to an increase in potassium efflux. This hyperpolarizes the cell membrane, making neurons less excitable.[1][2] This suggests its potential as an analgesic agent.[2][4]

Q2: How is the reversibility of this compound binding demonstrated?

The reversible nature of this compound's effect has been shown in electrophysiological studies where the enhancement of current through TREK-1 channels can be washed out, returning the current to baseline levels.[1] A specific washout protocol is essential to confirm that the compound does not permanently alter the target protein.

Q3: What experimental systems are suitable for studying this compound binding?

This compound has been studied in various systems, including:

  • Recombinant human TREK-1 channels expressed in cell lines like CHO and HEK293.[1][3]

  • Cultured rat dorsal root ganglion (DRG) neurons.[1][2]

  • tsA-201 cells transiently expressing TREK channels.[1]

The choice of system will depend on the specific research question, but all require a robust washout procedure to study reversible binding.

Experimental Protocol: Washout Procedure for Reversible Binding Studies

This protocol is designed for cell-based assays to assess the reversible binding of this compound.

1. Cell Preparation:

  • Culture cells expressing the target TREK channel (e.g., CHO-hTREK1) to an appropriate confluency in 96-well plates.

  • Ensure a consistent cell density across all wells to minimize variability.

2. Compound Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute this compound to the desired final concentration in the assay buffer. The EC50 for human TREK-1 is approximately 0.8 µM to 0.9 µM.[5]

  • Incubate the cells with the this compound solution for a predetermined time to allow for binding to reach equilibrium.

3. Washout Steps:

  • Gently aspirate the compound-containing medium from the wells.

  • Immediately add pre-warmed, fresh assay buffer to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at the assay temperature to allow for dissociation of the compound.

  • Repeat the aspiration and buffer replacement steps 2-3 times to ensure complete removal of the unbound compound.

4. Post-Washout Analysis:

  • After the final wash, add fresh assay buffer.

  • Measure the activity of the TREK channels using a suitable method, such as a Rubidium (Rb) efflux assay or electrophysiological recording, to determine if the channel activity has returned to the baseline (pre-compound) level.[1][2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Washout (Channel activity does not return to baseline) 1. Insufficient number of wash steps. 2. Wash buffer volume is too low. 3. Wash duration is too short. 4. Non-specific binding of the compound to the plate or cells.1. Increase the number of wash cycles (e.g., from 3 to 5). 2. Ensure the wash buffer volume is sufficient to fully cover the cell monolayer. 3. Increase the incubation time for each wash step to allow for more complete dissociation. 4. Pre-treat the plate with a blocking agent (e.g., BSA) and include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition or washing. 3. "Edge effects" in the microplate.1. Ensure a homogenous cell suspension and careful seeding technique. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[6] 3. Avoid using the outer wells of the plate for experimental samples; fill them with buffer to maintain humidity.[6]
Low Signal-to-Noise Ratio 1. Low expression of the target channel. 2. Suboptimal assay conditions (e.g., temperature, buffer composition). 3. Low specific activity of the tracer (in radioligand assays).1. Use a cell line with confirmed high expression of the target channel. 2. Optimize assay parameters to enhance the signal. 3. Ensure the radioligand is not expired and has high specific activity.

Quantitative Data Summary

The following table summarizes the reported potency of this compound on TREK channels from different experimental approaches.

Parameter Experimental System Value Reference
EC50 ⁸⁶Rb Efflux Assay (CHO-hTREK1 cells)0.8 µM[5]
EC50 Electrophysiology (HEK293 cells with hTREK1)0.9 µM[3][5]
Effect Current-clamp recordings (rat DRG neurons)Significant reduction in firing frequency at 1 µM[1][2]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow start Start: Seed TREK-expressing cells incubation Incubate with this compound start->incubation Cell Adherence wash1 Wash 1: Aspirate & Add Buffer incubation->wash1 Binding Equilibrium wash2 Wash 2: Aspirate & Add Buffer wash1->wash2 wash3 Wash 3: Aspirate & Add Buffer wash2->wash3 analysis Measure TREK Channel Activity wash3->analysis Compound Dissociation end End: Compare to Baseline analysis->end

Figure 1: Experimental workflow for a this compound washout experiment.

signaling_pathway ligand This compound receptor TREK-1 / TREK-2 Channel ligand->receptor Binds to and activates ion_flux K+ Efflux receptor->ion_flux Opens channel hyperpolarization Membrane Hyperpolarization ion_flux->hyperpolarization Leads to excitability Decreased Neuronal Excitability hyperpolarization->excitability Results in

References

Technical Support Center: Controlling for Vehicle Effects in GI-530159 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing vehicle effects in experiments involving the TREK1/TREK2 potassium channel activator, GI-530159. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and selective small molecule opener of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel 1) and TREK-2.[1][2] These channels are mechanosensitive and contribute to the background "leak" potassium currents that are crucial for setting the resting membrane potential of cells.[3][4] By activating TREK-1 and TREK-2, this compound causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane and a reduction in cellular excitability.[1][5]

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used in neuroscience research to study the physiological roles of TREK-1 and TREK-2 channels. Its ability to reduce neuronal excitability makes it a valuable tool for investigating pain pathways.[1][5] Key experimental applications include 86Rb efflux assays, whole-cell and single-channel patch-clamp recordings, and current-clamp recordings in neurons, particularly dorsal root ganglion (DRG) neurons.[1][5]

Q3: Why is a vehicle necessary for this compound, and what are the common choices?

A3: this compound is a poorly water-soluble compound. Therefore, an organic solvent is required to create a stock solution that can be diluted into aqueous experimental buffers. The most commonly used vehicles for in vitro studies with this compound are dimethyl sulfoxide (DMSO) and ethanol. For in vivo studies, formulations may involve a combination of solvents such as DMSO, polyethylene glycol (PEG), and Tween 80, or suspension in vehicles like carboxymethyl cellulose (CMC).[2]

Q4: What are the potential effects of vehicles like DMSO and ethanol on my experiments?

A4: While necessary, vehicles are not biologically inert and can have significant effects on experimental outcomes. Both DMSO and ethanol can:

  • Induce cytotoxicity: At higher concentrations, these solvents can compromise cell membrane integrity and lead to cell death.[6][7]

  • Alter neuronal excitability: Even at low concentrations, vehicles can affect ion channel function and neuronal firing properties.[8][9]

  • Confound results: If not properly controlled for, vehicle effects can be mistaken for the activity of this compound.

Q5: How do I properly control for vehicle effects in my experiments?

A5: A dedicated vehicle control group is essential for every experiment. This group should be treated with the same final concentration of the vehicle used to deliver this compound to the experimental groups. The response observed in the vehicle control group should be considered the baseline, and the effect of this compound should be calculated relative to this baseline. For example, in electrophysiology experiments, the current measured in the presence of the vehicle alone should be subtracted from the current measured in the presence of this compound and the vehicle.

Troubleshooting Guides

Issue 1: High background activity or unexpected effects in the vehicle control group.

  • Possible Cause: The concentration of the vehicle is too high and is exerting its own biological effects.

  • Troubleshooting Steps:

    • Determine the No-Effect Concentration: Perform a dose-response experiment with the vehicle alone to identify the highest concentration that does not significantly affect your primary readout (e.g., cell viability, baseline current, neuronal firing rate).

    • Lower the Vehicle Concentration: If possible, reduce the final concentration of the vehicle in your experiments to a level determined to be non-interfering.

    • Switch Vehicles: Some cell types may be more sensitive to one solvent than another. Consider testing an alternative vehicle (e.g., ethanol instead of DMSO).[6][8]

Issue 2: Poor reproducibility of this compound's effect.

  • Possible Cause 1: Inconsistent final vehicle concentration across experiments.

  • Troubleshooting Step: Ensure that the final concentration of the vehicle is identical in all experimental and control wells/dishes for every experiment.

  • Possible Cause 2: Precipitation of this compound upon dilution into aqueous buffer.

  • Troubleshooting Steps:

    • Visual Inspection: After diluting the this compound stock solution, visually inspect the final solution for any signs of precipitation.

    • Sonication: Briefly sonicate the final solution to aid in dissolution.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound immediately before each experiment.

Issue 3: The observed effect of this compound is smaller than expected.

  • Possible Cause: The vehicle is interfering with the activity of this compound. For example, some antioxidants have been shown to inhibit the opening of certain potassium channels.[9]

  • Troubleshooting Steps:

    • Review Literature: Check for any known interactions between your chosen vehicle and K2P channel activators.

    • Test an Alternative Vehicle: Compare the effect of this compound when dissolved in a different vehicle.

Quantitative Data on Vehicle Effects

The following tables summarize key quantitative data related to this compound and the effects of common vehicles.

Table 1: Potency of this compound on TREK-1 Channels

Assay TypeCell LineVehicleEC50Reference
86Rb EffluxCHO-hTREK1DMSO0.76 ± 0.1 µM[5]
ElectrophysiologyHEK293DMSO~0.9 µM

Table 2: General Recommendations for Final Vehicle Concentrations in In Vitro Assays

VehicleRecommended Max. ConcentrationNotesReferences
DMSO< 0.5% (v/v)Some cell lines may tolerate up to 1%. Primary neurons may be more sensitive.[6][7]
Ethanol< 0.5% (v/v)Effects can be cell-type dependent. May impair reciprocal retinal signal transduction at low concentrations.[6][8]

Table 3: Effects of DMSO and Ethanol on Neuronal Properties

VehicleConcentrationEffectCell TypeReference
DMSO0.01% (v/v)Did not impair NiCl2-mediated increase of b-wave amplitude.Bovine Retina[8]
Ethanol0.01% (v/v)Impaired reciprocal signaling.Bovine Retina[8]
DMSO32% and 64%Significantly decreased locomotor activity.Mice
Ethanol16%Increased locomotor activity.Mice
Ethanol32%Decreased locomotor activity.Mice

Experimental Protocols

Protocol 1: 86Rb+ Efflux Assay for this compound Activity

This protocol is adapted from studies on K2P channel activators.[5]

  • Cell Preparation: Plate CHO cells stably expressing human TREK-1 (CHO-hTREK1) in 96-well plates and grow to confluence.

  • Loading: Wash the cells with Earle's Balanced Salt Solution (EBSS) and then incubate with EBSS containing 1 µCi/mL 86Rb+ for 2-4 hours at 37°C.

  • Compound and Vehicle Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the this compound stock solution in DMSO.

    • For each dilution of this compound, prepare a corresponding vehicle control with the same final DMSO concentration.

  • Assay:

    • Wash the cells rapidly four times with 86Rb+-free EBSS to remove extracellular isotope.

    • Add EBSS containing the desired final concentration of this compound or the corresponding vehicle control to the wells.

    • Include a positive control for channel opening (e.g., high potassium EBSS, 70 mM K+) and a negative control (EBSS with 5 mM K+).

    • Incubate for 60 minutes at room temperature.

  • Measurement:

    • Collect the supernatant (efflux fraction) from each well.

    • Lyse the cells with a lysis buffer to release the remaining intracellular 86Rb+ (retained fraction).

    • Measure the radioactivity in both the efflux and retained fractions using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of 86Rb+ efflux as: (Efflux cpm / (Efflux cpm + Retained cpm)) * 100.

    • Subtract the efflux observed in the vehicle control from the efflux observed in the presence of this compound.

    • Normalize the data to the response observed with the high potassium control.

    • Plot the normalized efflux against the log of the this compound concentration and fit with a logistic equation to determine the EC50.

Protocol 2: Whole-Cell Patch-Clamp Recording of TREK-1 Currents

This protocol provides a general framework for recording TREK-1 currents activated by this compound.[10][11][12]

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Cell Preparation: Use HEK293 cells transiently or stably expressing human TREK-1. Plate cells on glass coverslips 24-48 hours before recording.

  • Compound and Vehicle Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dilute the stock solution in the external solution to the final desired concentration (e.g., 1 µM).

    • Prepare a vehicle control by adding the same volume of DMSO to the external solution. The final DMSO concentration should be consistent across all conditions (typically ≤ 0.1%).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +80 mV over 500 ms) to elicit TREK-1 currents.

    • Establish a stable baseline current by perfusing the cell with the vehicle control solution.

    • Switch the perfusion to the external solution containing this compound and record the current until a steady-state effect is observed.

    • Wash out the compound with the vehicle control solution to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., 0 mV) during baseline (vehicle) and in the presence of this compound.

    • Subtract the baseline current from the current in the presence of this compound to obtain the drug-activated current.

    • Construct a current-voltage (I-V) relationship to characterize the properties of the this compound-activated current.

Protocol 3: Current-Clamp Recording of Dorsal Root Ganglion (DRG) Neuron Excitability

This protocol is based on the methods used to demonstrate the effect of this compound on neuronal firing.[1][5][13]

  • Neuron Preparation: Acutely dissociate DRG neurons from rats and plate them on coated coverslips.[5]

  • Solutions:

    • External Solution (in mM): 135 NaCl, 4.7 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

    • Internal Solution (in mM): 140 K-Gluconate, 5 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2.

  • Compound and Vehicle Preparation: Prepare this compound and vehicle control solutions in the external solution as described in Protocol 2.

  • Recording Procedure:

    • Establish a whole-cell current-clamp configuration.

    • Record the resting membrane potential (RMP).

    • Inject a series of depolarizing current steps to elicit action potentials and determine the firing frequency.

    • Perfuse the neuron with the vehicle control solution and record baseline RMP and firing frequency.

    • Perfuse with the this compound solution (e.g., 1 µM) and record the changes in RMP and firing frequency.

    • Wash out the compound with the vehicle control solution.

  • Data Analysis:

    • Compare the RMP in the presence of the vehicle and this compound. A hyperpolarization is expected with this compound.[5]

    • Quantify the number of action potentials fired at each current step in the presence of the vehicle and this compound. A reduction in firing frequency is expected with this compound.[5]

Visualizations

GI530159_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GI530159 This compound TREK1_TREK2 TREK-1 / TREK-2 (K2P Channels) GI530159->TREK1_TREK2 Activates K_ion K+ Efflux TREK1_TREK2->K_ion Opens Channel Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Signaling pathway of this compound action.

Experimental_Workflow_Vehicle_Control cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_GI530159 Prepare this compound Stock in 100% DMSO Dilute_GI530159 Dilute this compound to final concentration in buffer Stock_GI530159->Dilute_GI530159 Stock_Vehicle Prepare 100% DMSO Vehicle Stock Dilute_Vehicle Dilute Vehicle to same final concentration in buffer Stock_Vehicle->Dilute_Vehicle Apply_GI530159 Apply this compound Dilute_GI530159->Apply_GI530159 Apply_Vehicle Apply Vehicle Control Dilute_Vehicle->Apply_Vehicle Baseline Record Baseline (Buffer or Vehicle Control) Baseline->Apply_GI530159 Baseline->Apply_Vehicle Measure_GI530159 Measure Effect of This compound Apply_GI530159->Measure_GI530159 Measure_Vehicle Measure Effect of Vehicle Apply_Vehicle->Measure_Vehicle Subtract Subtract Vehicle Effect from this compound Effect Measure_GI530159->Subtract Measure_Vehicle->Subtract Final_Result True Effect of This compound Subtract->Final_Result

Caption: Experimental workflow for vehicle control.

References

Technical Support Center: Investigating the Potential for GI-530159 Desensitization of TREK Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of GI-530159 on TREK (TWIK-related potassium channel) channels, with a specific focus on the potential for channel desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which TREK channels does it target?

This compound is a novel and selective opener for two-pore-domain potassium (K2P) channels.[1][2][3] Specifically, it activates TREK-1 and TREK-2 channels.[1][4][5] It has been observed to have no significant effect on TRAAK channels.[1][3][4] The compound is utilized in research to study the physiological roles of TREK channels, particularly in the context of neuronal excitability and pain perception, making it a potential candidate for the development of new analgesic agents.[1][6]

Q2: What is known about the mechanism of action of this compound?

This compound is believed to act directly on TREK-1 channels to enhance current, rather than acting through an indirect second messenger pathway.[4] However, the precise binding site and the exact mechanisms of how it activates TREK channels remain to be fully elucidated.[6]

Q3: What is TREK channel desensitization?

TREK channel desensitization is a process where the channel's activity decreases despite the continued presence of a stimulus. The neuronal mechano-gated K2P channels TREK-1 and TRAAK show pronounced desensitization within 100 milliseconds of membrane stretch.[7][8] This desensitization is thought to be an intrinsic property of the channel, potentially involving an inactivated state accessible from the open state.[8] It is important to note that desensitization is primarily documented in response to mechanical stimuli, and its occurrence with chemical activators like this compound is not yet established.

Q4: Is there any published evidence of TREK channel desensitization caused by this compound?

Currently, there is no direct published evidence describing the desensitization of TREK channels specifically induced by the application of this compound. Existing studies primarily focus on its role as a channel opener and its effects on reducing neuronal excitability.[1][2][4] Therefore, investigating this potential phenomenon would represent a novel area of research.

Troubleshooting Guides

Issue 1: Diminishing TREK channel current upon repeated or prolonged application of this compound.

Potential Cause: This could be the first indication of compound-induced desensitization, or it could be due to other experimental factors.

Troubleshooting Steps:

  • Confirm Compound Stability:

    • Prepare fresh solutions of this compound for each experiment to rule out degradation.

    • Verify the final concentration of the compound in your experimental setup.

  • Control for Cellular Health:

    • Monitor the health of your cells throughout the experiment. A decline in cell viability can lead to reduced channel expression and activity.

    • Perform a vehicle control to ensure the solvent is not causing the observed rundown in current.

  • Vary Application Protocol:

    • Instead of continuous application, use a washout period between applications of this compound. If the current recovers after washout, this may suggest a reversible desensitization process.

    • Test a range of this compound concentrations. Desensitization is often concentration-dependent.

  • Investigate Mechanism (Electrophysiology):

    • Utilize different patch-clamp configurations. TREK channel desensitization to mechanical stimuli is known to be affected by the patch configuration, with patch excision often removing desensitization.[9] Comparing whole-cell, cell-attached, and inside-out patch recordings could provide insights.

    • If you suspect the involvement of intracellular signaling pathways, the inside-out patch configuration can help to isolate the channel from cytosolic components.

Issue 2: High variability in the response to this compound across experiments.

Potential Cause: Variability can arise from differences in TREK channel expression levels, cellular conditions, or experimental technique.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell passage numbers and confluency, as these can affect ion channel expression.

    • If using transient transfection, optimize the transfection efficiency and allow for consistent expression time.

  • Refine Electrophysiological Recordings:

    • Monitor and control for series resistance in whole-cell recordings to minimize voltage-clamp errors.[10]

    • Use a consistent holding potential and voltage protocols across experiments.

  • Consider Heterodimerization:

    • TREK channels can form heterodimers with other K2P channels, which may alter their pharmacological properties.[6] The expression profile of other K2P channels in your cell line could contribute to variability.

Quantitative Data

Table 1: Potency of this compound on Human TREK-1 Channels

Experimental MethodEC50 ValueReference
86Rb Efflux Assay0.76 ± 0.1 µM[11]
Electrophysiology0.89 ± 0.3 µM[2][11]

Table 2: Effects of this compound on Neuronal Properties

PreparationThis compound ConcentrationObserved EffectReference
Cultured Rat Dorsal Root Ganglion (DRG) Neurons1 µMSignificant reduction in firing frequency[1][2][4]
Cultured Rat DRG Neurons1 µMSmall hyperpolarization of resting membrane potential[1][2][4]

Experimental Protocols

Protocol 1: Investigating this compound Induced Desensitization using Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture cells (e.g., HEK293 or tsA-201) expressing the TREK channel of interest (e.g., TREK-1).

  • Electrophysiology Setup:

    • Use a standard patch-clamp rig with an amplifier and data acquisition system.

    • Prepare intracellular and extracellular solutions. The intracellular solution should contain a potassium-based primary salt (e.g., KCl or K-gluconate), and the extracellular solution should be a physiological saline solution (e.g., Tyrode's solution).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a constant potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit TREK channel currents.

    • Obtain a stable baseline recording.

  • This compound Application:

    • Initial Application: Perfuse the cell with a solution containing this compound at a concentration around its EC50 (e.g., 1 µM). Record the current until a steady state is reached.

    • Washout: Perfuse with the control extracellular solution to wash out the compound and observe for current recovery.

    • Re-application: Re-apply this compound to assess for any reduction in the peak current compared to the initial application.

    • Prolonged Application: In a separate experiment, apply this compound continuously for an extended period (e.g., 5-10 minutes) and monitor the current amplitude for any decay.

  • Data Analysis:

    • Measure the peak current amplitude in response to each application of this compound.

    • Calculate the percentage of current reduction upon re-application or during prolonged application to quantify desensitization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_prep Cell Culture with TREK Channel Expression establish_wc Establish Whole-Cell Configuration cell_prep->establish_wc solution_prep Prepare Intra/Extra- cellular Solutions solution_prep->establish_wc baseline Record Baseline Current establish_wc->baseline apply_gi Apply this compound baseline->apply_gi washout Washout apply_gi->washout measure_peak Measure Peak Currents apply_gi->measure_peak reapply_gi Re-apply this compound washout->reapply_gi reapply_gi->measure_peak compare Compare Initial vs. Re-application Response measure_peak->compare desens Quantify Desensitization compare->desens signaling_pathway GI530159 This compound TREK_channel TREK-1 / TREK-2 Channel GI530159->TREK_channel Direct Activation K_efflux K+ Efflux TREK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

Technical Support Center: GI-530159 In Vitro to In Vivo Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the TREK1/TREK2 channel activator, GI-530159. The following sections offer troubleshooting advice and frequently asked questions to address the potential challenges in translating in vitro findings to in vivo experimental models.

Introduction

This compound is a selective activator of the two-pore-domain potassium (K2P) channels TREK1 and TREK2, which play a crucial role in regulating neuronal excitability.[1][2][3][4] In vitro studies have demonstrated its potential as a modulator of neuronal activity, suggesting its therapeutic utility for conditions such as pain.[1][2][3][4] However, the translation of these promising in vitro results into successful in vivo outcomes can present significant challenges. This guide is designed to help you anticipate and troubleshoot these challenges.

Troubleshooting Guide

Discrepancies in Efficacy

Question: In vitro, this compound effectively reduces neuronal firing frequency, but we are not observing the expected analgesic effect in our in vivo pain model. What are the potential reasons for this discrepancy?

Answer:

Several factors can contribute to a lack of in vivo efficacy despite promising in vitro results. Consider the following possibilities:

  • Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or high clearance in the in vivo model, preventing it from reaching and sustaining a therapeutic concentration at the target site (dorsal root ganglion neurons).

  • Off-Target Effects: While this compound is selective for TREK1/2 over TRAAK and other tested potassium channels in vitro, it may have off-target effects in a complex biological system that counteract its intended therapeutic action.[5]

  • Species Differences: The potency and selectivity of this compound may differ between the human recombinant channels used in vitro and the orthologous channels in your animal model.

  • Model-Specific Pathophysiology: The specific pain model being used may involve signaling pathways that are not fully addressed by the activation of TREK1 and TREK2 channels alone. The complexity of in vivo systems involves multiple interacting biological pathways that cannot be fully replicated in vitro.[6][7]

Pharmacokinetic and Pharmacodynamic (PK/PD) Issues

Question: We are struggling to establish a clear dose-response relationship in our in vivo studies. What PK/PD parameters should we investigate?

Answer:

A flat or inconsistent dose-response curve often points to issues with drug exposure at the target site. It is crucial to conduct thorough pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen animal model. Key parameters to measure include:

  • Plasma concentration over time: This will help determine the Cmax (maximum concentration), Tmax (time to reach Cmax), and the elimination half-life.

  • Bioavailability: Assess the fraction of the administered dose that reaches systemic circulation.

  • Tissue distribution: It is important to determine if this compound is reaching the target tissue (e.g., dorsal root ganglia) at sufficient concentrations.

  • Metabolite profiling: Identify any major metabolites and assess their activity and potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the established in vitro mechanism of action for this compound?

A1: this compound is an activator of TREK1 and TREK2 potassium channels.[5][8] By opening these channels, it causes a hyperpolarization of the neuronal membrane potential, which in turn reduces the firing frequency of action potentials.[1][2] This provides strong evidence that this compound acts directly on TREK1 channels to enhance current.[1]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits selectivity for TREK1 and TREK2 channels over the related TRAAK channel and other tested potassium channels, including TASK3.[5]

Q3: Are there any known in vivo studies for this compound?

A3: As of the latest available information, there is a lack of extensive published in vivo studies for this compound. Its potential for in vivo applications remains to be more thoroughly evaluated.[8]

Q4: What are the general challenges in translating in vitro findings for ion channel modulators to in vivo systems?

A4: The translation from in vitro to in vivo is a common hurdle in drug discovery.[6][7] Key challenges include differences in biological complexity, the validity of the chosen animal model, and accurately predicting human physiological responses from simplified in vitro systems.[6][7] Discrepancies can arise from differences in metabolic processing, off-target effects, and interactions with multiple cell types and organ systems that are not present in vitro.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound on TREK1 Channels

Assay TypeCell LineSpeciesEC50 (µM)
⁸⁶Rb Efflux AssayCHO cellsHuman0.76[5]
ElectrophysiologyHEK293 cellsHuman0.9[8]

Table 2: In Vitro Effects of this compound on Dorsal Root Ganglion (DRG) Neurons

ParameterCell TypeSpeciesConcentration (µM)Effect
Firing FrequencyCultured DRG neuronsRat1Significant reduction[1][2]
Resting Membrane PotentialCultured DRG neuronsRat1Small hyperpolarization[1][2]

Experimental Protocols

⁸⁶Rb Efflux Assay

This assay is used to assess the activity of ion channels by measuring the efflux of radioactive rubidium (⁸⁶Rb), a surrogate for potassium ions.

  • Cell Culture: Culture CHO cells stably expressing human TREK1 channels in appropriate media.

  • Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl for a defined period to allow for cellular uptake.

  • Washing: Wash the cells with a salt solution to remove extracellular ⁸⁶Rb.

  • Compound Application: Add the test compound (this compound) at various concentrations to the cells.

  • Efflux Measurement: Collect the supernatant at specific time points and measure the amount of ⁸⁶Rb released from the cells using a scintillation counter.

  • Data Analysis: Express the ⁸⁶Rb efflux as a percentage of the total cellular ⁸⁶Rb content and plot the concentration-response curve to determine the EC50 value.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the entire cell membrane.

  • Cell Preparation: Plate HEK293 cells transiently or stably expressing the ion channel of interest (e.g., TREK1) on coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Pipette Formation: Fabricate glass micropipettes and fill them with an internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition: Apply voltage protocols and record the resulting currents in the absence and presence of this compound to measure its effect on channel activity.[1]

Visualizations

GI530159_Signaling_Pathway GI530159 This compound TREK1_TREK2 TREK1 / TREK2 Channels GI530159->TREK1_TREK2 Activates K_efflux K+ Efflux TREK1_TREK2->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Analgesia Potential Analgesic Effect Reduced_Excitability->Analgesia Hypothesized In Vivo Outcome

Caption: Proposed signaling pathway of this compound in neurons.

In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Studies cluster_translation Translational Challenges cluster_invivo In Vivo Studies invitro_assay Target Identification (TREK1/TREK2) compound_screen Compound Screening (this compound Identification) invitro_assay->compound_screen potency_selectivity Potency & Selectivity Assays (EC50, Selectivity Profile) compound_screen->potency_selectivity cell_based_assays Cell-Based Functional Assays (Neuronal Firing) potency_selectivity->cell_based_assays pk_pd Pharmacokinetics (ADME) cell_based_assays->pk_pd efficacy_model In Vivo Model Selection & Relevance cell_based_assays->efficacy_model toxicology Toxicology & Off-Target Effects cell_based_assays->toxicology species_diff Species Differences cell_based_assays->species_diff animal_model Animal Model of Disease (e.g., Pain Model) pk_pd->animal_model efficacy_model->animal_model toxicology->animal_model species_diff->animal_model dose_response Dose-Response Studies animal_model->dose_response efficacy_assessment Efficacy Assessment dose_response->efficacy_assessment

Caption: Experimental workflow from in vitro studies to in vivo translation.

Troubleshooting_Logic cluster_investigation Potential Causes cluster_actions Troubleshooting Actions start In Vivo Efficacy Does Not Match In Vitro Data pk_issues Pharmacokinetic Issues Poor bioavailability Rapid metabolism Low tissue penetration start->pk_issues pd_issues Pharmacodynamic Issues Species differences in target Receptor desensitization start->pd_issues model_issues Animal Model Issues Model not relevant to mechanism Disease heterogeneity start->model_issues off_target Off-Target Effects Unforeseen interactions Counteracting effects start->off_target pk_actions Conduct detailed PK studies Formulation optimization pk_issues->pk_actions pd_actions Evaluate target engagement Test in different species pd_issues->pd_actions model_actions Re-evaluate model choice Use multiple models model_issues->model_actions off_target_actions Phenotypic screening Proteomics/genomics analysis off_target->off_target_actions

Caption: Logic diagram for troubleshooting in vitro to in vivo discrepancies.

References

Validation & Comparative

A Comparative Guide to the Efficacy of GI-530159 and Other TREK Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel TREK channel activator, GI-530159, with other known TREK activators. The information is curated to assist researchers and drug development professionals in making informed decisions for their experimental designs and therapeutic development programs. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Data Presentation: Efficacy of TREK Activators

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other prominent TREK channel activators on TREK1 and TREK2 channels. Lower EC50 values indicate higher potency.

CompoundTREK1 EC50 (µM)TREK2 EC50 (µM)Selectivity
This compound 0.76 (in Rb+ efflux assay), 0.9 (in electrophysiology)[1]Activates TREK2, specific EC50 not reported[1][2][3]Selective for TREK1/2 over TRAAK and TASK3
ML335 14.35.2Selective for TREK1/2 over TRAAK
BL-1249 5.58.0Activates TREK1 and TREK2
ONO-2920632 2.80.30Prefers TREK2, >91-fold selective vs TASK1/2/3, TRAAK, TWIK2
LPS2336 11.76Not ReportedPotent TREK1 activator

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

86Rb+ (Rubidium) Efflux Assay

This assay is a common method to assess the activity of potassium channels. Rubidium ions (Rb+) serve as a surrogate for potassium ions (K+).

Objective: To determine the potency of a compound in activating TREK channels by measuring the efflux of 86Rb+ from cells expressing the channel.

Methodology:

  • Cell Culture and 86Rb+ Loading:

    • HEK293 or CHO cells stably expressing the target TREK channel (e.g., hTREK1) are seeded in 96-well plates and cultured overnight.

    • The culture medium is replaced with a medium containing radioactive 86RbCl (typically 1 µCi/mL) and incubated for 4 hours to allow for cellular uptake of 86Rb+.[4]

  • Washing:

    • The 86Rb+ loading medium is aspirated, and the cells are washed multiple times (e.g., 5 times) with a low-potassium wash buffer to remove extracellular 86Rb+.[4]

    • Wash Buffer Composition (example): 140 mM NaCl, 2 mM CaCl2, 5 mM KCl, 2 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.[4]

  • Compound Incubation and Efflux Stimulation:

    • The cells are incubated with a buffer containing the test compound at various concentrations for a defined period (e.g., 10 minutes).

    • To stimulate efflux, a high-potassium buffer is added.

    • High K+ Test Buffer Composition (example): 80 mM NaCl, 2 mM CaCl2, 65 mM KCl, 2 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.[4]

  • Sample Collection and Measurement:

    • The supernatant containing the effused 86Rb+ is collected.

    • The remaining cells are lysed (e.g., with 1% Triton X-100) to release the intracellular 86Rb+.

    • The amount of 86Rb+ in both the supernatant and the cell lysate is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of 86Rb+ efflux is calculated for each compound concentration.

    • The data is fitted to a concentration-response curve to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing detailed information about channel activation and kinetics.

Objective: To directly measure the increase in TREK channel currents in response to a test compound.

Methodology:

  • Cell Preparation:

    • Cells expressing the target TREK channel are cultured on coverslips.

  • Pipette Preparation:

    • Borosilicate glass pipettes are pulled to a fine tip (resistance of 2-5 MΩ) and filled with an intracellular (pipette) solution.

    • Intracellular Solution Composition (example): 120 mM KCl, 2 mM MgCl2, 10 mM HEPES, 0.2 mM GTP, pH 6.8 with KOH.

  • Recording Setup:

    • The coverslip is placed in a recording chamber and perfused with an extracellular (bath) solution.

    • Extracellular Solution Composition (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 5 mM glucose, pH 7.3 with NaOH.

  • Giga-seal Formation and Whole-Cell Configuration:

    • The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition:

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

    • Voltage ramps or steps are applied to elicit channel currents, which are recorded before and after the application of the test compound to the bath solution.

  • Data Analysis:

    • The increase in current amplitude at a specific voltage is measured and plotted against the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

TREK Channel Activation Signaling Pathway

Activation of TREK channels leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing neuronal excitability. This process is modulated by various intracellular signaling molecules.

TREK_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Gs_coupled_R Gs-coupled Receptors AC Adenylyl Cyclase Gs_coupled_R->AC activates Gq_coupled_R Gq-coupled Receptors PLC Phospholipase C Gq_coupled_R->PLC activates cAMP cAMP AC->cAMP produces DAG_IP3 DAG / IP3 PLC->DAG_IP3 produces PKA PKA cAMP->PKA activates PKC PKC DAG_IP3->PKC activates TREK_Channel TREK Channel PKA->TREK_Channel inhibits PKC->TREK_Channel inhibits Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia K_efflux K+ Efflux TREK_Channel->K_efflux K_efflux->Hyperpolarization Activator TREK Activator (e.g., this compound) Activator->TREK_Channel activates

Caption: TREK channel activation pathway and its downstream effects.

Experimental Workflow for Comparing TREK Activators

The following diagram illustrates a typical workflow for the discovery and comparative analysis of novel TREK channel activators.

Experimental_Workflow HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_Confirmation Hit Confirmation (86Rb+ Efflux Assay) HTS->Hit_Confirmation Primary Hits Electrophysiology Electrophysiological Characterization (Whole-Cell Patch-Clamp) Hit_Confirmation->Electrophysiology Confirmed Hits Selectivity_Panel Selectivity Profiling (vs. other K+ channels) Electrophysiology->Selectivity_Panel Potent Activators In_Vitro_ADME In Vitro ADME/Tox Electrophysiology->In_Vitro_ADME In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Pain Models) Selectivity_Panel->In_Vivo_Efficacy In_Vitro_ADME->In_Vivo_Efficacy

Caption: Workflow for discovery and validation of TREK activators.

References

A Comparative Guide to the Selectivity Profile of GI-530159 Against Other Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potassium channel modulator GI-530159's performance against a panel of other potassium channels, supported by experimental data. This compound is a novel activator of the two-pore-domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related K+ channel) subfamily.[1][2][3][4][5] Understanding its selectivity is crucial for its potential therapeutic applications, particularly in the context of pain perception where TREK channels play a significant role.[1][2][4][5][6]

Quantitative Data Summary

The selectivity of this compound has been primarily characterized by its potent activation of TREK-1 and TREK-2 channels, with minimal to no effect on other potassium channels at comparable concentrations.[1][2][4][5] The following table summarizes the available quantitative data on the activity of this compound against various potassium channels.

Channel SubfamilySpecific ChannelEffectPotency (EC50/IC50)Assay TypeCell LineReference
K2P (TREK) TREK-1 (K2P2.1)Activator~0.76 µM⁸⁶Rb EffluxCHO
TREK-1 (K2P2.1)Activator~0.89 µMElectrophysiologyHEK293[2]
TREK-2 (K2P10.1)Activator-ElectrophysiologytsA-201[2]
TRAAK (K2P4.1)No significant effect>10 µMElectrophysiologytsA-201[7]
K2P (TASK) TASK-3 (K2P9.1)No significant effect-Not specified-
Kv Not specifiedNo significant effect-Not specified-[1][4][5]
KATP Not specifiedNo significant effect-Not specified-
hERG (Kv11.1) hERGNo significant effect-Not specified-

Note: "-" indicates that a specific value was not provided in the cited literature, but the qualitative effect was reported.

Experimental Methodologies

The selectivity profile of this compound was determined using two primary experimental techniques: ⁸⁶Rb Efflux Assays and Whole-Cell Patch Clamp Electrophysiology .

⁸⁶Rb (Rubidium) Efflux Assay

This high-throughput screening method is used to assess the activity of ion channels that conduct potassium ions. Since rubidium ions are similar in size and charge to potassium ions, they can pass through potassium channels. The assay measures the movement of radioactive rubidium (⁸⁶Rb) out of cells, which is indicative of channel opening.

Protocol Outline:

  • Cell Culture: Cells stably expressing the potassium channel of interest (e.g., CHO cells expressing TREK-1) are cultured in appropriate media.

  • ⁸⁶Rb Loading: The cells are incubated with a loading buffer containing ⁸⁶Rb, allowing the radioactive ions to accumulate inside the cells.

  • Compound Incubation: The cells are then washed and incubated with a buffer containing the test compound (this compound) at various concentrations.

  • Efflux Measurement: The amount of ⁸⁶Rb released from the cells into the supernatant is measured using a scintillation counter.

  • Data Analysis: The amount of ⁸⁶Rb efflux is plotted against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across the cell membrane. It provides detailed information about the biophysical properties of the channels and how they are modulated by compounds.

Protocol Outline:

  • Cell Preparation: Cells expressing the target ion channel (e.g., HEK293 or tsA-201 cells) are grown on coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip (1-2 µm) is filled with an internal solution that mimics the intracellular environment.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.

  • Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded in response to voltage steps or ramps.

  • Compound Application: The test compound (this compound) is applied to the cell via the external solution, and changes in the recorded currents are measured.

  • Data Analysis: The current amplitudes before and after compound application are compared to determine the effect of the compound on channel activity. Concentration-response curves are generated to calculate EC50 or IC50 values.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a compound like this compound against a panel of potassium channels.

G cluster_screening Selectivity Screening Workflow compound This compound primary_assay Primary Screen (e.g., ⁸⁶Rb Efflux Assay) compound->primary_assay hit_confirmation Hit Confirmation & Potency (Electrophysiology) primary_assay->hit_confirmation selectivity_panel Selectivity Panel (Diverse K+ Channels) hit_confirmation->selectivity_panel data_analysis Data Analysis (EC50/IC50 Determination) selectivity_panel->data_analysis profile Selectivity Profile data_analysis->profile

Caption: A flowchart of the typical workflow for determining the selectivity profile of a potassium channel modulator.

Signaling Pathway and Logical Relationships

The activation of TREK-1 and TREK-2 channels by this compound leads to an increase in potassium efflux, which in turn hyperpolarizes the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability. This mechanism is believed to be central to the potential analgesic effects of this compound.

G GI530159 This compound TREK1_2 TREK-1 / TREK-2 Channels GI530159->TREK1_2 activates K_efflux ↑ K+ Efflux TREK1_2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Potential Analgesic Effect Reduced_Excitability->Analgesia

References

A Comparative Guide to the Effects of GI-530159 on TREK-1 and TREK-2 Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the molecule GI-530159 on two-pore domain potassium (K2P) channels, specifically focusing on its interaction with TREK-1 (KCNK2) and TREK-2 (KCNK10). The information presented herein is supported by experimental data to aid in the evaluation of this compound as a selective channel opener.

Summary of Quantitative Data

This compound has been identified as a selective activator of both TREK-1 and TREK-2 channels.[1][2][3] The following table summarizes the available quantitative data on the potency and efficacy of this compound from key in vitro experiments.

Target ChannelAssay TypeParameterValue (µM)Cell LineReference
TREK-1 ⁸⁶Rb⁺ EffluxEC₅₀0.76 - 0.8CHO, HEK293[1][3]
TREK-1 ElectrophysiologyEC₅₀0.9HEK293[1]
TREK-2 Electrophysiology% Enhancement at 1 µM42 ± 6%tsA-201[2][4]

Note: While a specific EC₅₀ value for this compound on TREK-2 is not available in the reviewed literature, the available data demonstrates significant activation of the channel at a concentration of 1 µM. This compound shows no detectable effect on the related TRAAK channel.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

⁸⁶Rb⁺ (Rubidium) Efflux Assay

This assay is a common method to assess the activity of potassium channels by measuring the efflux of Rubidium-86 (⁸⁶Rb⁺), a radioactive isotope that serves as a tracer for K⁺.

Principle: Cells expressing the target potassium channel are loaded with ⁸⁶Rb⁺. The opening of these channels allows for the efflux of ⁸⁶Rb⁺ from the cells into the extracellular medium. The amount of ⁸⁶Rb⁺ released is proportional to the channel activity.

Protocol Outline:

  • Cell Culture and Plating: CHO or HEK293 cells stably expressing the human TREK-1 channel are seeded in 96-well plates and grown to confluence.

  • ⁸⁶Rb⁺ Loading: The growth medium is replaced with a loading buffer containing ⁸⁶RbCl (typically 1-2 µCi/mL) and the cells are incubated for a defined period (e.g., 2-4 hours) to allow for ⁸⁶Rb⁺ uptake.

  • Washing: The loading buffer is removed, and the cells are washed multiple times with a ⁸⁶Rb⁺-free buffer to remove extracellular isotope.

  • Compound Incubation: The cells are then incubated with the experimental buffer containing various concentrations of this compound or control substances (e.g., high K⁺ solution as a positive control for maximal efflux).

  • Efflux Measurement: After the incubation period, the supernatant containing the effluxed ⁸⁶Rb⁺ is collected. The remaining intracellular ⁸⁶Rb⁺ is then extracted by lysing the cells.

  • Quantification: The amount of ⁸⁶Rb⁺ in both the supernatant and the cell lysate is measured using a scintillation counter.

  • Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each condition. Dose-response curves are generated by plotting the percentage of efflux against the concentration of this compound to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell, providing detailed information about channel activity and modulation by compounds.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the current flowing through the ion channels is recorded.

Protocol Outline:

  • Cell Preparation: tsA-201 or HEK293 cells transiently or stably transfected with the gene for the target channel (TREK-1 or TREK-2) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.

  • Recording Setup: The coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

  • Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane of a selected cell, and gentle suction is applied to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp and Data Acquisition: The membrane potential is held at a specific voltage (e.g., -80 mV) and then stepped or ramped to a series of test potentials to elicit channel currents. The resulting currents are amplified, filtered, and digitized for analysis.

  • Compound Application: this compound is applied to the cell via the perfusion system at various concentrations to determine its effect on the channel current.

  • Data Analysis: The current amplitude is measured before and after the application of the compound. For dose-response analysis, the enhancement of the current is plotted against the compound concentration to calculate the EC₅₀.

Mandatory Visualizations

Signaling and Experimental Diagrams

TREK_Channel_Regulation cluster_stimuli Regulatory Stimuli cluster_channel TREK-1 / TREK-2 Channel cluster_response Cellular Response Mechanical Stretch Mechanical Stretch TREK Channel TREK Channel Mechanical Stretch->TREK Channel Activates Intracellular Acidosis Intracellular Acidosis Intracellular Acidosis->TREK Channel Activates GPCR (Gq) GPCR (Gq) GPCR (Gq)->TREK Channel Inhibits GPCR (Gs) GPCR (Gs) GPCR (Gs)->TREK Channel Inhibits This compound This compound This compound->TREK Channel Activates K+ Efflux K+ Efflux TREK Channel->K+ Efflux Leads to Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Decreased Excitability Decreased Excitability Hyperpolarization->Decreased Excitability

Caption: Simplified signaling pathway for TREK-1 and TREK-2 channel regulation.

Experimental_Workflow cluster_rb 86Rb+ Efflux Assay cluster_ep Whole-Cell Patch Clamp rb_start Seed cells expressing TREK-1/2 rb_load Load cells with 86Rb+ rb_start->rb_load rb_wash Wash to remove extracellular 86Rb+ rb_load->rb_wash rb_incubate Incubate with this compound rb_wash->rb_incubate rb_collect Collect supernatant and lyse cells rb_incubate->rb_collect rb_quantify Quantify 86Rb+ efflux rb_collect->rb_quantify ep_start Culture transfected cells on coverslips ep_pipette Prepare micropipette with intracellular solution ep_start->ep_pipette ep_seal Form Giga-seal on cell ep_pipette->ep_seal ep_whole Rupture membrane for whole-cell access ep_seal->ep_whole ep_record Record baseline channel current ep_whole->ep_record ep_apply Apply this compound ep_record->ep_apply ep_record_drug Record current in presence of compound ep_apply->ep_record_drug

Caption: Comparative workflow of the key experimental validation assays.

References

A Comparative Guide to K2P Channel Activators: GI-530159 versus BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent activators of the two-pore domain potassium (K2P) channel family, GI-530159 and BL-1249. The following sections offer a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the appropriate tool compound for research and development in areas such as pain, anesthesia, and other neurological and cardiovascular disorders.

Introduction to K2P Channels and Activators

Two-pore domain potassium (K2P) channels are key regulators of cellular excitability, contributing to the resting membrane potential in a variety of cell types. Their activity is modulated by a diverse range of physical and chemical stimuli. The TREK subfamily of K2P channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are mechanosensitive and play crucial roles in pain perception and neuroprotection. Small molecule activators of these channels are valuable research tools and potential therapeutic agents. This guide focuses on the pharmacological and biophysical properties of two such activators: this compound and BL-1249.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and BL-1249, focusing on their potency and selectivity for different K2P channels.

Table 1: Potency (EC50) of this compound and BL-1249 on TREK Subfamily Channels

CompoundTREK-1 (K2P2.1)TREK-2 (K2P10.1)TRAAK (K2P4.1)
This compound 0.9 µM (Electrophysiology)[1][2]Activated[1][2][3][4]No detectable action[1][2][3][4]
0.76 µM (86Rb efflux assay)[1]
BL-1249 5.5 µM[5]8.0 µM[5]48 µM

Table 2: Selectivity Profile of this compound and BL-1249 against a Panel of K2P Channels

K2P Channel SubfamilyChannelThis compound ActivityBL-1249 Activity
TREK TREK-1ActivatorActivator
TREK-2ActivatorActivator
TRAAKNo detectable actionWeak Activator
TWIK TWIK-1Not reportedNo effect
TASK TASK-1Not reportedNo effect
TASK-2Not reportedNo effect
TASK-3Selective over[3]No effect
THIK THIK-1Not reportedNo effect
TRESK TRESKNot reportedNo effect

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been fully elucidated.[1]

BL-1249: BL-1249 is known to activate TREK channels by acting on the C-terminal domain and stimulating the selectivity filter "C-type" gate.[6] This mechanism is shared with other physical and chemical activators of the TREK subfamily.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Electrophysiology

1. Whole-Cell Patch-Clamp Recordings (for both compounds):

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the K2P channel of interest.

  • Pipette Solution (Intracellular): Comprised of (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH and osmolarity to 270 mOsm/L.

  • Bath Solution (Extracellular): Comprised of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2.

  • Voltage Protocol: To elicit TREK-1 currents, a voltage step protocol from -100 mV to +100 mV in 10 mV increments from a holding potential of -80 mV is typically used.

2. Two-Electrode Voltage-Clamp (TEVC) Recordings (primarily for BL-1249):

  • Expression System: Xenopus laevis oocytes injected with cRNA of the target K2P channel.

  • Recording Solution (ND96): Comprised of (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4.

  • Voltage Protocol: Currents are typically evoked by voltage ramps from -150 mV to +50 mV over 1 second.

3. Current-Clamp Recordings from Dorsal Root Ganglion (DRG) Neurons (for this compound):

  • Primary Cells: Acutely dissociated rat DRG neurons.

  • Protocol: The resting membrane potential is monitored, and action potentials are elicited by injecting depolarizing current steps. The effect of the compound on firing frequency and resting membrane potential is then measured.

86Rb Efflux Assay (for this compound)

This assay is a functional measure of potassium channel activity.

  • Cell Line: CHO cells stably expressing the human TREK-1 channel.

  • Protocol:

    • Cells are loaded with 86Rb+, a radioactive potassium surrogate.

    • The cells are then washed, and the baseline efflux of 86Rb+ is measured.

    • The compound of interest (this compound) is added, and the stimulated efflux of 86Rb+ is measured.

    • The amount of radioactivity released into the supernatant is quantified using a scintillation counter.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to K2P channel activation and the experimental procedures used to study these compounds.

TREK_Activation_Pathway cluster_stimuli Activators cluster_channel TREK Channel cluster_cellular_response Cellular Response This compound This compound TREK_Channel TREK-1 / TREK-2 This compound->TREK_Channel Activates BL-1249 BL-1249 C_Terminus C-Terminus BL-1249->C_Terminus Acts on Hyperpolarization Membrane Hyperpolarization TREK_Channel->Hyperpolarization K+ efflux Selectivity_Filter Selectivity Filter (C-type gate) C_Terminus->Selectivity_Filter Modulates Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling pathway of TREK channel activation.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 or CHO) Transfection Transfection with K2P Channel cDNA Cell_Culture->Transfection Patching Whole-Cell Configuration Transfection->Patching Voltage_Protocol Apply Voltage Step Protocol Patching->Voltage_Protocol Data_Acquisition Record Ionic Currents Voltage_Protocol->Data_Acquisition Compound_Application Apply Test Compound (this compound or BL-1249) Data_Acquisition->Compound_Application Measure_Current Measure Change in Current Compound_Application->Measure_Current Dose_Response Generate Dose-Response Curve & Calculate EC50 Measure_Current->Dose_Response

References

A Comparative Analysis of GI-530159 and Non-Selective K+ Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel selective TREK-1/TREK-2 potassium channel opener, GI-530159, with established non-selective K+ channel openers. The information presented is based on available experimental data to assist researchers in understanding their respective mechanisms of action, potency, selectivity, and potential therapeutic applications.

Executive Summary

Potassium (K+) channels are critical regulators of cellular excitability, and their modulation presents a promising therapeutic strategy for a range of disorders. While non-selective K+ channel openers have been in clinical use for conditions like hypertension, their lack of specificity can lead to off-target effects. This compound emerges as a selective activator of the two-pore domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel-1) and TREK-2, which are implicated in pain, depression, and neuroprotection. This guide will delve into a comparative analysis of their performance based on experimental findings.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the potency and selectivity of this compound and representative non-selective K+ channel openers.

Table 1: Potency of K+ Channel Openers (EC50/IC50)

CompoundTarget Channel(s)Assay TypePotency (µM)Reference
This compound Human TREK-1⁸⁶Rb+ Efflux0.8[1]
Human TREK-1Electrophysiology0.9[1]
Human TREK-2ElectrophysiologyActivates[1]
Minoxidil Sulfate KATP channelsNot specifiedIC50: 0.14[2]
Minoxidil Sarcoplasmic KATPWhole-cell recordingEC50: 182.6[3][4]
Mitochondrial KATPFlavoprotein oxidationEC50: 7.3[3][4]
Diazoxide Kᵢᵣ6.2/SUR1 (KATP)Whole-cell electrophysiologyMore efficacious than at low µM concentrations[5]

Table 2: Selectivity Profile

CompoundPrimary Target(s)Known Off-Target Effects/Selectivity NotesReference
This compound TREK-1, TREK-2No detectable action on TRAAK channels.[1]
Minoxidil KATP channels (SUR2)Does not activate K+ channels in cultured human outer root sheath and dermal papilla cells.[6][7]
Diazoxide KATP channels (SUR1, SUR2B)Shows selectivity for pancreatic β-cell and smooth muscle KATP channels over cardiac (SUR2A) KATP channels. Can activate cardiac KATP channels in the presence of ADP.[8][9][10]

Signaling Pathways and Mechanisms of Action

The activation of potassium channels by these compounds leads to membrane hyperpolarization, which in turn reduces cellular excitability. However, the upstream mechanisms leading to channel opening differ significantly.

This compound: Direct Activation of TREK-1/TREK-2 Channels

This compound is believed to directly interact with and stabilize the open conformation of TREK-1 and TREK-2 channels. This leads to an increased K+ efflux, hyperpolarizing the cell membrane and reducing neuronal firing.

GI530159_Pathway GI530159 This compound TREK1_TREK2 TREK-1 / TREK-2 Channel (Closed State) GI530159->TREK1_TREK2 Direct Binding & Activation TREK1_TREK2_Open TREK-1 / TREK-2 Channel (Open State) K_efflux K+ Efflux TREK1_TREK2_Open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound.

Non-selective K+ Channel Openers: KATP Channel Modulation

Non-selective openers like diazoxide and minoxidil primarily target ATP-sensitive potassium (KATP) channels. Their action is often dependent on the regulatory sulfonylurea receptor (SUR) subunit of the KATP channel and intracellular nucleotide concentrations.

NonSelective_Pathway cluster_channel KATP Channel Complex Kir6x Kir6.x (Pore) K_efflux K+ Efflux Kir6x->K_efflux Opens SUR SUR (Regulatory Subunit) SUR->Kir6x Modulates Opener Non-selective Opener (e.g., Diazoxide) Opener->SUR Binds to SUR ATP Intracellular ATP ATP->Kir6x Inhibits MgADP Mg-ADP MgADP->SUR Stimulates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Vasodilation) Hyperpolarization->Cellular_Response

Caption: Generalized signaling pathway for KATP channel openers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of K+ channel openers.

Rubidium (⁸⁶Rb+) Efflux Assay

This assay provides a functional measure of K+ channel activity by using the radioactive isotope ⁸⁶Rb+ as a tracer for K+.

Experimental Workflow:

Rubidium_Efflux_Workflow Start Start: Cells expressing target channel Load Load cells with ⁸⁶Rb+ containing medium Start->Load Wash Wash to remove extracellular ⁸⁶Rb+ Load->Wash Stimulate Stimulate with Test Compound (e.g., this compound) Wash->Stimulate Collect Collect supernatant at time intervals Stimulate->Collect Lyse Lyse cells to release intracellular ⁸⁶Rb+ Stimulate->Lyse Measure Measure ⁸⁶Rb+ in supernatant and lysate (Scintillation Counter) Collect->Measure Lyse->Measure Analyze Calculate % Efflux Measure->Analyze

Caption: Workflow for a Rubidium Efflux Assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the potassium channel of interest are cultured in appropriate multi-well plates.

  • Loading: The culture medium is replaced with a loading buffer containing ⁸⁶RbCl, and cells are incubated to allow for ⁸⁶Rb+ uptake.

  • Washing: The loading buffer is removed, and cells are washed multiple times with a ⁸⁶Rb+-free buffer to remove extracellular tracer.

  • Stimulation: An assay buffer containing the test compound (e.g., this compound or a non-selective opener) at various concentrations is added to the wells to stimulate channel opening.

  • Efflux and Collection: At specific time points, the supernatant containing the effluxed ⁸⁶Rb+ is collected.

  • Cell Lysis: After the final time point, the remaining intracellular ⁸⁶Rb+ is released by lysing the cells.

  • Measurement: The amount of ⁸⁶Rb+ in the collected supernatant and the cell lysate is quantified using a scintillation counter.

  • Data Analysis: The percentage of ⁸⁶Rb+ efflux is calculated for each condition and concentration to determine the potency (EC50) of the compound.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents in a single cell, providing detailed information on channel gating, conductance, and pharmacology.

Experimental Workflow:

Patch_Clamp_Workflow Start Start: Isolated cell expressing target channel Pipette Approach cell with glass micropipette Start->Pipette Seal Form a high-resistance 'Gigaseal' Pipette->Seal Rupture Rupture cell membrane (Whole-cell configuration) Seal->Rupture Record_Baseline Record baseline K+ currents Rupture->Record_Baseline Apply_Compound Apply Test Compound via perfusion Record_Baseline->Apply_Compound Record_Effect Record K+ currents in presence of compound Apply_Compound->Record_Effect Analyze Analyze current amplitude, kinetics, and voltage- dependence Record_Effect->Analyze

Caption: Workflow for Whole-Cell Patch Clamp Recording.

Methodology:

  • Cell Preparation: Isolated cells expressing the target potassium channel are placed in a recording chamber on an inverted microscope.

  • Pipette Fabrication and Filling: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an appropriate intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Recording: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit potassium currents, which are recorded using an amplifier.

  • Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.

  • Data Acquisition and Analysis: The effect of the compound on the amplitude and kinetics of the potassium currents is recorded and analyzed to determine its potency and mechanism of action.[11][12][13]

Conclusion

This compound represents a significant advancement in the development of selective potassium channel modulators. Its specific activation of TREK-1 and TREK-2 channels offers the potential for more targeted therapeutic interventions with a reduced risk of the off-target effects associated with non-selective K+ channel openers like minoxidil and diazoxide. The data presented in this guide highlights the distinct pharmacological profiles of these agents, providing a valuable resource for researchers in the field of ion channel drug discovery. Further head-to-head comparative studies will be crucial to fully elucidate the relative therapeutic potential of this compound.

References

A Comparative Guide to TREK-1/TREK-2 Channel Openers for Analgesia: Evaluating GI-530159 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic properties of GI-530159, a selective TREK-1 and TREK-2 potassium channel opener, alongside other notable alternatives in the field. The objective is to offer a clear, data-driven comparison of their performance in various pain models, supported by detailed experimental protocols. While in vivo analgesic data for this compound remains to be fully elucidated, this guide consolidates the available in vitro evidence and juxtaposes it with the proven in vivo efficacy of other TREK-1/TREK-2 activators, namely RNE28 and C3001a.

Executive Summary

Two-pore-domain potassium (K2P) channels, particularly TREK-1 and TREK-2, are critical regulators of neuronal excitability and have emerged as promising targets for the development of novel non-opioid analgesics. Activation of these channels leads to hyperpolarization of nociceptive neurons, thereby reducing their firing frequency and dampening pain signals. This compound has been identified as a selective activator of TREK-1 and TREK-2 channels, demonstrating a clear mechanism for potential analgesia at the cellular level. However, its efficacy in preclinical pain models has not yet been extensively reported. In contrast, the alternative TREK-1/TREK-2 activators RNE28 and C3001a have demonstrated significant analgesic effects in various in vivo pain models. This guide presents the available data for these compounds to aid in the evaluation and future development of this class of analgesics.

Data Presentation

Table 1: In Vitro Properties of TREK-1/TREK-2 Channel Openers
CompoundTarget(s)EC50 (TREK-1)Mechanism of ActionKey In Vitro Effects
This compound TREK-1, TREK-2~0.9 µMSelective channel openerReduces firing frequency and hyperpolarizes resting membrane potential of DRG neurons.[1][2]
RNE28 TREK-1 selective37.37 µMSelective channel openerIncreases TREK-1 current.
C3001a TREK-1, TREK-2Not reportedSelective channel openerIncreases K+ conductance, hyperpolarizes RMP, and reduces excitability of DRG neurons.
Table 2: Comparative In Vivo Analgesic Efficacy in Preclinical Pain Models
CompoundPain ModelSpeciesKey Efficacy MeasuresComparator(s)
This compound Data not available---
RNE28 Inflammatory Pain (Carrageenan)MouseDose-dependent antinociception.Less potent than morphine.
Neuropathic Pain (CCI)RatReduced mechanical hyperalgesia.As effective as gabapentin at the highest dose tested.
Post-operative PainMouseReduced thermal and mechanical hyperalgesia.-
C3001a Neuropathic PainMouseAlleviated spontaneous pain and cold hyperalgesia.-
Acute PancreatitisMouseAlleviated mechanical allodynia and inflammation.-

Experimental Protocols

Current-Clamp Recordings from Dorsal Root Ganglion (DRG) Neurons

This protocol is used to measure the effect of compounds on the excitability of sensory neurons.

  • Cell Culture: DRG neurons are harvested from rats and cultured.

  • Recording: Whole-cell current-clamp recordings are performed on small-diameter DRG neurons.

  • Procedure:

    • A stable baseline resting membrane potential (RMP) is recorded.

    • A series of depolarizing current steps are injected to elicit action potentials and determine the firing frequency.

    • The compound of interest (e.g., this compound at 1 µM) is applied to the bath.

    • Changes in RMP and firing frequency in response to the same current injections are recorded.

  • Data Analysis: The firing frequency and RMP before and after compound application are compared using appropriate statistical tests.

Formalin-Induced Inflammatory Pain Model

This model assesses the efficacy of an analgesic against both acute and tonic inflammatory pain.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Animals are habituated to the observation chambers.

    • The test compound or vehicle is administered (e.g., intraperitoneally) at a predetermined time before the formalin injection.

    • A dilute solution of formalin (e.g., 5% in saline, 50 µL for rats, 20 µL for mice) is injected subcutaneously into the plantar surface of one hind paw.

    • Pain-related behaviors (licking, biting, and flinching of the injected paw) are observed and quantified during two distinct phases:

      • Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain.

      • Phase 2 (15-60 minutes post-injection): Represents inflammatory pain.

  • Data Analysis: The duration or frequency of pain behaviors in the treated group is compared to the vehicle-treated group for each phase.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce a persistent neuropathic pain state.

  • Animals: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • The sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures are tied around the nerve.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (the minimum force required to elicit a withdrawal response) is determined.

    • Testing is performed before surgery (baseline) and at multiple time points after surgery (e.g., days 7, 14, 21).

  • Drug Administration: The test compound or vehicle is administered, and behavioral testing is performed at the expected time of peak drug effect.

  • Data Analysis: Paw withdrawal thresholds in the treated group are compared to the vehicle-treated group.

Mandatory Visualization

Signaling_Pathway cluster_neuron Nociceptive Neuron GI530159 This compound TREK1_2 TREK-1 / TREK-2 Channels GI530159->TREK1_2 Activates K_efflux K+ Efflux TREK1_2->K_efflux Increases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability PainSignal Pain Signal Transmission ReducedExcitability->PainSignal Inhibits

Caption: Mechanism of action for this compound in reducing neuronal excitability.

Experimental_Workflow cluster_preclinical Preclinical Pain Model Testing AnimalModel Induce Pain Model (e.g., CCI, Formalin) Baseline Baseline Behavioral Testing (e.g., von Frey) AnimalModel->Baseline DrugAdmin Administer Compound (e.g., this compound, RNE28) Baseline->DrugAdmin PostDrugTest Post-Dose Behavioral Testing DrugAdmin->PostDrugTest DataAnalysis Data Analysis and Comparison PostDrugTest->DataAnalysis

Caption: General workflow for in vivo analgesic efficacy testing.

References

GI-530159: A Comparative Analysis of its Effects on TRAAK and TREK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of the molecule GI-530159 on two-pore domain potassium (K2P) channels, specifically focusing on the differential activity between TRAAK (K2P4.1) and TREK (K2P2.1 and K2P10.1) channels. The information presented is supported by experimental data to assist in research and drug development endeavors.

Quantitative Analysis of this compound Activity

This compound has been identified as a selective activator of the TREK subfamily of K2P channels, with no discernible effect on TRAAK channels.[1][2][3][4][5][6] The following table summarizes the quantitative data from various experimental assays.

ChannelAssay TypeParameterValue
TREK-1 (K2P2.1) ⁸⁶Rb Efflux AssayEC₅₀0.8 µM[2]
ElectrophysiologyEC₅₀0.9 µM[2]
TREK-2 (K2P10.1) ElectrophysiologyActivationActivates the channel[1][2][3][4]
TRAAK (K2P4.1) ElectrophysiologyActivationNo detectable action, even at 10 µM[1][5]

Differential Signaling Pathways

The differential effect of this compound on TREK and TRAAK channels can be understood in the context of their distinct regulatory pathways. TREK channels are known to be modulated by G-protein coupled receptors (GPCRs) via protein kinase A (PKA) and protein kinase C (PKC) phosphorylation, which inhibits channel activity.[7][8] In contrast, TRAAK channels are not regulated by these kinases.[7] this compound acts as a direct opener of TREK channels, bypassing these inhibitory pathways to increase potassium efflux and hyperpolarize the cell membrane.

cluster_trek TREK Channel Regulation cluster_traak TRAAK Channel Regulation GPCR_T Gs/Gq-coupled Receptors PKA_PKC_T PKA / PKC GPCR_T->PKA_PKC_T activates TREK TREK Channel PKA_PKC_T->TREK inhibits Hyperpolarization_T Membrane Hyperpolarization TREK->Hyperpolarization_T K+ efflux GI_530159_T This compound GI_530159_T->TREK activates GPCR_Tr Gs/Gq-coupled Receptors PKA_PKC_Tr PKA / PKC GPCR_Tr->PKA_PKC_Tr activates TRAAK TRAAK Channel PKA_PKC_Tr->TRAAK no effect Hyperpolarization_Tr Membrane Hyperpolarization TRAAK->Hyperpolarization_Tr Basal K+ efflux GI_530159_Tr This compound GI_530159_Tr->TRAAK no effect

Figure 1. Differential effect of this compound on TREK and TRAAK signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

⁸⁶Rb Efflux Assay

This assay is used to measure the activity of potassium channels by quantifying the efflux of the radioactive isotope ⁸⁶Rb⁺, a surrogate for K⁺, from cells expressing the channel of interest.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human TREK-1 channel are cultured in appropriate media.

  • Loading: Cells are incubated with a loading buffer containing ⁸⁶RbCl for a specified period to allow for cellular uptake.

  • Wash: The cells are washed with a buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: A buffer containing varying concentrations of this compound is added to the cells.

  • Efflux Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant is measured at different time points using a scintillation counter.

  • Data Analysis: The rate of ⁸⁶Rb⁺ efflux is calculated and plotted against the concentration of this compound to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

  • Cell Preparation: tsA-201 cells transiently transfected with DNA for the desired channel (TREK-1, TREK-2, or TRAAK) are used.[4]

  • Recording: A glass micropipette filled with an intracellular solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the whole cell.

  • Voltage Protocol: The cell membrane potential is held at a specific voltage, and voltage steps are applied to elicit channel currents.

  • Drug Application: this compound is applied to the cell via the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on channel activity, including the EC₅₀ for activation.

Current-Clamp Recordings in Dorsal Root Ganglion (DRG) Neurons

This method is used to assess the effect of a compound on the excitability of primary sensory neurons.

  • Neuron Culture: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.[4]

  • Recording: A microelectrode is used to impale a neuron to measure its membrane potential.

  • Stimulation: Current is injected into the neuron to elicit action potentials (firing).

  • Drug Application: this compound is applied to the bath solution.

  • Measurement: Changes in the resting membrane potential and the frequency of action potential firing in response to the current injection are measured before and after the application of the compound.[1][3][4]

Summary of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the effect of this compound on K2P channels.

cluster_workflow Experimental Workflow start Start: Compound this compound cell_lines Cell Line Preparation (CHO, tsA-201) start->cell_lines drg_neurons Primary Neuron Culture: DRG Neurons start->drg_neurons transfection Channel Expression (TREK-1, TREK-2, TRAAK) cell_lines->transfection rb_efflux Functional Assay: ⁸⁶Rb Efflux transfection->rb_efflux patch_clamp Electrophysiology: Whole-Cell Patch Clamp transfection->patch_clamp data_analysis Data Analysis and Comparison rb_efflux->data_analysis patch_clamp->data_analysis current_clamp Neuronal Excitability: Current Clamp drg_neurons->current_clamp current_clamp->data_analysis conclusion Conclusion: Selective TREK Activator data_analysis->conclusion

Figure 2. Workflow for characterizing this compound's channel activity.

References

Independent Verification of GI-530159's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GI-530159, a selective activator of TREK-1 and TREK-2 potassium channels, with other known modulators of the two-pore-domain potassium (K2P) channel family. The presented data, experimental protocols, and pathway visualizations aim to facilitate the independent verification of this compound's mechanism of action and to contextualize its performance against alternative compounds.

Executive Summary

This compound is a potent and selective activator of TREK-1 (K2P2.1) and TREK-2 (K2P10.1) channels, with significantly less or no activity at the closely related TRAAK (K2P4.1) channel and other potassium channels.[1][2] Its ability to hyperpolarize the membrane potential and reduce neuronal excitability in dorsal root ganglion (DRG) neurons suggests its potential as a novel analgesic agent.[2] While the precise binding site and mechanism of action for this compound are not yet fully elucidated, its functional profile is comparable to other well-characterized TREK channel activators such as BL-1249, ML335, ML402, and C3001a. This guide presents a comparative analysis of these compounds, focusing on their potency, selectivity, and proposed mechanisms of action.

Data Presentation: Comparative Analysis of TREK Channel Activators

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and its comparators on TREK family channels. This quantitative data allows for a direct comparison of the potency of these compounds.

CompoundTREK-1 EC50 (μM)TREK-2 EC50 (μM)TRAAK EC50 (μM)Notes
This compound 0.76 (Rb+ efflux)[1][2], 0.9 (electrophysiology)[2][3]Activated[4]No detectable action[4]Selective for TREK-1 and TREK-2.[1][2]
BL-12495.5[5]8.0[5]48[6]~10-fold more potent on TREK-1/2 than TRAAK.[6][7]
ML33514.3[8]5.2[8]Not active[8]Selective activator of TREK-1 and TREK-2.[8]
ML40213.7[9]5.9[9]Not active[10][11]Selective activator of TREK-1 and TREK-2.[10][11]
C3001a12.81[12]11.31[12]Not active[12]Binds to a cryptic binding site.[12]

Signaling Pathways and Mechanisms of Action

The activation of TREK channels leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing neuronal excitability. While the direct binding site of this compound is unknown, other activators offer insights into potential mechanisms.

TREK Channel Activation Pathway General Signaling Pathway of TREK Channel Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TREK_Channel TREK-1 / TREK-2 Channel This compound->TREK_Channel Binds and Activates (Mechanism unclear) Other_Activators BL-1249, ML335, ML402, C3001a Other_Activators->TREK_Channel Bind and Activate K_Efflux K+ Efflux TREK_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: General signaling pathway of TREK channel activation by small molecules.

Several activators, including BL-1249, ML335, and ML402, are known to stimulate the "C-type" gate of the TREK channel's selectivity filter.[5][7][13] ML335 and ML402 achieve this by binding to a cryptic, L-shaped pocket at the interface of the P1 pore helix and the M4 transmembrane helix.[14][15][16] This binding acts as a molecular wedge, stabilizing the conductive state of the channel.[16]

Comparative_Mechanism_of_Action Comparative Mechanisms of TREK Channel Activation This compound This compound Channel_Activation Channel Activation This compound->Channel_Activation Activates (Site Unknown) BL-1249 BL-1249 C-type_Gate Selectivity Filter (C-type Gate) BL-1249->C-type_Gate Stimulates ML335_ML402 ML335 / ML402 Cryptic_Pocket Cryptic Pocket (P1/M4 Interface) ML335_ML402->Cryptic_Pocket Binds to C-type_Gate->Channel_Activation Cryptic_Pocket->C-type_Gate Stabilizes

Caption: Simplified comparison of the proposed mechanisms of action for TREK activators.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and independent verification of the findings.

Rubidium (Rb+) Efflux Assay for TREK Channel Activity

This assay provides a non-radioactive method to measure potassium channel activity, where Rb+ serves as a surrogate for K+.

Workflow:

Rubidium_Efflux_Assay_Workflow Workflow for Rubidium Efflux Assay Cell_Culture 1. Culture cells expressing TREK channels (e.g., CHO, HEK293) Rb_Loading 2. Load cells with Rb+-containing buffer Cell_Culture->Rb_Loading Washing 3. Wash cells to remove extracellular Rb+ Rb_Loading->Washing Incubation 4. Incubate with test compounds (e.g., this compound) Washing->Incubation Supernatant_Collection 5. Collect supernatant (contains effluxed Rb+) Incubation->Supernatant_Collection Cell_Lysis 6. Lyse remaining cells (contains intracellular Rb+) Incubation->Cell_Lysis AAS_Measurement 7. Measure Rb+ in supernatant and lysate using Atomic Absorption Spectrometry Supernatant_Collection->AAS_Measurement Cell_Lysis->AAS_Measurement Data_Analysis 8. Calculate percentage of Rb+ efflux AAS_Measurement->Data_Analysis

Caption: Step-by-step workflow for the rubidium efflux assay.

Detailed Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the TREK channel of interest in 96-well plates and grow to confluence.

  • Rubidium Loading: Aspirate the culture medium and wash the cells with a buffer solution. Incubate the cells with a loading buffer containing RbCl for a sufficient time to allow Rb+ uptake (e.g., 3 hours).

  • Washing: Aspirate the loading buffer and wash the cells multiple times with a wash buffer to remove extracellular Rb+.

  • Compound Incubation: Add the test compound (e.g., this compound) diluted in the assay buffer to the wells and incubate for a defined period (e.g., 10-30 minutes).

  • Supernatant Collection: Carefully collect the supernatant from each well, which contains the Rb+ that has effluxed from the cells.

  • Cell Lysis: Add a lysis buffer (e.g., containing Triton X-100) to the wells to lyse the cells and release the remaining intracellular Rb+.

  • Rb+ Measurement: Determine the Rb+ concentration in both the supernatant and the cell lysate samples using flame atomic absorption spectrometry.

  • Data Analysis: Calculate the percentage of Rb+ efflux for each well. Plot the percentage efflux against the compound concentration to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents across the entire cell membrane.

Workflow:

Patch_Clamp_Workflow Workflow for Whole-Cell Patch-Clamp Recording Cell_Prep 1. Prepare cells expressing TREK channels Giga_Seal 3. Form a high-resistance (GΩ) seal between the pipette and cell membrane Cell_Prep->Giga_Seal Pipette_Prep 2. Fabricate and fill glass micropipette with intracellular solution Pipette_Prep->Giga_Seal Whole_Cell 4. Rupture the membrane patch to gain electrical access to the cell interior Giga_Seal->Whole_Cell Recording 5. Record ionic currents in voltage-clamp or membrane potential in current-clamp mode Whole_Cell->Recording Drug_Application 6. Apply test compounds via perfusion Recording->Drug_Application

Caption: General workflow for whole-cell patch-clamp experiments.

Detailed Protocol:

  • Cell Preparation: Use transiently or stably transfected HEK293 cells or cultured dorsal root ganglion (DRG) neurons expressing the TREK channel of interest.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution. The intracellular solution should be formulated to mimic the intracellular ionic environment.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical continuity between the pipette and the cell interior.

  • Recording:

    • Voltage-Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit channel currents. Record the resulting currents before and after the application of the test compound.

    • Current-Clamp: Inject current to hold the cell at its resting membrane potential and then apply current steps to elicit action potentials. Measure the firing frequency and resting membrane potential before and after the application of the test compound.[17]

  • Compound Application: Apply this compound and other test compounds to the bath solution via a perfusion system.

Conclusion

The available data strongly supports the classification of this compound as a selective and potent activator of TREK-1 and TREK-2 channels. Its functional effects on neuronal excitability are consistent with the activation of these potassium channels. While its precise molecular mechanism of action requires further investigation, this guide provides a framework for the independent verification of its properties and a comparative context against other known TREK channel modulators. The detailed experimental protocols and pathway diagrams serve as a resource for researchers seeking to build upon the current understanding of this compound and the broader field of K2P channel pharmacology.

References

comparing the electrophysiological signatures of GI-530159 and other analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological signatures of the novel analgesic compound GI-530159 with established analgesics, including the opioid morphine, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, and the local anesthetic lidocaine. The information presented is supported by experimental data to elucidate their distinct mechanisms of action at the cellular level.

Executive Summary

Analgesic drugs achieve their effects through diverse molecular mechanisms, resulting in unique electrophysiological signatures. This compound represents a targeted approach by selectively activating TREK-1 and TREK-2 potassium channels, leading to neuronal hyperpolarization and reduced excitability. This contrasts with the complex, multi-target actions of traditional analgesics. Morphine exerts its effects through G-protein coupled opioid receptors, modulating several ion channels to inhibit neuronal signaling. Ibuprofen's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, but it also exhibits off-target effects on various ion channels. Lidocaine provides analgesia by directly blocking voltage-gated sodium channels, thereby preventing the generation and propagation of action potentials. Understanding these distinct electrophysiological profiles is crucial for the development of next-generation analgesics with improved efficacy and safety.

Comparative Electrophysiological Data

The following tables summarize the quantitative effects of this compound and other analgesics on key electrophysiological parameters.

Table 1: Effects on Neuronal Excitability

CompoundPrimary Molecular TargetEffect on Resting Membrane Potential (RMP)Effect on Neuronal Firing Frequency
This compound TREK-1/TREK-2 K+ ChannelsHyperpolarization (-3.5 mV in rat DRG neurons at 1 µM)[1]Significant reduction in rat DRG neurons[1][2]
Morphine µ, δ, κ Opioid ReceptorsHyperpolarization (in some neurons, e.g., locus coeruleus)[3]Increase or decrease depending on neuron type[4][5]
Ibuprofen COX-1/COX-2 EnzymesMinimal direct effect reported on neuronal RMPIndirectly reduces sensitization of nociceptors
Lidocaine Voltage-Gated Na+ ChannelsNo significant change at therapeutic concentrations[6][7]Abolishes action potential firing[6][8]

Table 2: Effects on Specific Ion Channels

CompoundIon Channel(s) AffectedQuantitative Effect
This compound TREK-1 K+ ChannelEC50 of 0.76 µM - 0.9 µM[1][9][10]
TREK-2 K+ ChannelActivates at 1 µM and 10 µM[10]
Morphine G-protein-coupled inwardly-rectifying K+ (GIRK) channelsActivation[3][11]
Voltage-gated Ca2+ channelsInhibition[3][12]
Ibuprofen Transient outward K+ current (Ito)28.2% inhibition (250 µM in dog myocytes)[13][14]
Rapid delayed rectifier K+ current (IKr)15.2% inhibition (250 µM in dog myocytes)[13][14]
Late Na+ current (INaL)19.9% depression (250 µM in dog myocytes)[13][14]
L-type Ca2+ current (ICa)16.4% depression (250 µM in dog myocytes)[13][14]
Acid-sensing ion channels (ASICs)Allosteric inhibitor of ASIC1a[15]
Transmembrane channel-like 4 (TMC4)IC50 of 1.45 mM for inhibition of NaCl response[16]
Lidocaine Voltage-gated Na+ channelsIC50 for tonic block: ~204 µM; IC50 for phasic block (inactivated state): ~60 µM[17]

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological techniques such as patch-clamp and current-clamp recordings.

Whole-Cell Patch-Clamp Recording Protocol

This technique is utilized to measure ionic currents across the entire cell membrane.

  • Cell Preparation: Primary dorsal root ganglion (DRG) neurons or heterologous expression systems (e.g., HEK293 cells) are cultured on glass coverslips.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ.

  • Solutions: The micropipette is filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 10 NaCl, 2 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.3 with KOH. The external bath solution consists of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Recording: The micropipette is guided to a neuron, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp: The membrane potential is held at a constant voltage (e.g., -70 mV) to record specific ion channel currents. Voltage steps or ramps are applied to elicit voltage-dependent currents.

  • Drug Application: The compound of interest is applied to the bath via a perfusion system to determine its effect on the recorded currents.

Current-Clamp Recording Protocol

This method is used to measure changes in the membrane potential, including the resting membrane potential and action potentials.

  • Setup: The initial setup is the same as for the whole-cell patch-clamp.

  • Current-Clamp Mode: After establishing a whole-cell configuration, the amplifier is switched to current-clamp mode.

  • Resting Membrane Potential (RMP) Measurement: The RMP is recorded with no current injected.

  • Eliciting Action Potentials: A series of depolarizing current steps of increasing amplitude are injected into the neuron to elicit action potentials and determine the firing frequency.

  • Drug Perfusion: The analgesic compound is perfused into the bath, and changes in RMP and firing frequency are recorded.

Signaling Pathways and Mechanisms of Action

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., DRG Neurons) giga_seal Giga-seal Formation cell_culture->giga_seal solution_prep Solution Preparation (Internal & External) solution_prep->giga_seal pipette_fab Pipette Fabrication pipette_fab->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp (Measure Currents) whole_cell->voltage_clamp current_clamp Current-Clamp (Measure Potential) whole_cell->current_clamp drug_app Drug Application voltage_clamp->drug_app current_clamp->drug_app data_acq Data Acquisition drug_app->data_acq quant_analysis Quantitative Analysis data_acq->quant_analysis

General Experimental Workflow for Electrophysiological Recordings.
This compound: Selective TREK-1/TREK-2 Channel Opener

This compound acts as a direct opener of the two-pore-domain potassium (K2P) channels TREK-1 and TREK-2.[1][2][10] These channels contribute to the "leak" potassium current that helps maintain the resting membrane potential of neurons. By opening these channels, this compound increases the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

GI530159_pathway GI530159 This compound TREK TREK-1 / TREK-2 K+ Channels GI530159->TREK Activates K_efflux K+ Efflux TREK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Signaling Pathway of this compound.
Morphine: Opioid Receptor Agonist

Morphine's analgesic effects are primarily mediated by its agonistic activity at µ-opioid receptors (MORs), which are G-protein coupled receptors.[3] Upon binding, the G-protein dissociates into Gαi/o and Gβγ subunits. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization.[11] Additionally, the Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels, and both subunits can inhibit voltage-gated calcium channels, which suppresses neurotransmitter release.[3][12]

Morphine_pathway Morphine Morphine MOR µ-Opioid Receptor (GPCR) Morphine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK K+ Channel G_beta_gamma->GIRK Activates Ca_channel Voltage-Gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_influx->Reduced_NT_release

Signaling Pathway of Morphine.
Ibuprofen: COX Inhibitor with Off-Target Ion Channel Effects

The primary mechanism of ibuprofen is the inhibition of COX enzymes, which reduces the production of prostaglandins involved in inflammation and pain signaling. However, at higher concentrations, ibuprofen has been shown to directly modulate the activity of several ion channels, including various potassium, sodium, and calcium channels, as well as ASICs.[13][14][15] These off-target effects are not fully characterized but may contribute to its overall pharmacological profile.

Ibuprofen_pathway Ibuprofen Ibuprofen COX COX-1 / COX-2 Enzymes Ibuprofen->COX Inhibits Ion_Channels Off-Target Ion Channels (K+, Na+, Ca2+, ASICs) Ibuprofen->Ion_Channels Modulates Prostaglandins ↓ Prostaglandins COX->Prostaglandins Inflammation_Pain Reduced Inflammation & Pain Signaling Prostaglandins->Inflammation_Pain Altered_Currents Altered Ion Currents Ion_Channels->Altered_Currents

Mechanism of Action of Ibuprofen.
Lidocaine: Voltage-Gated Sodium Channel Blocker

Lidocaine is a local anesthetic that produces its analgesic effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[6][8] It preferentially binds to the open and inactivated states of the channel from the intracellular side.[17] This binding inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential. By preventing action potential generation and propagation, lidocaine blocks the transmission of pain signals from the periphery to the central nervous system.

Lidocaine_pathway Lidocaine Lidocaine Na_channel Voltage-Gated Na+ Channel Lidocaine->Na_channel Blocks Na_influx ↓ Na+ Influx Na_channel->Na_influx Action_Potential Blocked Action Potential Na_influx->Action_Potential No_Pain_Signal No Pain Signal Transmission Action_Potential->No_Pain_Signal

Mechanism of Action of Lidocaine.

References

Safety Operating Guide

Proper Disposal of GI-530159: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the investigational compound GI-530159 is paramount. This document provides essential guidance on the proper handling and disposal procedures for this substance within a laboratory setting.

While a specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of non-hazardous pharmaceutical and laboratory chemical waste should be strictly followed. The following procedures are based on established guidelines for chemical safety and environmental protection.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its properties. According to supplier information, this compound is a TREK1 and TREK2 channel activator. As with any research chemical, the full range of potential hazards may not be known.[1] Therefore, standard laboratory precautions are mandatory.

Personal Protective Equipment (PPE):

EquipmentSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses or goggles
Lab CoatStandard laboratory coat

Disposal Procedures for this compound

The primary recommended method for the disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[2][3] This ensures the complete destruction of the compound, preventing its release into the environment.[3][4] Landfilling should be avoided to prevent leaching into groundwater.[5] Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7]

Step-by-Step Disposal Protocol:
  • Segregation: At the point of generation, separate this compound waste from all other waste streams, including hazardous waste, sharps, and biological waste.[2][6][8] Use dedicated, clearly labeled waste containers.[2][9]

  • Containerization:

    • Place solid this compound waste in a securely sealed, puncture-proof container made of a compatible material.[9]

    • For solutions of this compound, use a leak-proof liquid waste container.[9] If the compound is dissolved in a solvent, the entire solution should be treated as chemical waste.

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[9]

  • Labeling: Label the waste container clearly with the following information:

    • "this compound Waste"

    • Approximate concentration and quantity

    • Date of accumulation

    • The lab or area where the waste was generated

  • Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[10] This area should be away from general laboratory traffic and incompatible chemicals.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal service to schedule a pickup.[10]

Experimental Protocol: Preparing this compound Waste for Disposal

This protocol outlines the general steps for preparing both solid and liquid waste of this compound for disposal.

Materials:

  • Appropriate solid and liquid waste containers

  • Personal Protective Equipment (PPE) as specified above

  • Labels for waste containers

  • Solvent for rinsing (e.g., ethanol or DMSO, in which this compound is soluble)

Procedure:

  • Solid Waste:

    • Carefully transfer any unused or expired solid this compound into a designated solid waste container.

    • Use a spatula or other appropriate tool to minimize dust generation.

    • Seal the container tightly.

  • Liquid Waste (Solutions):

    • Pour solutions containing this compound into a designated liquid chemical waste container.

    • Do not mix with other incompatible chemical wastes.

    • Seal the container tightly.

  • Contaminated Materials:

    • Dispose of any materials contaminated with this compound (e.g., pipette tips, weighing paper, gloves) in the designated solid waste container.

  • Decontamination of Glassware:

    • Triple-rinse any glassware that has come into contact with this compound with a suitable solvent.

    • Collect all rinsate in the designated liquid chemical waste container.

  • Final Labeling and Storage:

    • Ensure all waste containers are accurately and securely labeled.

    • Place the containers in the satellite accumulation area for pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GI530159_Disposal_Workflow This compound Disposal Workflow start Generation of This compound Waste segregate Segregate Waste at Source start->segregate solid_waste Solid Waste (Unused compound, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) segregate->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid storage Store in Secure Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage pickup Schedule Pickup with EHS or Waste Vendor storage->pickup disposal Incineration by Licensed Waste Management Facility pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

As no specific quantitative limits for the disposal of this compound are available, the following table provides a template for laboratories to consult with their EHS department and populate with institution-specific and local regulatory limits.

ParameterRegulatory LimitDisposal Method
Drain DisposalProhibitedN/A
Solid Waste LandfillProhibitedIncineration
Satellite Accumulation Limit (Volume)e.g., 55 gallons (consult local regulations[10])N/A
Satellite Accumulation Time Limite.g., 12 months (consult local regulations[10])N/A

Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals are responsible for consulting their institution's Environmental Health and Safety department and adhering to all local, state, and federal regulations regarding chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GI-530159
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
GI-530159

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.